dl-Alanyl-dl-asparagine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-(2-aminopropanoylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUAQNUWXLYFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941962 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31796-57-3, 1999-41-3, 20051-99-4 | |
| Record name | NSC186899 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1999-41-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89657 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to dl-Alanyl-dl-asparagine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
dl-Alanyl-dl-asparagine is a dipeptide composed of dl-alanine and dl-asparagine. As a racemic mixture, it represents a unique chemical entity with potential applications in various scientific domains, from fundamental biochemical research to pharmaceutical development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound. Drawing upon established scientific principles and methodologies, this document aims to serve as a valuable resource for researchers and professionals working with this and similar peptide structures.
Introduction: The Significance of Dipeptides in Scientific Research
Dipeptides, the simplest form of peptides, are gaining increasing attention in biomedical and pharmaceutical research. They can exhibit unique biological activities and serve as important intermediates in the synthesis of more complex molecules.[1] this compound, as a non-proteinogenic dipeptide due to its racemic nature, offers a unique scaffold for chemical exploration. Understanding its fundamental properties is crucial for unlocking its potential in areas such as drug delivery, cell culture, and metabolic studies.
Chemical Structure and Nomenclature
The foundational step in understanding any chemical entity is a thorough characterization of its structure.
IUPAC Name: 2-(2-aminopropanoylamino)-3-carbamoylpropanoic acid
Synonyms: DL-Ala-DL-Asn, Alanyl-Asparagine
CAS Number: 1999-41-3[2]
Molecular Formula: C₇H₁₃N₃O₄[3]
Molecular Weight: 203.20 g/mol [4]
The structure of this compound consists of an alanine residue linked to an asparagine residue via a peptide bond. The "dl" designation indicates that both the alanine and asparagine components are racemic, meaning they are a 1:1 mixture of their D and L enantiomers. This results in a mixture of four possible stereoisomers: L-Ala-L-Asn, D-Ala-D-Asn, L-Ala-D-Asn, and D-Ala-L-Asn.
Caption: Chemical structure of Alanyl-Asparagine.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃O₄ | [3] |
| Molecular Weight | 203.20 g/mol | [4] |
| CAS Number | 1999-41-3 | [2] |
| Melting Point | Data not available for the dipeptide. L-Asparagine: 234-235 °C (decomposes). DL-Alanine: ~297 °C (decomposes). | [5][6] |
| Solubility | Soluble in water. Enthalpies of dissolution have been studied in aqueous solutions of acetonitrile, 1,4-dioxane, acetone, and dimethyl sulfoxide. | [4] |
| pKa Values | Data not available for the dipeptide. For L-Asparagine: pKa1 (α-carboxyl) = 2.02, pKa2 (α-amino) = 8.80. For Alanine: pKa1 (α-carboxyl) = 2.34, pKa2 (α-amino) = 9.69. | [7] |
Synthesis of this compound
The synthesis of this compound is achieved through standard peptide coupling methodologies. Solid-phase peptide synthesis (SPPS) is a common and efficient method for this purpose. The following is a generalized protocol that can be adapted for the synthesis of this dipeptide.
Caption: Generalized workflow for the solid-phase synthesis of this compound.
Experimental Protocol: Solid-Phase Peptide Synthesis
Materials:
-
Wang resin
-
Fmoc-dl-Asparagine(Trt)-OH
-
Fmoc-dl-Alanine-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Acetonitrile (ACN)
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1 hour.
-
First Amino Acid Loading:
-
Dissolve Fmoc-dl-Asn(Trt)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DMF, DCM, and Methanol.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment for 15 minutes.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling:
-
Dissolve Fmoc-dl-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection:
-
Repeat step 3.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
-
Causality Behind Experimental Choices:
-
Fmoc Protecting Group: The use of the base-labile Fmoc group for Nα-protection is standard in modern SPPS due to its mild deprotection conditions, which minimize side reactions.
-
Trityl (Trt) Side-Chain Protection: The acid-labile Trt group is used to protect the side-chain amide of asparagine to prevent side reactions during synthesis.
-
DIC/OxymaPure Coupling Reagents: This combination provides efficient and low-racemization peptide bond formation.
-
TFA Cleavage Cocktail: The strong acid TFA is used to cleave the peptide from the resin and remove the side-chain protecting groups. TIS is included as a scavenger to trap reactive carbocations generated during cleavage.
Characterization and Analytical Methods
Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: A ¹³C NMR spectrum of this compound monohydrate is available and can be used for structural verification.[8]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of this compound monohydrate is available, showing characteristic amide and carboxylate stretches.[8]
-
Mass Spectrometry (MS): LC-MS/MS is a powerful technique for the identification and quantification of dipeptides.[11] The expected [M+H]⁺ ion for this compound would be at m/z 204.09. Fragmentation in the mass spectrometer would primarily occur at the peptide bond, yielding characteristic b and y ions that can be used to confirm the sequence.[12]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for purifying and assessing the purity of this compound. A C18 column with a water/acetonitrile gradient containing a small amount of TFA is a typical setup.
Biological and Research Applications
While specific biological activities of this compound are not extensively documented, its constituent amino acids and general dipeptide properties suggest several potential areas of application for researchers.
Cell Culture and Metabolism
-
Nutrient Supplementation: Asparagine is a crucial amino acid for cellular growth and proliferation, particularly for certain cancer cell lines that have a high demand for it. This compound could serve as a more stable source of asparagine in cell culture media, as dipeptides can be more resistant to degradation than free amino acids.[13]
-
Metabolic Studies: As a stable, isotopically labeled version of this dipeptide could be synthesized, it could be used as a tracer in metabolic studies to investigate asparagine uptake and metabolism in various cell types.
Drug Development and Delivery
-
Prodrug Development: The dipeptide structure can be used as a carrier moiety for drugs to improve their solubility, stability, or targeting. The peptide bond can be designed to be cleaved by specific enzymes at the target site, releasing the active drug.
-
Peptide-Based Therapeutics: While the racemic nature of this compound may not be ideal for specific receptor binding, it can serve as a scaffold for the development of peptide-based inhibitors or modulators of enzymes involved in asparagine metabolism, such as asparaginase.[14]
Stability and Handling
Storage: this compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation.
Stability:
-
Deamidation: Asparagine residues in peptides are susceptible to deamidation, a non-enzymatic reaction that converts asparagine to aspartic acid or isoaspartic acid. This can lead to a mixture of products and a loss of biological activity. The rate of deamidation is influenced by pH, temperature, and the surrounding amino acid sequence.[15]
-
Racemization: The chiral centers of the amino acids can undergo racemization over time, particularly under harsh conditions of pH or temperature.[16]
Safety Precautions:
-
Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion
This compound, while not a naturally occurring dipeptide in proteins, presents a valuable tool for a wide range of scientific investigations. Its synthesis is achievable through well-established peptide chemistry, and its properties can be thoroughly characterized using modern analytical techniques. For researchers in drug development, cell biology, and biochemistry, a solid understanding of this dipeptide's chemical nature is the first step toward harnessing its potential in novel applications. This guide provides a foundational knowledge base to facilitate such endeavors.
References
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Liquid Chromatography/Mass Spectrometry Methods for Measuring Dipeptide Abundance in Non-Small Cell Lung Cancer. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Thermodynamics of DL-alalnyl-DL-asparagine dissolution in water–organic mixtures at 298.15 K. ResearchGate. Available at: [Link]
-
Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. PubMed Central. Available at: [Link]
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LC-MS/MS Peptide Analysis: Complete Protocol. News-Medical.net. Available at: [Link]
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Amino Acid Racemization. American Chemical Society. Available at: [Link]
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Racemic d,l-asparagine causes enantiomeric excess of other coexisting racemic d,l-amino acids during recrystallization: a hypothesis accounting for the origin of l-amino acids in the biosphere. Royal Society of Chemistry. Available at: [Link]
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Video: Peptide Identification Using Tandem Mass Spectrometry. JoVE. Available at: [Link]
-
Racemization of an asparagine residue during peptide deamidation. PubMed. Available at: [Link]
-
Racemic D,L-asparagine causes enantiomeric excess of other coexisting racemic D,L-amino acids during recrystallization: A hypothesis accounting for the origin of L-amino acids in the biosphere. ResearchGate. Available at: [Link]
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Synthesis of Antioxidant Peptide SCAP1 (Leu-Ala-Asn-Ala-Lys). ResearchGate. Available at: [Link]
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The dipeptides with interesting biological activities. ResearchGate. Available at: [Link]
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A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]
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Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry. MDPI. Available at: [Link]
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DL-Asparagine. PubChem. Available at: [Link]
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(-)-Asparagine. PubChem. Available at: [Link]
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Ala-Asn. PubChem. Available at: [Link]
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DL-N2-ALANYL-DL-ASPARAGINE, MONOHYDRATE. SpectraBase. Available at: [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems. Available at: [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000168). Human Metabolome Database. Available at: [Link]
-
Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]
-
NMR Determination of pKa Values for Asp, Glu, His, and Lys Mutants at Each Variable Contiguous Enzyme-Inhibitor Contact Position of the Turkey Ovomucoid Third Domain. PubMed. Available at: [Link]
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L-Asparagine at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]
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Sequence and Solution Effects on the Prevalence of d-Isomers Produced by Deamidation. ACS Publications. Available at: [Link]
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Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion. ResearchGate. Available at: [Link]
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1H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
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L-Asparagine. NIST WebBook. Available at: [Link]
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Amino acid pKa and pKi values. Isca Biochemicals. Available at: [Link]
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Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion. PubMed Central. Available at: [Link]
-
Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. PubMed Central. Available at: [Link]
-
Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. ResearchGate. Available at: [Link]
-
Structural and biophysical aspects of l-asparaginases: a growing family with amazing diversity. National Institutes of Health. Available at: [Link]
-
Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase. PubMed Central. Available at: [Link]
-
Effects of Exogenous L-Asparagine on Poplar Biomass Partitioning and Root Morphology. MDPI. Available at: [Link]
-
L-Asparagine. NIST WebBook. Available at: [Link]
-
L-asparagine. Chemsrc. Available at: [Link]
-
As Extracellular Glutamine Levels Decline, Asparagine Becomes an Essential Amino Acid. Cell Metabolism. Available at: [Link]
-
Amino acids in the cultivation of mammalian cells. PubMed Central. Available at: [Link]
-
Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. PubMed Central. Available at: [Link]
-
Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE. YouTube. Available at: [Link]
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- 16. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis and Purification of dl-Alanyl-dl-asparagine
Foreword: The Rationale of Dipeptide Construction
In the landscape of chemical biology and pharmaceutical development, peptides represent a class of molecules with immense therapeutic potential and specificity. The synthesis of even the simplest of these—dipeptides—is a foundational exercise that demands precision, strategic planning, and a deep understanding of organic chemistry principles. This guide provides an in-depth, experience-driven walkthrough of the synthesis and purification of dl-Alanyl-dl-asparagine, a dipeptide composed of alanine and asparagine residues.
Our approach is rooted in the principles of solution-phase peptide synthesis (LPPS), a classic and highly versatile method that offers excellent scalability and control for smaller peptides.[1][2] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind each experimental choice. We will explore the critical role of protecting groups, the mechanics of peptide bond formation, and the multi-modal purification strategy required to achieve a final product of verifiable purity and identity.
The structure of our target molecule, this compound, is presented below.
Caption: Chemical structure of Alanyl-Asparagine.
Part 1: The Synthetic Blueprint: A Solution-Phase Strategy
The synthesis of a dipeptide requires the specific formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. Uncontrolled, this reaction would lead to a random polymerization. The core of our strategy, therefore, lies in the judicious use of temporary protecting groups to block reactive sites, directing the reaction to form only the desired this compound linkage.[1][2][3]
The Pillars of Protection: Selecting the Right Armor
N-Terminal Protection (Alanine): The α-amino group of alanine must be masked to prevent it from reacting with the activated carboxyl group of another alanine molecule. We will employ the tert-Butoxycarbonyl (Boc) group.
-
Rationale: The Boc group is a cornerstone of peptide chemistry, prized for its stability under a wide range of conditions (including saponification of esters) while being readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[4] This orthogonality is key to a successful multi-step synthesis.[3][5]
C-Terminal Protection (Asparagine): The α-carboxyl group of asparagine must be protected to prevent it from reacting with the amino group of another asparagine. A simple methyl ester (-OMe) is an effective choice.
-
Rationale: Esterification is a straightforward and robust method for carboxyl protection. The methyl ester is stable during the peptide coupling step but can be selectively cleaved under basic conditions (saponification) without disturbing the acid-labile Boc and Trt groups.[2]
Side-Chain Protection (Asparagine): The side-chain amide of asparagine presents a potential liability. Under the acidic conditions of activation with carbodiimides, it can undergo dehydration to form a nitrile, an undesirable side product. To prevent this, we will protect the amide nitrogen with a Trityl (Trt) group.
-
Rationale: The bulky Trityl group provides excellent steric hindrance, preventing side reactions.[6] Crucially, like the Boc group, it is cleaved under acidic conditions (TFA), allowing for simultaneous deprotection of the N-terminus and the side chain in a single, efficient step.
Forging the Link: The Art of Peptide Coupling
With the reactive groups appropriately masked, the central event is the formation of the peptide bond. This reaction is not spontaneous and requires the "activation" of the carboxyl group of Boc-dl-alanine.[7]
-
Chosen Reagents: We will use a classic and cost-effective combination: N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive.
-
Mechanism of Action: DCC reacts with the carboxylic acid of Boc-dl-alanine to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange into a stable N-acylurea. The additive, HOBt, intercepts this intermediate to form a less reactive but more selective HOBt-ester. This activated ester then reacts cleanly with the free amino group of dl-asparagine(Trt)-OMe to form the peptide bond.[8][9] The primary benefit of HOBt is the significant suppression of racemization, ensuring the stereochemical integrity of the product.[9]
Experimental Protocol: Synthesis and Deprotection
The overall workflow is a three-stage process: coupling, C-terminal deprotection, and final N-terminal/side-chain deprotection.
Caption: Workflow for the synthesis of this compound.
Step 1: Synthesis of Boc-dl-Alanyl-dl-Asparagine(Trt)-OMe
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve Boc-dl-alanine (1.0 eq) and H-dl-asparagine(Trt)-OMe (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and cool the flask to 0°C in an ice bath.
-
Coupling: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DMF to the cooled reaction mixture.
-
Reaction: Allow the mixture to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 24 hours. A white precipitate, dicyclohexylurea (DCU), will form.
-
Work-up: Filter off the DCU precipitate and wash it with cold DMF. Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| Boc-dl-alanine | 189.21 | 1.0 |
| H-dl-Asn(Trt)-OMe | 388.46 | 1.0 |
| HOBt | 135.12 | 1.1 |
| DCC | 206.33 | 1.1 |
Step 2 & 3: Sequential Deprotection
-
Saponification (C-Terminal): Dissolve the crude protected dipeptide from Step 1 in a mixture of methanol and water. Cool to 0°C and add 1M NaOH solution dropwise. Monitor the reaction by TLC. Upon completion, neutralize with 1M HCl and extract the product into ethyl acetate. Dry and concentrate to yield Boc-dl-Ala-dl-Asn(Trt)-OH.
-
Acidolysis (N-Terminal & Side-Chain): Dissolve the product from the previous step in a solution of 95% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 2-3 hours.
-
Isolation: Remove the solvent under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the crude this compound as its TFA salt. Collect the solid by filtration.
Part 2: Achieving Purity: A Multi-Step Purification Protocol
The crude product obtained from synthesis is a mixture containing the target dipeptide, residual reagents, and byproducts.[10] A robust, multi-step purification strategy is therefore not optional, but essential for obtaining a product suitable for scientific applications.
Primary Purification via Ion-Exchange Chromatography (IEX)
-
Principle of Separation: IEX separates molecules based on their net surface charge.[10][11] Our dipeptide is zwitterionic, possessing both a positive charge (α-amino group) and a negative charge (α-carboxyl group). By manipulating the pH of the mobile phase, we can control the net charge of the dipeptide and its interaction with a charged stationary phase (the resin).[12] This technique is highly effective for separating the charged peptide from neutral organic impurities and excess, uncharged reagents.[13][14]
Experimental Protocol: Cation-Exchange Chromatography
-
Column Preparation: A strong cation exchange resin (e.g., Dowex 50WX8) is slurried in a starting buffer (e.g., 20 mM citrate buffer, pH 2.5) and packed into a chromatography column. The column is equilibrated by washing with several column volumes of the starting buffer.
-
Sample Loading: The crude peptide TFA salt is dissolved in a minimal volume of the starting buffer. At this low pH, the carboxyl group is protonated (neutral) and the amino group is protonated (positive), giving the dipeptide a net positive charge, which allows it to bind strongly to the negatively charged resin.
-
Washing: The column is washed with the starting buffer to elute any neutral or negatively charged impurities.
-
Elution: The bound dipeptide is eluted from the column using a gradient of increasing pH or increasing salt concentration.[12] A linear pH gradient (e.g., from pH 2.5 to 7.0) is often effective. As the pH increases, the carboxyl group deprotonates, reducing the net positive charge of the peptide and weakening its interaction with the resin, causing it to elute.
-
Fraction Collection: Fractions are collected and analyzed (e.g., by UV absorbance at 220 nm) to identify those containing the peptide.
Final Polishing via Recrystallization
-
Principle of Separation: Recrystallization is a powerful technique for purifying solid compounds. It relies on the differences in solubility of the target compound and its impurities in a given solvent system at different temperatures.[15] For peptides, this can be an excellent final polishing step to remove trace impurities and obtain a highly ordered, crystalline solid.[16][17]
Experimental Protocol: Recrystallization
-
Solvent Selection: The peptide-containing fractions from IEX are pooled and lyophilized. The resulting solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble (e.g., water).
-
Induce Crystallization: A second solvent (an "anti-solvent") in which the peptide is poorly soluble (e.g., ethanol or isopropanol) is slowly added to the hot solution until it becomes slightly turbid.[18]
-
Crystal Growth: The solution is allowed to cool slowly to room temperature, and then further cooled in a refrigerator or ice bath. This slow cooling process encourages the formation of pure crystals, leaving impurities behind in the solvent (mother liquor).
-
Isolation: The pure crystals of this compound are collected by vacuum filtration, washed with a small amount of the cold anti-solvent, and dried under vacuum.
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- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 8. bachem.com [bachem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 11. gilson.com [gilson.com]
- 12. waters.com [waters.com]
- 13. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. downstreamcolumn.com [downstreamcolumn.com]
- 15. cambrex.com [cambrex.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Characteristics of dl-Alanyl-dl-asparagine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of dl-Alanyl-dl-asparagine, a dipeptide of interest in various scientific and pharmaceutical research domains. This document is structured to offer not just a compilation of data, but a practical and in-depth understanding of the properties that govern the behavior of this molecule. It is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols. While specific experimental data for some properties of this compound are not extensively reported in publicly accessible literature, this guide furnishes the methodologies to determine these characteristics, thereby ensuring a self-validating framework for its application.
Introduction: The Scientific Context of this compound
Dipeptides, the simplest protein building blocks, are gaining increasing attention for their unique physiological roles and potential as therapeutic agents. This compound, a dipeptide composed of alanine and asparagine, presents a unique combination of a small, non-polar residue and a polar, amide-containing residue. This structure imparts specific physicochemical properties that are critical to its solubility, stability, and interactions in biological systems. A thorough understanding of these characteristics is paramount for its effective use in research and development, from formulation development to analytical method design.
Molecular Structure and Basic Properties
The fundamental identity of this compound is defined by its molecular structure and associated basic properties.
Chemical Structure
The chemical structure of this compound consists of an alanine residue linked to an asparagine residue via a peptide bond. The "dl" designation indicates that the compound is a racemic mixture of the D- and L-isomers of both alanine and asparagine.
Caption: Chemical structure of this compound.
Core Molecular Data
A summary of the fundamental molecular properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N₃O₅ | [1] |
| Molecular Weight | 221.215 g/mol | [1] |
| CAS Number | 194801-69-9 (monohydrate) | [1] |
Thermodynamic and Solubility Characteristics
The solubility of this compound is a critical parameter influencing its handling, formulation, and bioavailability.
Enthalpy of Dissolution
Calorimetric studies have been conducted to determine the enthalpies of dissolution of this compound in various aqueous-organic mixtures. These studies provide insights into the energetic changes that occur when the dipeptide dissolves and how co-solvents can modulate its solubility. For instance, the standard enthalpy of dissolution in water has been reported, and the transfer enthalpies to mixtures containing acetonitrile, dioxane, acetone, and dimethyl sulfoxide have been investigated.[2][3][4]
Solubility Profile
Experimental Protocol for Solubility Determination
To quantitatively determine the aqueous solubility of this compound, a standardized shake-flask method can be employed.
Objective: To determine the equilibrium solubility of this compound in aqueous buffers of varying pH.
Materials:
-
This compound monohydrate
-
Phosphate buffer solutions (pH 3, 5, 7, 9)
-
Deionized water
-
Shaking incubator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210 nm)
-
Analytical balance
-
pH meter
Procedure:
-
Prepare a series of saturated solutions by adding an excess of this compound to each pH buffer in separate sealed vials.
-
Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant from each vial.
-
Dilute the aliquots with the corresponding buffer to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
Calculate the original solubility in mg/mL or mol/L for each pH.
Caption: Workflow for experimental solubility determination.
Acid-Base Properties: pKa Values and Isoelectric Point
The ionization state of this compound, governed by its pKa values, is crucial for its solubility, stability, and interaction with other molecules.
Predicted pKa Values
Experimentally determined pKa values for this compound are not readily found in the literature. However, they can be estimated based on the pKa values of the constituent amino acids and the influence of the peptide bond. The dipeptide has two primary ionizable groups: the N-terminal amino group and the C-terminal carboxyl group.
-
α-Carboxyl group (C-terminus): Expected pKa ~3-4
-
α-Amino group (N-terminus): Expected pKa ~8-9
Various computational methods can be employed to predict the pKa values of dipeptides with reasonable accuracy.[2][5]
Experimental Protocol for pKa Determination
Potentiometric titration is a standard and reliable method for the experimental determination of pKa values.
Objective: To determine the pKa values of the ionizable groups of this compound.
Materials:
-
This compound monohydrate
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (degassed)
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.
-
Acidify the solution to a low pH (e.g., pH 2) with the standardized HCl solution to ensure all ionizable groups are protonated.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments.
-
Record the pH of the solution after each addition of NaOH.
-
Continue the titration until a high pH (e.g., pH 12) is reached.
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
The pKa values correspond to the pH at the midpoints of the buffer regions in the titration curve. The isoelectric point (pI) can be calculated as the average of the two pKa values.
Physical Properties: Melting Point
The melting point is a key indicator of the purity and physical state of a solid compound.
Expected Melting Point
A specific melting point for this compound is not consistently reported in readily available chemical databases. As a reference, the melting points of the constituent amino acids are:
The melting point of the dipeptide is expected to be in a similar range and likely accompanied by decomposition.
Experimental Protocol for Melting Point Determination
The melting point can be determined using a standard melting point apparatus.
Objective: To determine the melting point of this compound monohydrate.
Materials:
-
This compound monohydrate
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the substance first begins to melt and the temperature at which it is completely melted. This range is the melting point. Note any signs of decomposition.
Stability Profile
The stability of this compound is a critical consideration for its storage, formulation, and application.
Key Degradation Pathways
The primary chemical instability of peptides containing asparagine is the deamidation of the asparagine side chain. This can occur via two main pathways:
-
Direct Hydrolysis: The amide group of the asparagine side chain is directly hydrolyzed to a carboxylic acid, forming an aspartic acid residue.[9]
-
Succinimide-mediated Deamidation: The backbone amide nitrogen attacks the side-chain carbonyl carbon, forming a cyclic succinimide intermediate. This intermediate can then hydrolyze to form both α-aspartyl and β-isoaspartyl linkages.[9][10][11]
The rate of deamidation is influenced by pH, temperature, and the sequence of neighboring amino acids.[9][10][11]
Caption: Major degradation pathways of the asparagine residue.
Experimental Protocol for Stability Testing
A forced degradation study can be conducted to identify the degradation products and understand the stability of this compound under various stress conditions.
Objective: To assess the stability of this compound under acidic, basic, oxidative, and thermal stress.
Materials:
-
This compound monohydrate solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-MS system
-
Temperature-controlled chambers
Procedure:
-
Prepare solutions of this compound in water.
-
Expose the solutions to the following stress conditions in separate experiments:
-
Acidic: Add HCl to achieve a low pH (e.g., 1-2) and incubate at an elevated temperature (e.g., 60 °C).
-
Basic: Add NaOH to achieve a high pH (e.g., 12-13) and incubate at room temperature.
-
Oxidative: Add H₂O₂ and incubate at room temperature.
-
Thermal: Incubate a neutral solution at an elevated temperature (e.g., 60 °C).
-
-
At various time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples by HPLC-MS to separate and identify the parent compound and any degradation products.[12][13][14]
-
Quantify the remaining parent compound to determine the degradation rate.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quality of this compound.
Purity Determination
The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the purity of a this compound sample.
Method: Reversed-Phase HPLC (RP-HPLC) with UV detection.
Typical Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210-220 nm
-
Injection Volume: 10 µL
Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.[15][16]
Identity Confirmation
Mass spectrometry (MS) is the primary technique for confirming the molecular weight and thus the identity of this compound.
Objective: To confirm the identity of this compound.
Method: Electrospray Ionization Mass Spectrometry (ESI-MS).
Procedure:
-
Introduce a solution of the sample into the ESI-MS instrument.
-
Acquire the mass spectrum in positive ion mode.
-
The expected [M+H]⁺ ion for C₇H₁₃N₃O₄ (the anhydrous form) is m/z 204.09. For the monohydrate, fragmentation may be observed.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the dipeptide by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.[17]
Conclusion
This technical guide has provided a detailed examination of the key physicochemical characteristics of this compound. While some experimental values are not widely published, the provided methodologies offer a clear path for their determination. A comprehensive understanding of its molecular properties, solubility, acid-base behavior, physical state, and stability is fundamental for any researcher or professional working with this dipeptide. The experimental protocols and analytical methods described herein serve as a robust framework for ensuring the quality, consistency, and effective application of this compound in scientific and developmental endeavors.
References
-
Touré, O., Dussap, C., & Lebert, A. (2013). Comparison of Predicted pKa Values for Some Amino-Acids, Dipeptides and Tripeptides, Using COSMO-RS, ChemAxon and ACD/Labs Methods. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 68(2), 281-297. [Link]
-
Kozlowski, L. P. (2021). IPC 2.0: prediction of isoelectric point and pKa dissociation constants for proteins and peptides in the entire pH range. Nucleic Acids Research, 49(W1), W28-W34. [Link]
-
PubChem. (n.d.). dl-Alanine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Capasso, S., Mazzarella, L., Sica, F., & Zagari, A. (1994). Deamidation of asparagine residues: direct hydrolysis versus succinimide-mediated deamidation mechanisms. The Journal of Physical Chemistry, 98(4), 1111-1120. [Link]
-
PubChem. (n.d.). dl-Asparagine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Sanz-Nebot, V., Toro, I., Benavente, F., & Barbosa, J. (2002). pKa values of peptides in aqueous and aqueous-organic media. Prediction of chromatographic and electrophoretic behaviour. Journal of Chromatography A, 942(1-2), 145-156. [Link]
-
Nugrahadi, P. P., Hinrichs, W. L. J., Frijlink, H. W., Schöneich, C., & Avanti, C. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 935. [Link]
-
Takahashi, O., Kirikoshi, R., & Manabe, N. (2020). Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy. International Journal of Molecular Sciences, 21(19), 7071. [Link]
-
ResearchGate. (2009). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. [Link]
-
LCGC International. (2023). New Method Developed for Comprehensive Analysis of Dipeptides. [Link]
-
SciSpace. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. [Link]
-
Aldeghi, M., He, X., Bodkin, M. J., & Biggin, P. C. (2021). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Journal of Chemical Theory and Computation, 17(10), 6523-6538. [Link]
-
MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. [Link]
-
ResearchGate. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]
-
White, H. B., & Zuo, C. (2021). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. Molecules, 26(11), 3169. [Link]
-
OUCI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]
-
ResearchGate. (2015). Thermodynamics of DL-alalnyl-DL-asparagine dissolution in water–organic mixtures at 298.15 K. [Link]
-
ResearchGate. (2011). Enthalpies of solution of DL-alpha-alanyl-DL-alpha-asparagine in aqueous alcohols at 298.15 K. [Link]
-
Xi'an C-Rich Biotech Co., Ltd. (n.d.). DL-Asparagine monohydrate. [Link]
-
SpectraBase. (n.d.). DL-N2-ALANYL-DL-ASPARAGINE, MONOHYDRATE. [Link]
-
PubChem. (n.d.). DL-Asparagine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2019). Solubility of L-asparagine monohydrate in water and water-isopropanol mixed solvents: Measurements and thermodynamic modelling. [Link]
-
KISTI. (n.d.). Enthalpies of solution of dl-α-alanyl-dl-α-asparagine in aqueous alcohols at 298.15K. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Comparison of Predicted pKa Values for Some Amino-Acids, Dipeptides and Tripeptides, Using COSMO-RS, ChemAxon and ACD/Labs Methods | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Thermo Scientific Chemicals DL-Asparagine monohydrate, 98% | Fisher Scientific [fishersci.ca]
- 8. DL-Asparagine monohydrate - 氨基酸 - 西典实验 [seedior.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy | MDPI [mdpi.com]
- 12. biosynth.com [biosynth.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. bachem.com [bachem.com]
- 16. Peptide Purity Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 17. spectrabase.com [spectrabase.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Aqueous Stability of dl-Alanyl-dl-Asparagine
Abstract
The dipeptide this compound, like many peptides containing asparagine residues, is susceptible to chemical degradation in aqueous solutions, which can impact its efficacy and shelf-life in therapeutic and research applications. This guide provides a comprehensive analysis of the stability profile of this compound. We will explore the primary degradation pathways, with a focus on asparagine deamidation, and elucidate the critical factors influencing reaction kinetics, including pH, temperature, and buffer composition. Furthermore, this document details robust analytical methodologies for monitoring stability and outlines practical strategies for formulation development to mitigate degradation and enhance the long-term stability of this dipeptide.
Introduction: The Challenge of Asparagine-Containing Peptides
This compound is a simple dipeptide, yet it serves as an excellent model for understanding a critical challenge in peptide and protein chemistry: the instability of the asparagine (Asn) residue. The side-chain amide of asparagine is prone to non-enzymatic deamidation, a chemical modification that converts the neutral Asn residue into a negatively charged aspartic acid (Asp) or isoaspartic acid (isoAsp) residue.[1][2] This alteration introduces a negative charge, which can lead to significant changes in the peptide's structure, function, and potential immunogenicity.[3] For scientists developing peptide-based therapeutics or using peptides in cell culture media, understanding and controlling this degradation is paramount to ensuring product quality, safety, and performance.
The Chemistry of Degradation: Pathways and Mechanisms
The degradation of this compound in an aqueous environment is primarily governed by two chemical processes: deamidation of the asparagine residue and, to a lesser extent, hydrolysis of the peptide bond.
Primary Degradation Pathway: Asparagine Deamidation
Deamidation is the most significant chemical degradation pathway for asparagine-containing peptides under typical physiological and formulation conditions.[4] The reaction rate is highly dependent on factors like pH, temperature, and the specific amino acid sequence.[1][5]
Mechanism via Succinimide Intermediate:
Under neutral to basic conditions (pH > 5), the deamidation of asparagine proceeds primarily through the formation of a five-membered cyclic succinimide (or cyclic imide) intermediate.[2][4][6] This is the rate-limiting step in the overall process.[6] The reaction is initiated by a nucleophilic attack from the nitrogen atom of the C-terminally flanking peptide bond on the carbonyl carbon of the asparagine side chain.[6][7]
The succinimide intermediate is metastable and subsequently undergoes rapid hydrolysis.[2] The hydrolysis can occur at either of the two carbonyl carbons of the imide ring, leading to two distinct products:
-
α-Aspartyl dipeptide: The native peptide structure where asparagine is replaced by aspartic acid.
-
β-Isoaspartyl dipeptide: A structural isomer containing an isoaspartate residue, where the peptide backbone is linked through the side-chain carboxyl group of the original asparagine.[1]
Typically, the formation of the isoaspartyl product is favored over the aspartyl product.[8]
Figure 2: Relationship between key factors and degradation pathways.
Analytical Methodologies for Stability Assessment
A robust stability-indicating analytical method is essential to accurately quantify the parent dipeptide and its degradation products. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is the gold standard for this purpose. [2][4]
| Technique | Purpose | Key Advantages |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Separation and Quantification | Excellent resolution for separating the parent peptide from its more polar deamidated products (Asp and isoAsp forms). [1]Allows for precise quantification over time. |
| Mass Spectrometry (MS) | Identification and Confirmation | Unambiguously identifies degradation products by detecting the characteristic mass shift. Deamidation results in a mass increase of +0.984 Da. [9]Tandem MS (MS/MS) can confirm the exact site of modification. [9] |
| Ion-Exchange Chromatography (IEX) | Orthogonal Separation | Separates molecules based on charge. [3]Since deamidation introduces a negative charge, IEX can effectively resolve the parent peptide from its acidic degradants. |
Experimental Protocol: A Typical HPLC-Based Stability Study
This protocol outlines a self-validating system for assessing the stability of this compound in an aqueous solution.
Objective: To determine the degradation kinetics of this compound at a specific pH and temperature.
Materials:
-
This compound standard
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
Buffer salts (e.g., sodium phosphate)
-
pH meter
-
Incubator or water bath
-
HPLC system with UV detector
-
C18 RP-HPLC column
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Filter the solution through a 0.22 µm filter.
-
-
Stability Study Initiation (Time Zero):
-
Immediately after preparation, take an aliquot of the solution for the initial time point (T=0).
-
Analyze this T=0 sample by HPLC to determine the initial peak area of the parent dipeptide. This serves as the 100% reference.
-
-
Incubation:
-
Place the remaining solution in a tightly sealed vial in a temperature-controlled incubator (e.g., 37°C).
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 1, 3, 7, 14, and 28 days), withdraw an aliquot from the incubated solution.
-
Store samples at -20°C or colder until analysis to halt further degradation.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient appropriate for separating the polar products from the parent peptide (e.g., 0-30% B over 20 minutes).
-
Detection: UV at 214 nm.
-
Inject all samples (T=0 and subsequent time points) in the same analytical run to ensure consistency.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound and the new peaks corresponding to the degradation products (which will typically have shorter retention times).
-
Calculate the percentage of the remaining parent dipeptide at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percentage remaining versus time. The slope of this line corresponds to the pseudo-first-order degradation rate constant (k).
-
Sources
- 1. Deamidation - Wikipedia [en.wikipedia.org]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Deamidation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Metabolic Enigma: A Technical Guide to Elucidating the Biological Role of DL-Alanyl-DL-Asparagine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting Unexplored Metabolic Territories
In the intricate landscape of cellular metabolism, the roles of canonical L-amino acids and their derived dipeptides are well-documented. However, the metabolic significance of dipeptides containing D-amino acids, such as DL-alanyl-DL-asparagine, remains a frontier of scientific inquiry. The presence of a D-amino acid introduces a stereochemical complexity that could confer unique metabolic fates and biological activities. D-amino acids are known to be key components of bacterial cell walls and have been identified as signaling molecules in mammals, involved in processes ranging from neurotransmission to immune responses[1][2][3]. This guide provides a comprehensive experimental framework for pioneering the investigation of the uncharacterized dipeptide, this compound. We will proceed from foundational principles to detailed experimental protocols, equipping researchers with the tools to dissect its metabolic journey and potential cellular impact.
Part 1: Theoretical Framework and Hypothesis Generation
Deconstructing the Components: Alanine and Asparagine Stereoisomers
A logical starting point for our investigation is to consider the known roles of the constituent amino acids in their L- and D-forms.
-
Alanine: L-alanine is a central player in cellular energy metabolism, linking glycolysis and the citric acid cycle through its reversible transamination to pyruvate[4]. In contrast, D-alanine is primarily associated with microbial physiology as a crucial component of peptidoglycan, making the bacterial cell wall resistant to many proteases[2][3]. Mammals possess the enzyme D-amino acid oxidase (DAO), which can catabolize D-amino acids, suggesting a potential degradation pathway for D-alanine released from the dipeptide[1][5].
-
Asparagine: L-asparagine is not merely a building block for proteins; it is a critical regulator of cellular adaptation to metabolic stress, particularly glutamine deprivation[6][7][8]. Its synthesis, catalyzed by asparagine synthetase (ASNS), is vital for the survival of many cancer cells[9][10]. The role of D-asparagine is less clear, though D-aspartate, a closely related D-amino acid, is involved in neurogenesis and endocrine function[5].
Hypothesizing Metabolic Fates
The central question is how a cell would process a dipeptide with mixed stereochemistry. We can propose several plausible, non-mutually exclusive pathways:
-
Extracellular Hydrolysis: The dipeptide may be cleaved in the extracellular space by ectoenzymes, releasing DL-alanine and DL-asparagine into the medium. The cell would then transport the individual amino acids. This is a common mechanism for dipeptide utilization in mammalian cell culture[11].
-
Intact Transport and Intracellular Hydrolysis: The dipeptide could be transported into the cell via di- and tripeptide transporters such as PepT1 and PepT2[12]. Once inside, cytosolic peptidases would hydrolyze it.
-
Direct Biological Activity: It is conceivable that the intact dipeptide has a signaling role, perhaps by interacting with cell surface receptors or intracellular proteins.
The subsequent fate of the released amino acids would likely follow their known metabolic pathways, with the D-isomers being potential substrates for DAO.
Postulating Cellular Effects
Given the known functions of its constituents, we can hypothesize that this compound could influence several key cellular processes:
-
Cell Proliferation and Survival: By providing a source of L-alanine and L-asparagine, the dipeptide could support cell growth. The L-asparagine component may be particularly important in promoting survival under conditions of glutamine starvation[13].
-
Stress Response: The availability of asparagine is known to modulate the integrated stress response[9]. Investigating the effect of this compound on markers of this pathway, such as ATF4, is a logical step[7].
-
Metabolic Reprogramming: The introduction of both alanine and asparagine could alter the cellular metabolome, for instance, by influencing anaplerotic fluxes into the TCA cycle.
Part 2: An Experimental Roadmap for Characterization
This section outlines a series of experimental workflows designed to systematically test the hypotheses generated above.
Workflow 1: Characterizing Dipeptide Uptake and Hydrolysis
The initial and most critical step is to determine how the cell interacts with this compound.
Objective: To quantify the uptake of the dipeptide and determine the location of its hydrolysis.
Methodology: LC-MS Based Uptake and Hydrolysis Assay
-
Cell Culture: Culture the cells of interest (e.g., a cancer cell line known to have high metabolic activity) in a standard growth medium.
-
Experimental Setup: Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Incubation: Wash the cells with a buffer (e.g., HBSS) and then incubate them with a known concentration of this compound (e.g., 1 mM) in the same buffer.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect both the extracellular medium and the cell lysate.
-
Sample Preparation:
-
Extracellular Medium: Precipitate proteins with cold methanol.
-
Cell Lysate: Scrape cells in a methanol/water solution and subject them to freeze-thaw cycles to ensure complete lysis.
-
-
LC-MS Analysis: Analyze the prepared samples using a liquid chromatography-mass spectrometry (LC-MS) system to quantify the concentrations of:
-
Intact this compound
-
Alanine (both L- and D-isomers if a chiral column is used)
-
Asparagine (both L- and D-isomers if a chiral column is used)
-
-
Data Analysis and Interpretation:
-
A decrease in the extracellular concentration of the dipeptide over time indicates uptake.
-
An increase in extracellular alanine and asparagine suggests extracellular hydrolysis.
-
An increase in intracellular intact dipeptide confirms transport, while an increase in intracellular amino acids points to intracellular hydrolysis.
-
Table 1: Hypothetical Results of Uptake/Hydrolysis Assay
| Time (min) | Extracellular Dipeptide (µM) | Intracellular Dipeptide (µM) | Extracellular L-Ala (µM) | Intracellular L-Ala (µM) |
| 0 | 1000 | 0 | 0 | 50 |
| 15 | 850 | 50 | 25 | 150 |
| 30 | 700 | 75 | 50 | 250 |
| 60 | 500 | 100 | 100 | 400 |
Diagram 1: Workflow for Characterizing Dipeptide Uptake and Hydrolysis
Caption: Workflow for dipeptide uptake and hydrolysis analysis.
Workflow 2: Tracing the Metabolic Fate
Once the mode of uptake is established, the next step is to trace where the constituent amino acids are utilized within the cell.
Objective: To track the incorporation of alanine and asparagine from the dipeptide into downstream metabolic pathways.
Methodology: Stable Isotope Tracing and Metabolomics
-
Synthesis of Labeled Dipeptide: Synthesize this compound with stable isotopes, for example, using U-13C-L-alanine and U-13C-L-asparagine.
-
Cell Culture and Labeling: Culture cells as in Workflow 1. Replace the standard medium with a medium containing the labeled dipeptide.
-
Metabolite Extraction: After a defined period of incubation (e.g., 24 hours), extract metabolites from the cells.
-
GC-MS or LC-MS Analysis: Analyze the extracts to measure the incorporation of the 13C label into various metabolites, including:
-
TCA cycle intermediates (e.g., citrate, succinate, malate)
-
Other amino acids (e.g., glutamate, aspartate)
-
Glycolytic intermediates (e.g., pyruvate, lactate)
-
-
Data Analysis: Use software for isotopologue distribution analysis to map the metabolic fluxes from the labeled precursors.
Diagram 2: Potential Metabolic Fates of Labeled Dipeptide Components
Caption: Hypothesized metabolic pathways for dipeptide components.
Workflow 3: Assessing Cellular Phenotypes
The final piece of the puzzle is to understand the functional consequences of metabolizing this dipeptide.
Objective: To determine the effect of this compound on cell proliferation, survival, and stress responses.
Methodology: Phenotypic Assays
-
Experimental Conditions: Culture cells in a basal medium, a medium lacking glutamine, and a medium lacking both glutamine and asparagine. Supplement these with varying concentrations of this compound.
-
Proliferation Assay:
-
Seed cells at a low density.
-
At 24, 48, and 72 hours, quantify cell numbers using a method like the MTT assay or direct cell counting.
-
-
Apoptosis Assay:
-
After 24 hours of treatment, stain cells with Annexin V and propidium iodide and analyze by flow cytometry to distinguish between live, apoptotic, and necrotic cells.
-
-
Western Blot for Stress Markers:
-
After a shorter treatment period (e.g., 6-12 hours), lyse the cells and perform Western blotting to detect the expression levels of key stress response proteins, such as ATF4 and its downstream target, ASNS.
-
Table 2: Expected Phenotypic Outcomes
| Condition | Proliferation | Apoptosis | ATF4 Expression |
| Basal Medium | Normal | Low | Basal |
| -Gln | Reduced | High | High |
| -Gln + Dipeptide | Rescued | Low | Reduced |
| -Gln/-Asn | Very Low | Very High | Very High |
| -Gln/-Asn + Dipeptide | Partially Rescued | Reduced | Reduced |
Part 3: Data Integration and Future Directions
The true power of this research strategy lies in integrating the findings from all three workflows. For instance, if the data reveals that the dipeptide is transported intact and hydrolyzed intracellularly (Workflow 1), and that its asparagine component is efficiently used for protein synthesis and to replenish the TCA cycle (Workflow 2), this would provide a strong mechanistic explanation for the observation that it rescues cells from glutamine-deprivation-induced apoptosis (Workflow 3).
Future research could delve deeper into the specific enzymes responsible for the dipeptide's hydrolysis and the transporters involved in its uptake. Furthermore, the role of the D-isomers could be specifically investigated by synthesizing and testing dipeptides with different stereochemistries (e.g., LL, LD, DD).
Conclusion
The biological role of this compound is currently a black box. However, by employing a systematic and multi-faceted experimental approach, as outlined in this guide, researchers can illuminate its metabolic fate and functional significance. This endeavor will not only expand our fundamental understanding of cellular metabolism but may also open new avenues for the development of novel therapeutics and specialized cell culture media. The exploration of such non-canonical biomolecules is a testament to the vast and intricate nature of cellular biochemistry, where many exciting discoveries still await.
References
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Sasabe, J., et al. (2016). Intestinal D-amino acid oxidase of mice is a potent bactericidal enzyme against not only Vibrio cholerae but also other bacteria. Frontiers in Microbiology. [Link]
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Christie, A., & Butler, M. (1994). Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase. Journal of Biotechnology, 37(3), 277-290. [Link]
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Healthy Directions. (n.d.). D-Amino Acid: Benefits & Dosage. [Link]
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Cava, F., et al. (2011). D-amino acids released by bacteria regulate innate immunity through the sweet taste receptor. Nature, 474(7352), 516-519. [Link]
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Lee, J. H., et al. (2021). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Biotechnology and Bioengineering, 118(1), 133-145. [Link]
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Genchi, G. (2017). An overview on D-amino acids. Amino Acids, 49(9), 1521-1533. [Link]
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Leiman, F., et al. (2019). D-amino Acids in Health and Disease: A Focus on Cancer. International Journal of Molecular Sciences, 20(18), 4538. [Link]
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Sánchez-Kopper, A., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. Cytotechnology, 68(4), 1469-1483. [Link]
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Eagle, H. (1955). Utilization of dipeptides by mammalian cells in tissue culture. Proceedings of the Society for Experimental Biology and Medicine, 89(1), 96-99. [Link]
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Fincham, J. R. S., & Boulter, D. (1956). Uptake and metabolism of dipeptides by human red blood cells. Biochemical Journal, 62(1), 72-77. [Link]
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Zhang, J., et al. (2014). Asparagine plays a critical role in regulating cellular adaptation to glutamine depletion. Molecular Cell, 56(2), 205-218. [Link]
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Small Molecule Pathway Database. (n.d.). Asparagine Metabolism. [Link]
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Reitzer, L. (2004). Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine. EcoSal Plus. [Link]
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Sun, L., et al. (2024). Metabolism of asparagine in the physiological state and cancer. Cancer Cell International, 24(1), 58. [Link]
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Zhang, J., et al. (2014). Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion. Molecular Cell, 56(2), 205-218. [Link]
-
Sun, L., et al. (2024). Metabolism of asparagine in the physiological state and cancer. PubMed. [Link]
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Zhang, J., et al. (2014). Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion. ResearchGate. [Link]
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Reitzer, L. (2004). Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine. PubMed. [Link]
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Wu, D., et al. (2021). Coordination of asparagine uptake and asparagine synthetase expression modulates CD8+ T cell activation. JCI Insight, 6(9), e137761. [Link]
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Bonfili, L., et al. (2021). Asparagine sustains cellular proliferation and c-Myc expression in glutamine-starved cancer cells. Oncology Reports, 45(6), 1-1. [Link]
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Reitzer, L. (2004). Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine. ResearchGate. [Link]
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Wu, D., et al. (2020). Coordination of asparagine uptake and asparagine synthetase expression is required for T cell activation. bioRxiv. [Link]
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Eelen, G., et al. (2018). Role of glutamine and interlinked asparagine metabolism in vessel formation. EMBO Journal, 37(1), 1-18. [Link]
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Wu, D., et al. (2020). Coordination of asparagine uptake and asparagine synthetase expression is required for T cell activation. bioRxiv. [Link]
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Wu, D., et al. (2021). Coordination of asparagine uptake and asparagine synthetase expression modulates CD8+ T cell activation. JCI Insight. [Link]
-
Ninja Nerd. (2017, May 29). Amino Acid Metabolism [Video]. YouTube. [Link]
-
Usacheva, T. R., et al. (2019). Thermodynamics of this compound dissolution in water–organic mixtures at 298.15 K. Russian Journal of Physical Chemistry A, 93(10), 1798-1803. [Link]
-
Wever, E., et al. (2015). Post-translational Introduction of d-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ. Journal of the American Chemical Society, 137(39), 12496-12499. [Link]
-
Kumar, P. S., et al. (2010). Growth and characterization of DL-Alanine - A new NLO material from the amino acid family. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 20-24. [Link]
- Paul, A., et al. (1990). Preparation of D- or L-alanine or high enantiomeric purity. U.S.
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Enzymatic degradation pathways of dl-Alanyl-dl-asparagine
An In-Depth Technical Guide to the Enzymatic Degradation Pathways of dl-Alanyl-dl-asparagine
Abstract
Peptides containing D-amino acids present unique biochemical challenges and opportunities due to their inherent resistance to degradation by common proteases. The dipeptide this compound, composed of two D-enantiomeric amino acids, serves as a compelling model for understanding the specialized enzymatic machinery required for its catabolism. This guide provides a comprehensive exploration of the enzymatic pathways responsible for the degradation of this dipeptide. We will delve into the primary classes of enzymes capable of cleaving the D-Ala-D-Asn peptide bond, detail the subsequent metabolic fate of the resulting amino acids, and provide robust, field-tested experimental protocols for researchers to investigate these processes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the metabolism of D-amino acid-containing peptides.
Introduction: The Significance of D-Amino Acid Dipeptides
In the landscape of protein biochemistry, L-amino acids are the canonical building blocks of proteins synthesized by the ribosome. Consequently, the vast majority of proteases and peptidases have evolved to recognize and hydrolyze peptide bonds between L-amino acids. Dipeptides containing D-amino acids, such as this compound, are therefore intrinsically resistant to this mainstream proteolytic machinery[1][2]. This resistance makes them fascinating subjects for several fields:
-
Microbiology: D-alanine is a crucial component of peptidoglycan in bacterial cell walls. Enzymes that metabolize D-amino acid peptides, like D-alanyl-D-alanine dipeptidase, are central to bacterial survival and mechanisms of antibiotic resistance[3][4].
-
Drug Development: Incorporating D-amino acids into peptide-based drugs can significantly enhance their in-vivo stability and bioavailability by protecting them from rapid degradation[1][5]. Understanding the specific enzymes that can degrade them is critical for predicting drug metabolism and designing effective therapeutics.
-
Biomarker Discovery: The presence of free D-amino acids and D-amino acid-containing peptides (DAACPs) has been linked to various physiological states and diseases, making their metabolic pathways a target for developing new diagnostic markers[1][5].
This compound is a dipeptide featuring a peptide bond between D-alanine at the N-terminus and D-asparagine at the C-terminus. Its degradation requires enzymes with specific stereochemical tolerance, primarily found in the microbial world.
Primary Enzymatic Degradation Pathways
The complete breakdown of this compound is a two-stage process: (1) Hydrolysis of the peptide bond, followed by (2) metabolism of the resulting D-amino acids, including the deamidation of the D-asparagine side chain.
Stage 1: Peptide Bond Hydrolysis via D-Dipeptidases
The central event is the cleavage of the peptide bond between D-alanine and D-asparagine. This is catalyzed by a specific class of peptidases, often metallopeptidases, that can accommodate D-amino acids in their active sites.
Key Enzyme Class: D-alanyl-D-alanine dipeptidases (VanX Family)
The most well-characterized enzymes capable of cleaving a D-Ala-D-Xaa bond are the D-alanyl-D-alanine dipeptidases, belonging to the M15 metallopeptidase family[3]. These enzymes, famously associated with vancomycin resistance in bacteria like Enterococcus faecalis, specifically hydrolyze the terminal D-Ala-D-Ala dipeptide from peptidoglycan precursors[3][4].
Causality of Action: The catalytic efficiency of these enzymes is driven by a zinc cofactor (Zn²⁺) coordinated in the active site. This metal ion polarizes the carbonyl group of the peptide bond, making it more susceptible to nucleophilic attack by a water molecule, leading to hydrolysis. The stereospecificity for D-amino acids is dictated by the precise geometry of the substrate-binding pocket, which sterically excludes the side chains of L-amino acids from achieving the correct orientation for catalysis. It is highly probable that an enzyme with D-alanyl-D-alanine dipeptidase activity would also hydrolyze D-alanyl-D-asparagine, given the similarity in the N-terminal residue.
Other microbial enzymes, such as alkaline D-peptidases (ADPs) found in organisms like Bacillus cereus, also exhibit D-stereospecific endopeptidase and dipeptidyl aminopeptidase activities and are potential candidates for this reaction[6][7].
Stage 2: Metabolism of D-Alanine and D-Asparagine
Once the peptide bond is cleaved, the resulting free D-amino acids enter specific metabolic pathways.
-
D-Alanine Metabolism: D-alanine is primarily catabolized by the enzyme D-amino acid dehydrogenase or converted back to L-alanine by alanine racemase . The latter is a key enzyme in bacterial cell wall synthesis[1].
-
D-Asparagine Metabolism: The breakdown of D-asparagine involves two key steps:
-
Deamidation: The side-chain amide group is hydrolyzed by an asparaginase (specifically, a D-asparaginase or a broad-specificity asparaginase) to produce D-aspartic acid and ammonia[8][9].
-
Oxidation: The resulting D-aspartic acid is then oxidized by D-aspartate oxidase (DDO) , a flavoenzyme that converts it to oxaloacetate, a key intermediate in the citric acid cycle[1].
-
The overall degradation pathway is visualized below.
Caption: General experimental workflow for analyzing dipeptide degradation.
Protocol 1: Screening for D-Dipeptidase Activity in a Cell Lysate
This protocol is designed to detect the presence of enzymatic activity capable of hydrolyzing this compound in a crude biological sample.
Rationale: Using a crude lysate is an effective first step to screen for activity without extensive purification. The inclusion of multiple controls is critical to ensure that the observed substrate loss is due to enzymatic action and not spontaneous degradation.
Materials:
-
This compound substrate (100 mM stock in water)
-
Enzyme Source: Bacterial cell lysate (e.g., from Bacillus or Enterococcus species)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 µM ZnCl₂
-
Stop Solution: 10% Trichloroacetic Acid (TCA)
-
Microcentrifuge tubes, incubator, microcentrifuge
Procedure:
-
Prepare Reaction Master Mix: On ice, prepare a master mix for the number of reactions planned. For each reaction, you will need:
-
50 µL Reaction Buffer
-
10 µL Substrate Stock (for a final concentration of 10 mM)
-
30 µL Nuclease-free water
-
-
Set Up Control and Experimental Tubes: Label microcentrifuge tubes on ice.
-
Test Reaction: 90 µL Master Mix + 10 µL Cell Lysate
-
Control 1 (No Enzyme): 90 µL Master Mix + 10 µL Reaction Buffer
-
Control 2 (No Substrate): 80 µL Reaction Buffer + 10 µL Water + 10 µL Cell Lysate
-
-
Initiate Reaction: Vortex tubes briefly and transfer them to a 37°C incubator. This is T=0.
-
Time Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from the "Test Reaction" tube or stop entire replicate tubes.
-
Stop Reaction: To stop the reaction, add 10 µL of 10% TCA to the 100 µL reaction mixture. Vortex immediately. The acid precipitates proteins, halting enzymatic activity.
-
Clarify Sample: Centrifuge the stopped reaction tubes at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new, clean tube. This sample contains the substrate and any soluble products and is now ready for analysis via HPLC or LC-MS.
Protocol 2: HPLC-MS Analysis of Degradation Products
This protocol outlines a method to separate and quantify the substrate and its degradation products.
Rationale: Reverse-phase chromatography is effective for separating small polar molecules like amino acids and dipeptides. Mass spectrometry (MS) provides definitive identification based on mass-to-charge ratio, confirming the identity of the products as D-Alanine and D-Asparagine.
Instrumentation & Reagents:
-
HPLC system coupled to a Mass Spectrometer (e.g., ESI-Q-TOF)
-
C18 Reverse-Phase HPLC Column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Prepare Samples: Dilute the clarified supernatant from Protocol 1 (e.g., 1:10) with Mobile Phase A.
-
Set HPLC-MS Method:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detection: Positive Ion Mode, scanning a mass range of m/z 50-500.
-
Targeted Ions (m/z [M+H]⁺):
-
This compound: 204.098
-
D-Alanine: 90.055
-
D-Asparagine: 133.061
-
-
-
Run Analysis: Inject standards of the substrate and expected products first to determine their retention times and fragmentation patterns. Then, run the experimental and control samples.
-
Data Analysis: Integrate the peak areas for the substrate and products in each sample. Plot the concentration of this compound (decreasing) and D-Alanine/D-Asparagine (increasing) over time. A time-dependent change in the "Test Reaction" that is absent in the controls confirms enzymatic activity.
Quantitative Data Summary
The following table summarizes the key properties of enzymes potentially involved in the degradation pathway.
| Enzyme Class | Example | Source | Cofactor | Substrate Specificity | Reference |
| D-Dipeptidase | VanX | Bacteria (Enterococcus) | Zn²⁺ | Hydrolyzes D-Ala-D-Xaa peptide bonds. | [3] |
| Alkaline D-Peptidase | ADP | Bacteria (B. cereus) | Dependant on conditions | D-stereospecific endo- and aminopeptidase activity. | [6] |
| D-Aspartate Oxidase | DDO | Mammals, Yeast | FAD | Oxidizes D-Aspartate to oxaloacetate. | [1] |
| Asparaginase | L-asparaginase | Bacteria, Plants, Animals | None | Hydrolyzes the amide group of asparagine. | [8][9] |
Conclusion and Future Perspectives
The enzymatic degradation of this compound is a specialized process mediated by enzymes, primarily of microbial origin, that have evolved to handle D-amino acid stereoisomers. The principal pathway involves hydrolysis of the peptide bond by D-dipeptidases, modeled effectively by the VanX family of enzymes, followed by the catabolism of the resulting D-alanine and D-asparagine.
Understanding these pathways is not merely an academic exercise. It provides a blueprint for:
-
Enzyme Discovery: Screening microbial genomes for homologs of D-dipeptidases could uncover novel enzymes with unique substrate specificities.
-
Rational Drug Design: Knowledge of these metabolic routes allows for the design of D-peptide drugs that either evade or are selectively activated by these specific enzymes.
-
Biocatalysis: These specialized enzymes are powerful tools for the stereospecific synthesis of D-amino acid-containing peptides and other chiral molecules.[7][10]
The robust experimental workflows detailed in this guide provide a solid foundation for any research group aiming to explore this fascinating corner of biochemistry.
References
-
Title: D-amino acid hydrolysing enzymes. Source: PubMed URL: [Link]
-
Title: amino acid amides: Topics by Science.gov Source: Science.gov URL: [Link]
-
Title: Dipeptidase – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase Source: PMC - NIH URL: [Link]
-
Title: D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Source: PubMed Central - NIH URL: [Link]
-
Title: Enzymes acting on D-amino acid containing peptides Source: PubMed URL: [Link]
-
Title: Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides Source: PMC - NIH URL: [Link]
-
Title: D-alanyl-D-alanine dipeptidase (IPR000755) Source: InterPro - EMBL-EBI URL: [Link]
-
Title: Different modes of vancomycin and D-alanyl-D-alanine peptidase binding to cell wall peptide and a possible role for the vancomycin resistance protein Source: PubMed URL: [Link]
-
Title: D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Source: PubMed URL: [Link]
-
Title: Enzymes acting on peptides containing D-amino acid Source: PubMed URL: [Link]
-
Title: The main enzymes involved in the metabolism of D-amino acids. Source: ResearchGate URL: [Link]
-
Title: Thermodynamics of DL-alalnyl-DL-asparagine dissolution in water–organic mixtures at 298.15 K Source: ResearchGate URL: [Link]
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- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymes acting on D-amino acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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dl-Alanyl-dl-asparagine CAS number and molecular weight
An In-depth Technical Guide to dl-Alanyl-dl-asparagine
Abstract
This technical guide provides a comprehensive overview of the dipeptide this compound, tailored for researchers, scientists, and professionals in drug development. The document delineates its fundamental physicochemical properties, including CAS number and molecular weight, and offers an in-depth exploration of its synthesis and analytical characterization. Furthermore, this guide discusses the applications of this compound in various research and pharmaceutical contexts, supported by detailed experimental protocols. The content is structured to deliver not only technical data but also field-proven insights, ensuring a blend of theoretical knowledge and practical applicability.
Dipeptides, consisting of two amino acids linked by a peptide bond, are fundamental building blocks of proteins and also function as standalone bioactive molecules. Their roles span from metabolic intermediates to signaling molecules and potential therapeutics. This compound is a dipeptide composed of a racemic mixture of alanine and asparagine. This composition presents a unique chemical entity with four possible stereoisomers. Understanding the properties and synthesis of such dipeptides is crucial for their application in various scientific fields, including their use as standards in metabolomics, as components in cell culture media, and as scaffolds in drug design.[1][2]
Physicochemical Properties
The fundamental identifiers and physicochemical properties of this compound are summarized below. It is important to note the distinction between the anhydrous and monohydrate forms, which possess different CAS numbers and molecular weights.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | H-DL-Ala-DL-Asn-OH, NALPHA-DL-ALANYL-DL-ASPARAGINE | [3] |
| CAS Number | 1999-41-3 (anhydrous) | [3][4] |
| 194801-69-9 (monohydrate) | ||
| Molecular Formula | C7H13N3O4 (anhydrous) | [3][5] |
| C7H15N3O5 (monohydrate) | ||
| Molecular Weight | 203.20 g/mol (anhydrous) | [3][5] |
| 221.215 g/mol (monohydrate) | ||
| Appearance | White crystalline powder | [6] |
| Solubility | Soluble in water | [6][] |
graph "dl_Alanyl_dl_asparagine_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis]; compound [label=<"0" CELLBORDER="1" CELLSPACING="0" CELLPADDING="4">
This compound Chemical Structure
Caption: Workflow for the chemical synthesis of this compound.
Biosynthesis
While direct enzymatic synthesis of this compound is not a common industrial method, the constituent amino acids, L-alanine and L-asparagine, are readily produced through microbial fermentation. [8][9]The biosynthesis of L-asparagine, for instance, is catalyzed by asparagine synthetase (AS) from L-aspartic acid. [8]These biosynthetically produced amino acids can then be used as starting materials for chemical synthesis.
Analytical Methodologies for Characterization and Quality Control
Ensuring the identity, purity, and quality of synthesized this compound is paramount. A combination of analytical techniques is typically employed. [10][11]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of peptides. [12]A C18 column is generally suitable for separating the dipeptide from impurities. [12]* Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry confirms the identity of the dipeptide by determining its mass-to-charge ratio. [10]High-resolution mass spectrometry (HR-MS) can be used for unambiguous sequence verification. [10]* Amino Acid Analysis (AAA): This technique is used to quantify the peptide content and confirm the amino acid composition. It involves hydrolyzing the dipeptide into its constituent amino acids and then quantifying them. [10]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the connectivity of the atoms within the molecule.
Caption: Analytical workflow for this compound.
Applications in Research and Drug Development
This compound and similar dipeptides have several applications in scientific research and pharmaceutical development.
-
Biochemical Research: It can serve as a substrate analog for enzymes like asparagine synthetase, aiding in the study of enzyme kinetics and metabolic pathways. [13]* Drug Development: The dipeptide structure can be used as a backbone for creating peptide-based therapeutics. [13]Alaninamide derivatives, for instance, have been explored for their potential as antiseizure and antinociceptive therapies. [14]The constituent amino acid, DL-alanine, is a key intermediate in the synthesis of various drugs, including antibiotics and antiviral agents. [2]* Cell Culture: Dipeptides are often more stable and soluble than their individual amino acid counterparts, making them suitable for use in cell culture media to provide essential nutrients. [15]
Experimental Protocols
Protocol for Purity Analysis by RP-HPLC
This protocol provides a general method for determining the purity of a this compound sample.
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol for Identity Confirmation by LC-MS
This protocol outlines a general procedure for confirming the molecular weight of this compound.
-
LC-MS System:
-
Utilize an HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
-
LC Conditions:
-
Use the same HPLC conditions as described in Protocol 6.1, but with a flow split to the mass spectrometer if necessary.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Look for the [M+H]+ ion at m/z 204.2 for the anhydrous form or [M+H]+ at m/z 222.2 for the monohydrate form.
-
Conclusion
This compound is a dipeptide with well-defined physicochemical properties that can be reliably synthesized and characterized using standard laboratory techniques. Its utility in biochemical research and as a potential building block in drug development underscores the importance of a thorough understanding of its chemistry. This guide provides a foundational framework for professionals working with this and similar dipeptides, emphasizing the integration of synthetic, analytical, and applicative knowledge.
References
- New Method Developed for Comprehensive Analysis of Dipeptides | LCGC International.
- This compound MONOHYDRATE AldrichCPR | Sigma-Aldrich.
- A Simplified Procedure for Dipeptide Sequence Analysis in the Undergraduate Laboratory.
- This compound - Safety Data Sheet - ChemicalBook.
- DL-丙氨酰-DL-天冬酰胺CAS#: 1999-41-3 - ChemWhat | 化学品和生物制品数据库.
- Ala-Asn | C7H13N3O4 | CID 1549441 - PubChem - NIH.
- Analytical methods and Quality Control for peptide products - Biosynth.
- Asparaginyl-alanyl-glycyl-alanyl-asparagine | C16H27N7O8 | CID 134808 - PubChem.
- This compound - 20051-99-4 - Vulcanchem.
- Synthesis of L-Phenylalanyl-L-glutaminyl-L- asparagine1 - ACS Publications.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive.
- HPLC Analysis Methods for Peptide Characterization | Laboratory Research - Biovera.
- Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System - Frontiers.
- DL-Asparagine | CAS#:3130-87-8 | Chemsrc.
- Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine - PubMed.
- L-asparagine | CAS#:70-47-3 | Chemsrc.
- dl-ALANINE - Organic Syntheses Procedure.
- The Role of DL-Alanine in Pharmaceutical Synthesis: A Key Intermediate.
- Graphical representation of L/D-alanine and D-alanyl-D-alanine... | Download Scientific Diagram - ResearchGate.
- L-Asparagine 70-47-3 wiki - Guidechem.
- Asparagine - Wikipedia.
- Amino Acid Physical Properties | Thermo Fisher Scientific - UK.
- 18.1: Properties of Amino Acids - Chemistry LibreTexts.
- Asparagine: Definition, Structure, Benefits, Sources and Uses - BOC Sciences Amino Acid.
- DL-N2-ALANYL-DL-ASPARAGINE, MONOHYDRATE - SpectraBase.
- Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization - ACS Publications.
- Process Research and Development of l Alanyl l -glutamine, a Component of Parenteral Nutrition - ResearchGate.
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- 1. chromatographyonline.com [chromatographyonline.com]
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- 3. DL-丙氨酰-DL-天冬酰胺 CAS#: 1999-41-3 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
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Methodological & Application
Application Notes and Protocols: dl-Alanyl-dl-asparagine as a Novel Cell Culture Supplement
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The pursuit of enhanced productivity and process robustness in cell culture for biopharmaceutical production and research necessitates the optimization of nutrient delivery. Free amino acids, particularly L-glutamine and to a lesser extent L-asparagine, are critical nutrients that are also prone to degradation in liquid media, leading to the accumulation of toxic byproducts like ammonia. This application note details the rationale, scientific background, and protocols for utilizing a stabilized dipeptide, dl-Alanyl-dl-asparagine, as a cell culture supplement. By providing alanine and asparagine in a more stable form, this dipeptide offers the potential for improved cell health, extended culture viability, and more consistent performance, thereby representing a valuable tool for researchers and drug development professionals.
Introduction: The Case for Dipeptide Supplementation
Modern cell culture practices, especially in the context of high-density perfusion and fed-batch cultures for monoclonal antibody (mAb) and recombinant protein production, demand highly concentrated and stable nutrient feeds.[1] Free amino acids, while essential, present several physicochemical limitations. L-glutamine, for instance, is notoriously unstable in aqueous solutions at physiological pH and temperature, spontaneously degrading into pyroglutamate and ammonia, the latter being detrimental to cell growth and productivity.[2] Similarly, L-asparagine can undergo deamidation, albeit at a slower rate than glutamine degradation.[3]
To overcome these challenges, the use of chemically defined dipeptides has emerged as a superior strategy for delivering key amino acids.[1][4] Dipeptides, such as L-alanyl-L-glutamine, are significantly more stable in liquid media and stock solutions, preventing the rapid formation of toxic byproducts.[5] Cells readily internalize these dipeptides via peptide transporters and intracellular peptidases then cleave them to release the individual amino acids for metabolic use. This controlled intracellular release mechanism ensures a steady supply of amino acids without the detrimental effects of their less stable free forms.
This application note focuses on a novel, though less characterized, dipeptide: This compound . This dipeptide provides a stable source of both alanine and asparagine, two amino acids with crucial roles in cellular metabolism.
Scientific Rationale and Mechanism of Action
The Metabolic Significance of Alanine and Asparagine
-
Alanine is a non-essential amino acid that plays a central role in energy metabolism. It is involved in the glucose-alanine cycle, which facilitates the transport of amino groups to the liver in a non-toxic form. In culture, it is often produced by cells as a byproduct of glycolysis. Supplementation with alanine can be beneficial under certain conditions, contributing to the amino acid pool for protein synthesis and participating in metabolic pathways.
-
Asparagine is a non-essential amino acid for most mammalian cells, but it can become conditionally essential for certain cell lines or under high-density culture conditions where its synthesis cannot meet the high demand for protein production.[2][6] Asparagine is crucial for the synthesis of proteins and glycoproteins, and its availability has been linked to improved recombinant protein yields in Chinese Hamster Ovary (CHO) cells.[6] Furthermore, some tumor cell lines exhibit asparagine auxotrophy, making asparagine metabolism a target in cancer research.
Proposed Mechanism of this compound Utilization
While direct studies on the cellular uptake and metabolism of this compound are limited, the proposed mechanism is based on the well-established pathways for other dipeptides.
-
Uptake: The dipeptide is transported into the cell via peptide transporters on the cell membrane.
-
Hydrolysis: Once inside the cell, cytosolic peptidases cleave the peptide bond between alanine and asparagine.
-
Metabolic Integration: The released L-alanine and L-asparagine enter their respective metabolic pathways, contributing to protein synthesis, energy production, and other cellular functions. The D-isomers are generally not metabolized by mammalian cells and would likely be exported from the cell.
The primary advantages of using this compound are rooted in its enhanced stability and solubility.
-
Enhanced Stability: The peptide bond in this compound protects the amide group of asparagine from spontaneous deamidation in the cell culture medium. This leads to a reduction in the accumulation of ammonia compared to direct supplementation with free L-asparagine, especially during long-term storage of media or in extended fed-batch cultures.
-
Improved Solubility: While L-asparagine has moderate solubility in water, dipeptides can exhibit different solubility profiles. Studies on the thermodynamics of this compound dissolution suggest it is soluble in aqueous solutions.[7][8][9]
Diagram of Proposed Metabolic Pathway
Caption: Proposed uptake and metabolic pathway of this compound.
Protocols for Application
Preparation of a Concentrated Stock Solution
Due to the limited availability of pre-formulated solutions, a stock solution of this compound will likely need to be prepared from powder.
Materials:
-
This compound monohydrate (e.g., Sigma-Aldrich)
-
High-purity, cell culture grade water (e.g., WFI quality)
-
Sterile conical tubes (50 mL)
-
Sterile 0.22 µm syringe filter
Protocol:
-
Determine Target Concentration: A common stock concentration for dipeptide supplements is 200 mM.
-
Calculation:
-
Molecular Weight of this compound monohydrate (C₇H₁₅N₃O₅): ~221.22 g/mol
-
For a 200 mM (0.2 M) solution: 0.2 mol/L * 221.22 g/mol = 44.244 g/L = 4.4244 g/100 mL
-
-
Dissolution:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder.
-
Add the powder to a sterile conical tube.
-
Add a portion of the cell culture grade water (e.g., 80% of the final volume).
-
Gently vortex or swirl to dissolve. The dipeptide should be soluble in water.[7][8] If dissolution is slow, gentle warming to 37°C may be applied. Avoid boiling.
-
-
pH Adjustment (Optional but Recommended):
-
Check the pH of the solution. It is advisable to adjust the pH to be compatible with your cell culture medium (typically pH 7.0-7.4) using sterile 1N NaOH or 1N HCl.
-
-
Final Volume Adjustment:
-
Bring the solution to the final desired volume with cell culture grade water.
-
-
Sterilization:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile container.
-
-
Storage:
-
Store the sterile stock solution in aliquots at -20°C for long-term storage. For short-term use, it can be stored at 2-8°C for a few weeks.
-
Supplementation of Cell Culture Medium
This compound can be used as a direct replacement for L-asparagine or as a supplement to basal media that may or may not contain L-asparagine.
Recommended Starting Concentrations:
The optimal concentration will be cell line and process-dependent. A good starting point is to replace L-asparagine on a molar basis. Typical L-asparagine concentrations in cell culture media range from 0.1 mM to 10 mM.
| Application | Recommended Starting Concentration (Final) | Notes |
| Basal Medium Supplementation | 0.5 - 2.0 mM | A good starting point for general cell culture. |
| Fed-batch Culture Feed | 2.0 - 20.0 mM | Higher concentrations can be used in concentrated feed solutions. |
| High-Density Perfusion | 1.0 - 5.0 mM | To maintain a steady-state concentration in the bioreactor. |
Protocol:
-
Thaw the frozen stock solution of this compound at room temperature or in a 37°C water bath.
-
Gently mix the solution to ensure homogeneity.
-
Under sterile conditions, add the appropriate volume of the stock solution to your basal medium or feed solution to achieve the desired final concentration.
-
Mix the supplemented medium thoroughly before use.
Experimental Workflow for Evaluation
To evaluate the efficacy of this compound for a specific cell line, a systematic comparison with standard L-asparagine supplementation is recommended.
Caption: Workflow for evaluating this compound performance.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution or medium | - High concentration: The solubility limit may have been exceeded. - pH incompatibility: The pH of the stock solution or final medium is not optimal. - Interaction with other components: Salts or other media components may be causing precipitation.[7] | - Prepare a more dilute stock solution. - Adjust the pH of the stock solution to ~7.2 before filter sterilization. - Add the dipeptide supplement to the medium as the last component and mix gently. |
| No improvement in cell growth or productivity | - Cell line independence: The specific cell line may not be limited by asparagine availability or may not efficiently utilize the dipeptide. - Suboptimal concentration: The concentration used may be too low to elicit a response. | - Confirm asparagine dependence of your cell line. - Perform a dose-response experiment to determine the optimal concentration. |
| Observed cytotoxicity | - Impurity in the dipeptide powder: As this is a less common reagent, purity may vary. - High concentration: Extremely high concentrations of any amino acid can be toxic. - Metabolic burden of D-isomers: Although unlikely to be toxic, the effect of the D-isomers is not well-studied. | - Ensure you are using a high-purity, cell culture-tested grade of the dipeptide if available. - Lower the concentration of the supplement. - Compare with an L-Alanyl-L-asparagine supplement if available to assess the impact of the D-isomers. |
Conclusion
This compound presents a promising, albeit under-investigated, alternative to free L-asparagine for cell culture supplementation. Its dipeptide structure offers inherent advantages in stability, potentially leading to more consistent cell culture performance and reduced accumulation of toxic byproducts. While further empirical data is needed to fully characterize its benefits across various cell lines and processes, the protocols and scientific rationale provided in this application note offer a solid foundation for researchers to explore the potential of this novel supplement. As with any new reagent, careful evaluation and optimization are key to unlocking its full potential in advancing research and biopharmaceutical development.
References
- U.S. Patent Application Publication No. US 2022/0064591 A1. (2022). Asparagine feed strategies to improve cell culture performance and mitigate asparagine sequence variants.
-
Goudarzi, M., et al. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. bioRxiv. [Link]
-
Krutova, O. V., et al. (2019). Thermodynamics of this compound dissolution in water–organic mixtures at 298.15 K. Russian Journal of Physical Chemistry A, 93(9), 1797-1802. [Link]
-
Yamanaka, H., et al. (2023). Glutamine and asparagine supplementation improved cell viability. ResearchGate. [Link]
-
Hangzhou Sartort Biotechnology Co., Ltd. (n.d.). DL-Alanyl-DL-asparaginehydrate. [Link]
- U.S. Patent Application Publication No. US 2011/0262965 A1. (2011). Cell culture medium comprising small peptides.
-
PubChem. (n.d.). Asparaginyl-alanyl-glycyl-alanyl-asparagine. National Center for Biotechnology Information. [Link]
-
ChemWhat. (n.d.). DL-丙氨酰-DL-天冬酰胺CAS#: 1999-41-3. [Link]
-
Manin, N. G., et al. (2006). Enthalpies of solution of DL-alpha-alanyl-DL-alpha-asparagine in aqueous alcohols at 298.15 K. The Journal of Chemical Thermodynamics, 38(7), 842-846. [Link]
-
Furuya, K., et al. (1993). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 11(10), 967-974. [Link]
-
Mezhevoi, I. N., & Badelin, V. G. (2010). Enthalpy characteristics of dissolution of l-cysteine and l-asparagine in aqueous solutions of acetonitrile and dimethyl sulfoxide at 298.15 K. Russian Journal of General Chemistry, 80(6), 1121-1125. [Link]
-
Ferreira, A. M., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 738-751. [Link]
-
PubChem. (n.d.). DL-alanine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). DL-Asparagine. National Center for Biotechnology Information. [Link]
-
Chemsrc. (n.d.). DL-Asparagine | CAS#:3130-87-8. [Link]
-
Bhanuramanand, K., et al. (2016). Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase. Protein Engineering, Design and Selection, 29(12), 571-580. [Link]
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- 3. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20220064591A1 - Asparagine feed strategies to improve cell culture performance and mitigate asparagine sequence variants - Google Patents [patents.google.com]
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- 9. researchgate.net [researchgate.net]
Application Note & Protocol: A Framework for Incorporating Novel Dipeptides, such as dl-Alanyl-dl-asparagine, into Chemically Defined Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition to chemically defined (CD) media is a critical step in enhancing the reproducibility and safety of mammalian cell culture for research and biopharmaceutical production.[1][2] By eliminating undefined components like serum, CD media provide a precisely controlled environment, minimizing batch-to-batch variability.[1][2] However, this control exposes the inherent instability of certain essential components.
L-Asparagine, a non-essential amino acid, is a key nutrient for robust cell growth and is particularly crucial for the productivity of cell lines like Chinese Hamster Ovary (CHO) cells. Unfortunately, free asparagine is prone to non-enzymatic deamination in liquid media, breaking down into aspartic acid and ammonia. The accumulation of ammonia is toxic, reducing cell growth rates, lowering maximum cell densities, and negatively impacting protein processing.[3][4][5] This degradation compromises media stability and process consistency.
A proven strategy to circumvent the instability of labile amino acids is the use of dipeptides.[6][7] These short peptides are significantly more stable in aqueous solutions and can be readily taken up by cells. Once inside, intracellular peptidases cleave the dipeptide bond, releasing the constituent amino acids for metabolic use.[7][8] This method ensures a stable, on-demand supply of the required amino acid while minimizing the buildup of toxic byproducts.[6][9]
This document addresses the formulation of CD media using dl-Alanyl-dl-asparagine . It is important to note that this specific dipeptide, a racemic mixture of D- and L-stereoisomers, is a non-standard reagent in cell culture. Mammalian cells primarily metabolize L-isomers, and the effects of D-isomers can be variable, ranging from inert to potentially inhibitory.[10][11] Therefore, this guide presents a robust framework based on the well-established principles of using L-L dipeptides (e.g., L-Alanyl-L-Glutamine) as a scientifically sound analogue.[9][12][13] The protocols provided are designed to enable researchers to rigorously evaluate and optimize the use of novel dipeptides like this compound for their specific cell lines and processes.
Part 1: The Biochemical Rationale for Dipeptide Supplementation
The primary driver for replacing free amino acids with dipeptides is the enhancement of stability. Free L-asparagine and L-glutamine, another critical but unstable amino acid, spontaneously degrade in cell culture media, especially at 37°C.[12]
Key Advantages of Dipeptide Use:
-
Enhanced Stability: Dipeptides, such as L-Alanyl-L-Glutamine, exhibit superior stability in liquid media compared to free L-glutamine, preventing degradation even during prolonged incubation.[6][12] This principle is directly applicable to an asparagine-containing dipeptide.
-
Reduced Ammonia Accumulation: The breakdown of free asparagine and glutamine is a major source of ammonia in cell culture.[3][4] High ammonia levels are cytotoxic, leading to reduced cell growth and productivity.[4][5] By using stable dipeptides, ammonia generation is significantly decreased, leading to a healthier culture environment.[6][9]
-
Improved Process Consistency: A stable medium composition ensures that nutrient availability does not fluctuate over the course of a culture run. This leads to more consistent and predictable cell growth, viability, and protein production.[1]
-
Operational Convenience: The heat stability of many dipeptides allows for their inclusion in basal media formulations prior to heat sterilization, simplifying media preparation workflows.[13]
Part 2: Physicochemical & Biological Considerations
When substituting a free amino acid with a dipeptide, it's essential to consider the properties of the new molecule. The following table provides a comparative overview based on L-Alanyl-L-Asparagine as the model.
| Property | L-Alanine | L-Asparagine | L-Alanyl-L-Asparagine (Estimated) |
| Molecular Weight ( g/mol ) | 89.09 | 132.12 | 203.19 |
| Isoelectric Point (pI) | 6.00 | 5.41 | ~5.7 |
| Stability in Aqueous Solution | High | Low (deaminates) | High |
| Primary Metabolic Role | Energy source, protein synthesis | Protein & nucleotide synthesis | Delivery of Alanine & Asparagine |
A Note on Stereoisomers (dl- vs. L-L-): The user-specified "this compound" implies a mixture of stereoisomers (L-L, L-D, D-L, D-D). Mammalian cells have a strong preference for L-amino acids. While some D-amino acids are found in mammals and have biological roles, they are not typically substrates for protein synthesis.[10] The presence of D-isomers in the culture medium could lead to:
-
Reduced effective concentration: Only the L-L isomer is expected to be fully utilized.
-
Competitive inhibition: D-forms might compete with L-forms for transport into the cell.
-
Unpredictable metabolic effects: The impact of D-amino acids on specific cell lines is often unknown and must be empirically determined.[11][14]
Due to these factors, using a pure L-L dipeptide is the standard and recommended practice in biopharmaceutical manufacturing.[1] The protocols below provide a framework to test the efficacy of the dl-dl form, but researchers should be aware of these potential complications.
Part 3: Cellular Uptake & Metabolism Pathway
Mammalian cells do not typically utilize dipeptides directly in their metabolic pathways.[7] Instead, they possess specific transport and enzymatic systems to internalize and process them.
-
Transport: Di- and tripeptides are transported across the cell membrane by proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2.[15][16][17] These transporters move peptides into the cell using an inwardly directed proton gradient.[16]
-
Cleavage: Once inside the cytoplasm, the dipeptide is rapidly hydrolyzed by intracellular peptidases, which cleave the peptide bond.[8][18]
-
Utilization: This cleavage releases the individual L-alanine and L-asparagine molecules, which then enter their respective metabolic pathways for protein synthesis, energy production, or other cellular functions.[8][19]
Diagram: Cellular Uptake and Cleavage of a Dipeptide A schematic showing the transport of Alanyl-Asparagine into the cell via a peptide transporter and its subsequent cleavage into Alanine and Asparagine by intracellular peptidases.
Part 4: Protocol for Formulation & Optimization
This section provides a detailed, self-validating workflow for incorporating a novel dipeptide into a chemically defined medium. The goal is to determine the optimal concentration that maximizes cell growth, viability, and/or product titer.
4.1: Preparation of a Concentrated Stock Solution
Rationale: Preparing a concentrated, sterile stock solution is essential for accurate and aseptic addition to the culture medium. Water for Injection (WFI) or a similar high-purity water is used to avoid introducing contaminants. Sterile filtration is a critical step to prevent microbial contamination of the final medium.
Materials:
-
This compound powder
-
WFI Quality Water
-
Sterile, disposable 0.22 µm filter unit (e.g., syringe filter or bottle-top filter)
-
Sterile storage bottles
-
Analytical balance, stir plate, sterile pipettes
Protocol:
-
Calculate Amount: Determine the desired stock concentration (e.g., 200 mM). Calculate the mass of dipeptide powder needed to prepare the desired volume (e.g., for 100 mL of 200 mM stock, with a MW of ~203.19 g/mol , you would need 4.06 g).
-
Dissolution: In a sterile beaker or bottle, add the calculated mass of dipeptide to approximately 80% of the final volume of WFI water.
-
Mix: Place on a stir plate and mix until the powder is completely dissolved. Gentle warming (to 37°C) may be required, but avoid boiling.
-
Adjust Volume: Once dissolved, bring the solution to the final volume with WFI water.
-
Sterile Filtration: Aseptically filter the solution through a 0.22 µm filter into a sterile, final storage container.
-
Label and Store: Label the container with the compound name, concentration, preparation date, and initials. Store as recommended by the manufacturer, typically at 2-8°C or -20°C for long-term storage.
4.2: Determining Optimal Concentration - A Dose-Response Workflow
Rationale: The optimal concentration of a new media component is cell line-dependent and must be determined experimentally.[20][21] This protocol uses a dose-response study to identify the concentration range that supports maximal performance (e.g., viable cell density) while identifying any potential cytotoxicity at higher concentrations. A control with the standard concentration of free L-asparagine and a negative control (no asparagine) are crucial for establishing a baseline.
Materials:
-
Suspension cell line of interest (e.g., CHO-S)
-
Asparagine-free basal CD medium (must be selected or prepared beforehand)
-
Sterile stock solution of this compound (from 4.1)
-
Sterile stock solution of L-Asparagine (prepared similarly)
-
Shake flasks or multi-well plates suitable for suspension culture
-
Cell counter (e.g., Vi-CELL)
-
Incubator (37°C, 8% CO₂, humidified)
Experimental Setup:
-
Cell Preparation: Culture cells to a healthy state in your standard medium. On the day of the experiment, centrifuge the cells and resuspend the cell pellet in the asparagine-free basal medium to wash away residual asparagine. Determine the viable cell density (VCD) and viability.
-
Plate/Flask Seeding: Seed the experimental vessels (e.g., 24-well deep-well plates or 125 mL shake flasks) with a consistent starting VCD (e.g., 0.3 x 10⁶ cells/mL) in the asparagine-free basal medium.
-
Condition Setup: Prepare triplicate wells/flasks for each condition. Add the sterile stock solutions to achieve the final target concentrations.
| Condition # | Description | Dipeptide Conc. (mM) | Free Asn Conc. (mM) |
| 1 | Negative Control | 0 | 0 |
| 2 | Positive Control | 0 | 4.0 |
| 3 | Test Condition 1 | 0.5 | 0 |
| 4 | Test Condition 2 | 1.0 | 0 |
| 5 | Test Condition 3 | 2.0 | 0 |
| 6 | Test Condition 4 | 4.0 | 0 |
| 7 | Test Condition 5 | 8.0 | 0 |
| 8 | Test Condition 6 | 16.0 | 0 |
-
Incubation: Place the cultures in the incubator on an orbital shaker at the appropriate speed.
-
Monitoring: At regular intervals (e.g., every 24 or 48 hours for the duration of a typical batch culture), aseptically remove a sample from each vessel and measure the VCD and viability.
-
Data Analysis: Plot the VCD over time for each condition. Determine the peak VCD for each concentration. The optimal concentration is the one that results in the highest peak VCD without a drop in viability compared to the positive control.
Diagram: Workflow for Dipeptide Concentration Optimization A flowchart illustrating the key steps from cell preparation to data analysis in a dose-response experiment to find the optimal dipeptide concentration.
Part 5: Troubleshooting and Considerations
-
Precipitation: If the dipeptide precipitates in the stock solution or final medium, try preparing a lower concentration stock or adjusting the pH of the stock solution before sterile filtration.
-
No Improvement or Cytotoxicity: If the dipeptide does not improve or harms cell growth compared to the positive control, consider the following:
-
The cell line may lack efficient peptide transporters (PepT1/PepT2).
-
The specific dipeptide may not be a substrate for the transporters.
-
The D-isomers in the dl-dl mixture may be having an inhibitory effect.[11]
-
-
Altered Metabolism: The introduction of alanine along with asparagine will change the metabolic profile. Monitor key metabolites like lactate and ammonia to understand the full impact on the culture.
Conclusion
The substitution of unstable free amino acids with stable dipeptides is a powerful technique for developing robust and consistent chemically defined media. While this compound is a non-standard reagent, the principles and protocols outlined in this application note provide a comprehensive framework for its evaluation. By systematically preparing, testing, and optimizing the dipeptide concentration, researchers can determine its suitability for their specific application, potentially leading to improved media stability and more reliable cell culture performance. For cGMP applications and to minimize experimental variability, the use of pure L-Alanyl-L-Asparagine is strongly recommended.
References
-
Döring, F., & Daniel, H. (2000). Mammalian peptide transporters as targets for drug delivery. PubMed. Retrieved from [Link]
-
Perry, M. D., & Abd-El-Aleem, S. A. (1990). Uptake and metabolism of dipeptides by human red blood cells. PubMed. Retrieved from [Link]
-
Schneider, M., Marison, I. W., & von Stockar, U. (1996). The importance of ammonia in mammalian cell culture. Journal of Biotechnology. Retrieved from [Link]
-
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Wang, B., & Li, B. (2021). Transport, Cellular Uptake and Bioavailability of Food Peptides. Royal Society of Chemistry. Retrieved from [Link]
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Brandsch, M. (2025). Peptide transporters and their roles in physiological processes and drug disposition. ResearchGate. Retrieved from [Link]
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Biondi, R. M., et al. (2000). Peptide transport in the mammary gland: expression and distribution of PEPT2 mRNA and protein. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]
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Reinhart, D., et al. (2016). Selection of chemically defined media for CHO cell fed-batch culture processes. PubMed Central. Retrieved from [Link]
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Pan, Y. L., et al. (2016). Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides. MDPI. Retrieved from [Link]
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High-Performance Liquid Chromatography (HPLC) Method for dl-Alanyl-dl-asparagine Analysis
Application Note & Protocol
Abstract: This document provides a comprehensive guide to the analysis of the dipeptide dl-Alanyl-dl-asparagine using High-Performance Liquid Chromatography (HPLC). The method detailed herein is designed for researchers, scientists, and professionals in drug development who require a robust and reliable analytical technique for the quantification and purity assessment of this dipeptide. This application note covers the theoretical basis for the chosen methodology, detailed experimental protocols, and guidelines for method validation, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound Analysis
This compound is a dipeptide of interest in various fields, including pharmaceutical research and development, due to its potential role in biological processes and as a component of larger peptide-based therapeutics. Accurate and precise analytical methods are crucial for determining its purity, stability, and concentration in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such polar compounds.
The primary challenges in the HPLC analysis of small, polar peptides like this compound include poor retention on traditional reversed-phase columns and the lack of a strong chromophore for UV detection. This application note addresses these challenges through two primary approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) for enhanced retention and pre-column derivatization for increased detection sensitivity. Furthermore, as this compound contains chiral centers, this guide will also touch upon strategies for chiral separation to resolve its stereoisomers.
Methodological Rationale: E-E-A-T in Practice
As a Senior Application Scientist, the methods proposed are grounded in extensive experience and a commitment to trustworthy, authoritative science. The choices made in developing this protocol are explained below to provide a clear understanding of the underlying principles.
Choosing the Right Chromatographic Mode: HILIC
Traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to provide adequate retention for highly polar analytes like small peptides.[1][2][3] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[1][3][4] In HILIC, a water-enriched layer forms on the surface of the stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase.[1][4] This mechanism provides excellent retention for polar compounds that would otherwise elute in the void volume in RPLC.[1][5]
Enhancing Detection: Pre-Column Derivatization
This compound lacks a significant UV chromophore, making sensitive detection by standard UV-Vis detectors challenging. To overcome this, pre-column derivatization is employed. This involves reacting the analyte with a reagent that introduces a fluorescent or highly UV-absorbent tag.[6][7][8][9]
-
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[6][10][11][12][13][14] This is a well-established and automated method for amino acid and peptide analysis.[6][7][8]
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): This reagent is particularly useful for chiral analysis.[15][16][17][18][19] It reacts with the primary amine of the dipeptide to form diastereomers that can be separated on a standard reversed-phase column.[15][16][18]
Ensuring Method Robustness: Validation and Stability
A scientifically sound analytical method must be validated to ensure it is fit for its intended purpose.[20][21][22] This protocol is designed with the principles of ICH Q2(R1) in mind, covering aspects such as specificity, linearity, accuracy, precision, and robustness.[20][21][23] Additionally, understanding the stability of this compound is critical, as asparagine residues are known to undergo deamidation, a common degradation pathway for peptides.[24][25][26][27] Therefore, forced degradation studies are recommended to identify potential degradation products and establish the stability-indicating nature of the method.[28][29][30][31]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade |
| This compound Reference Standard | >98% Purity |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC or Milli-Q Grade |
| Formic Acid (FA) | LC-MS Grade |
| o-Phthalaldehyde (OPA) | Reagent Grade |
| 3-Mercaptopropionic acid (MPA) | Reagent Grade |
| Borate Buffer | pH 9.5 |
| Marfey's Reagent | Reagent Grade |
| Sodium Bicarbonate | ACS Grade |
Protocol 1: HILIC-UV Method for Quantification
This protocol is suitable for quantifying this compound without resolving its stereoisomers. Pre-column derivatization with OPA is used to enhance UV detection.
3.2.1. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.
-
Working Standards: Prepare a series of dilutions from the stock solution in water to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in water to an expected concentration within the calibration range.
3.2.2. Pre-Column Derivatization (Automated) This procedure can be programmed into a modern HPLC autosampler.[6][8]
-
Transfer 50 µL of standard or sample to an autosampler vial.
-
Add 50 µL of Borate Buffer (pH 9.5).
-
Add 20 µL of OPA/MPA reagent (prepare fresh daily by mixing OPA and MPA in borate buffer).
-
Mix thoroughly and allow to react for 2 minutes at room temperature before injection.
3.2.3. HPLC Conditions
| Parameter | Value |
| Column | HILIC Column (e.g., Silica, Amide phase), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 340 nm |
Protocol 2: Chiral Separation using Marfey's Reagent
This protocol is designed for the separation and quantification of the stereoisomers of alanyl-asparagine.
3.3.1. Standard and Sample Preparation
-
Prepare stock and working solutions as described in Protocol 1.
3.3.2. Derivatization with Marfey's Reagent
-
To 50 µL of standard or sample solution, add 100 µL of 1% (w/v) Marfey's reagent in acetone.
-
Add 20 µL of 1 M sodium bicarbonate.
-
Incubate at 40 °C for 1 hour.
-
Cool to room temperature and add 20 µL of 1 M HCl to stop the reaction.
-
Dilute with the initial mobile phase if necessary before injection.
3.3.3. HPLC Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase Column, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| UV Detection | 340 nm |
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Data Presentation and System Suitability
For reliable results, system suitability tests should be performed before each analytical run.
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| Repeatability (n=6) | RSD < 2.0% |
| Resolution (for chiral separation) | > 1.5 |
Quantitative data should be presented in a clear, tabular format, including retention times, peak areas, and calculated concentrations.
Method Validation and Forced Degradation
To ensure the method is suitable for its intended purpose, a validation study should be conducted in accordance with ICH Q2(R1) guidelines.[20][21][23][22]
Forced degradation studies are essential to demonstrate the stability-indicating properties of the method.[28][29][32][30][31] The dipeptide should be subjected to stress conditions such as:
-
Acidic and Basic Hydrolysis: (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Oxidation: (e.g., 3% H₂O₂)
-
Thermal Stress: (e.g., 60 °C)
-
Photostability: (e.g., exposure to UV light)
The chromatograms from the stressed samples should be evaluated for the separation of the main peak from any degradation products.
Conclusion
The HPLC methods detailed in this application note provide a robust framework for the analysis of this compound. The HILIC method offers excellent retention for this polar dipeptide, while pre-column derivatization with OPA ensures sensitive detection. For stereoisomeric analysis, derivatization with Marfey's reagent followed by reversed-phase HPLC is a reliable approach. By following the outlined protocols and adhering to good laboratory practices, researchers can achieve accurate and reproducible results for the quantification and purity assessment of this compound.
References
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Soma, Y., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(9), 621. Retrieved from [Link]
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Patel, S., et al. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics, 29(1), 1-23. Retrieved from [Link]
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Bhushan, R., & Kumar, V. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(29), 3148–3161. Retrieved from [Link]
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Li, Y., et al. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Journal of Chromatographic Science, 56(8), 721-728. Retrieved from [Link]
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Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]
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Situmorang, M., & Marshall, M. R. (1999). HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization. Journal of agricultural and food chemistry, 47(12), 5100–5107. Retrieved from [Link]
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Boogers, I., et al. (2008). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. Journal of separation science, 31(11), 1967–1975. Retrieved from [Link]
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Kumar, A., et al. (2013). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Analytical & Bioanalytical Techniques, 4(6), 1-8. Retrieved from [Link]
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Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of separation science, 34(16-17), 2263–2279. Retrieved from [Link]
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Catak, S., et al. (2009). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. The Journal of Physical Chemistry A, 113(5), 1111-1120. Retrieved from [Link]
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Geiger, T., & Clarke, S. (1987). Spontaneous degradation of polypeptides at aspartyl and asparaginyl residues: effects of the solvent dielectric. The Journal of biological chemistry, 262(2), 785–794. Retrieved from [Link]
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Stott, K., et al. (2017). Sequence and Solution Effects on the Prevalence of d-Isomers Produced by Deamidation. Journal of the American Society for Mass Spectrometry, 28(11), 2445-2454. Retrieved from [Link]
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Khan, I., et al. (2019). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 10(5), 2217-2224. Retrieved from [Link]
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Hamase, K., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde. Analytical Sciences, 36(10), 1239-1244. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]
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Bhati, R., et al. (2017). Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase. Protein engineering, design & selection : PEDS, 30(3), 209–218. Retrieved from [Link]
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Aswad, D. W. (1984). Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde. Analytical biochemistry, 137(2), 405–409. Retrieved from [Link]
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Ilisz, I., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules (Basel, Switzerland), 25(17), 3986. Retrieved from [Link]
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Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent. Retrieved from [Link]
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Application Note: High-Resolution Mass Spectrometry for the Definitive Identification of dl-Alanyl-dl-asparagine
<
Abstract
The precise identification of peptide isomers is a critical challenge in drug development and quality control, as subtle stereochemical variations can significantly impact therapeutic efficacy and safety. This application note presents a detailed protocol for the unambiguous identification of the dipeptide dl-Alanyl-dl-asparagine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We delve into the causal relationships behind key experimental choices, from sample preparation and chromatographic separation to ionization and fragmentation strategies. This guide provides researchers, scientists, and drug development professionals with a robust, self-validating framework for the structural elucidation of isomeric dipeptides, ensuring high confidence in analytical results.
Introduction: The Challenge of Isomeric Purity
In pharmaceutical development, the structural integrity of peptide-based active pharmaceutical ingredients (APIs) is paramount. Isomers, molecules with the same chemical formula but different atomic arrangements, can exhibit distinct biological activities. For a dipeptide like this compound, the presence of stereoisomers (D- and L-amino acids) introduces a layer of analytical complexity. Since isomers have identical monoisotopic masses, conventional mass spectrometry alone is insufficient for their differentiation.[1] This necessitates advanced analytical strategies that can probe the subtle structural differences between these molecules.
Mass spectrometry (MS) has become an indispensable tool in pharmaceutical analysis, offering unparalleled sensitivity and specificity for molecular characterization and impurity profiling.[2][3][4] When coupled with liquid chromatography (LC), LC-MS provides the resolving power to separate isomers and the analytical depth to identify them based on their fragmentation patterns.[1][5] This application note will focus on leveraging the power of high-resolution tandem mass spectrometry (MS/MS) to confidently identify this compound and distinguish it from its isomers.
Foundational Principles: Why Mass Spectrometry?
Mass spectrometry-based methods are ideally suited for peptide analysis due to their ability to provide precise molecular weight information and detailed structural insights through fragmentation analysis.[6] The core workflow involves ionizing the analyte, separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them. For isomeric peptides, the key lies in the tandem mass spectrometry (MS/MS) step, where precursor ions are fragmented to produce a characteristic pattern of product ions that serves as a structural fingerprint.[7]
Ionization: The Gateway to the Mass Analyzer
Electrospray Ionization (ESI) is the preferred ionization technique for peptides due to its "soft" nature, which minimizes in-source fragmentation and preserves the intact molecule for MS/MS analysis.[8][9] In positive-ion ESI, a high voltage is applied to a liquid stream containing the analyte, generating a fine spray of charged droplets.[10] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions, typically in a protonated state ([M+H]+).[8][10][11] The choice of mobile phase, particularly the use of acid modifiers like formic acid, is crucial for promoting efficient protonation and enhancing signal intensity.[8]
Fragmentation: Unveiling the Structure
Collision-Induced Dissociation (CID) is a widely used fragmentation technique where precursor ions are accelerated and collided with an inert gas.[7][12] This collision imparts internal energy to the ions, causing them to fragment at their weakest bonds, primarily the peptide backbone.[7][12] The resulting fragment ions, designated as b- and y-ions, provide sequence-specific information.[13] The fragmentation pattern is highly dependent on the peptide's amino acid sequence and stereochemistry, allowing for the differentiation of isomers.[5][14][15]
Experimental Workflow and Protocols
This section outlines a comprehensive, step-by-step protocol for the identification of this compound.
Materials and Reagents
| Reagent/Material | Grade | Vendor |
| This compound Standard | ≥98% | Sigma-Aldrich |
| Water, LC-MS Grade | Optima™ | Fisher Scientific |
| Acetonitrile, LC-MS Grade | Optima™ | Fisher Scientific |
| Formic Acid, LC-MS Grade | Optima™ | Fisher Scientific |
| 1.5 mL Autosampler Vials | Certified | Waters |
Diagram of the Experimental Workflow
Caption: Workflow for this compound Identification.
Protocol: Sample Preparation
Rationale: Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to dissolve the analyte in a solvent compatible with the LC-MS system and at a concentration that provides an optimal signal-to-noise ratio.
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound standard.
-
Dissolve the standard in 1 mL of LC-MS grade water to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform a serial dilution of the stock solution with a solvent mixture of 95:5:0.1 (v/v/v) Water:Acetonitrile:Formic Acid to a final concentration of 10 µg/mL.
-
Transfer the working solution to a certified autosampler vial for analysis.
Protocol: LC-MS/MS Analysis
Rationale: The chromatographic method is designed to provide retention and separation of the dipeptide from any potential impurities. The mass spectrometry parameters are optimized for sensitive detection and informative fragmentation.
Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class
-
Mass Spectrometer: Thermo Scientific™ Orbitrap Exploris™ 240 Mass Spectrometer
LC Parameters:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 2-95% B over 5 minutes |
MS Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Sheath Gas | 40 (arbitrary units) |
| Auxiliary Gas | 10 (arbitrary units) |
| Ion Transfer Tube Temp. | 320 °C |
| Scan Type | Full MS / dd-MS2 |
| Full MS Range | m/z 100-500 |
| Resolution (Full MS) | 60,000 |
| dd-MS2 | Top 3 most intense ions |
| Collision Energy (HCD) | 25 (normalized) |
| Resolution (MS2) | 15,000 |
Data Analysis and Interpretation
The successful identification of this compound hinges on the careful analysis of the acquired mass spectrometric data.
Precursor Ion Identification
The initial step is to identify the protonated molecular ion ([M+H]+) of this compound in the full MS spectrum. The expected monoisotopic mass can be calculated as follows:
-
Alanine (C3H7NO2): 89.0477 g/mol
-
Asparagine (C4H8N2O3): 132.0535 g/mol
-
Dipeptide (C7H13N3O4): 89.0477 + 132.0535 - 18.0106 (H2O) = 203.0906 g/mol
-
[M+H]+: 204.0984 m/z
Expected Data:
| Analyte | Formula | Monoisotopic Mass ( g/mol ) | Expected [M+H]+ (m/z) |
| This compound | C7H13N3O4 | 203.0906 | 204.0984 |
Fragmentation Pattern Analysis
The MS/MS spectrum of the precursor ion at m/z 204.0984 will provide the structural fingerprint for identification. The primary fragmentation will occur at the peptide bond, yielding b- and y-ions.
Caption: Fragmentation of this compound.
Expected Fragment Ions:
| Fragment Ion | Formula | Calculated m/z |
| b1 | C3H6NO+ | 72.0446 |
| y1 | C4H9N2O2+ | 133.0611 |
| [M+H - H2O]+ | C7H12N3O3+ | 186.0873 |
| [M+H - NH3]+ | C7H11N2O4+ | 187.0713 |
| Immonium (Ala) | C2H4N+ | 44.0337 |
| Immonium (Asn) | C3H5N2O+ | 85.0396 |
Note: The presence of characteristic immonium ions for Alanine and Asparagine further confirms the amino acid composition.[13] The relative intensities of the fragment ions can be used to distinguish between different isomers, as the stereochemistry can influence the fragmentation pathways.[5][14][16] While this compound and ll-Alanyl-l-asparagine will produce the same fragment masses, their relative abundances may differ. Further differentiation would require chiral chromatography or ion mobility spectrometry.
Conclusion: A Framework for Confident Identification
This application note provides a detailed and scientifically grounded protocol for the identification of this compound using high-resolution LC-MS/MS. By understanding the principles behind each experimental step, from sample preparation to data analysis, researchers can confidently apply this methodology in a drug development and quality control setting. The combination of chromatographic separation and detailed fragmentation analysis provides a robust and self-validating system for the characterization of isomeric dipeptides. This approach ensures the structural integrity of peptide-based therapeutics, ultimately contributing to the development of safe and effective medicines.
References
- AMSbiopharma. (2025, October 21). How Mass Spectrometry enhances GMP quality control with LC‑MS.
- Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications.
- Thermo Fisher Scientific. (n.d.). LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities.
- Williamson, K. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
- OMNI Lab Solutions. (2023, August 16). How Does the Pharmaceutical Industry Use Mass Spectrometry?.
- Wu, H. T., et al. (2024, March 5). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
- Spectroscopy Online. (2023, May 15). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry.
- Jayasimhulu, K., & Caprioli, R. M. (1976). The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates. Biomedical Mass Spectrometry, 3(1), 32-40.
- Kaur, H., & Hewitt, C. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review.
- SK pharmteco. (n.d.). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy.
- Wu, H. T., et al. (2023). Recent Advancements in the Characterization of D‐Amino Acid and Isoaspartate Post‐Translational Modifications. ResearchGate.
- Krutzsch, H. C., & Pisano, J. J. (1977). Analysis of dipeptides by gas chromatography-mass spectrometry and application to sequencing with dipeptidyl aminopeptidases. Methods in Enzymology, 47, 391-404.
- Lee, T. A., et al. (n.d.). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. ACS Publications.
- Wu, H. T., et al. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. PMC.
- Smith, R. D., et al. (1990). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical Chemistry, 62(9), 882-899.
- Bandyopadhyay, S., et al. (2018). Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides. Journal of Proteome Research, 17(1), 465-472.
- Lee, T. A., et al. (2022). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 33(5), 846-855.
- MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification.
- Sleno, L., & Volmer, D. A. (2004). Collision-induced dissociation (CID) of peptides and proteins. Journal of Mass Spectrometry, 39(10), 1091-1112.
- Creative Proteomics. (n.d.). Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry.
- Matrix Science. (n.d.). Mascot help: Peptide fragmentation.
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- 2. How Mass Spectrometry enhances GMP quality control with LC‑MS | AMSbiopharma [amsbiopharma.com]
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- 9. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocols: Solubilization of dl-Alanyl-dl-asparagine
Abstract
This comprehensive guide provides detailed protocols and technical insights for the dissolution of dl-Alanyl-dl-asparagine in common laboratory buffers. Addressed to researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the underlying chemical principles governing the solubility of this dipeptide. We will explore its physicochemical properties, offer step-by-step dissolution workflows, provide strategies for overcoming solubility challenges, and detail essential quality control and stability considerations. The protocols herein are designed to be self-validating systems, ensuring reproducible and reliable stock solutions for experimental use.
Pre-dissolution Analysis: Physicochemical Properties & Key Considerations
Understanding the molecular characteristics of this compound is the cornerstone of developing a successful solubilization strategy. As a dipeptide, its behavior in solution is governed by its ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, and the neutral, polar side chain of asparagine.
1.1. Physicochemical Data
Direct experimental data for this compound is limited. The following properties are derived from the constituent amino acids and general peptide characteristics.
| Property | Value (Estimated/Typical) | Comments & Significance |
| Molecular Weight | 203.20 g/mol [1][2] | Essential for calculating molar concentrations. |
| Appearance | White crystalline powder[3] | Visual inspection of the lyophilized powder is the first quality check. |
| pKa (α-carboxyl) | ~2.1–2.4[4][5][6][7][8] | Below this pH, the C-terminus is neutral (-COOH). Above, it is negative (-COO⁻). |
| pKa (α-amino) | ~8.7–9.9[4][5][6][7][8] | Below this pH, the N-terminus is positive (-NH₃⁺). Above, it is neutral (-NH₂). |
| Isoelectric Point (pI) | ~5.4–6.1[5][9][10][11] | The pH at which the net charge is zero. Solubility is typically at a minimum near the pI. |
| Solubility | Water-soluble[1][12] | Generally soluble in aqueous solutions, but can be limited at high concentrations or near the pI.[13] |
1.2. Critical Scientific Considerations
-
Racemic Nature ("dl-"): The designation "dl-" indicates a racemic mixture of stereoisomers (D-Ala-D-Asn, L-Ala-L-Asn, D-Ala-L-Asn, L-Ala-D-Asn). While this does not significantly alter the fundamental pH-dependent solubility compared to a pure L-L isomer, it can affect crystal lattice energy, potentially influencing the rate of dissolution.
-
pH-Dependent Solubility: The dipeptide's charge state is dictated by the solution's pH. At low pH (<2), it carries a net positive charge. Between pH ~3 and ~8, it exists predominantly as a zwitterion (net charge zero). At high pH (>10), it carries a net negative charge. Solubility is lowest near the isoelectric point (pI) where the net charge is zero, as intermolecular electrostatic repulsion is minimized, favoring aggregation.[10] To enhance solubility, the pH should be adjusted away from the pI.[14]
-
Asparagine Stability: The side chain of asparagine contains a primary amide that can undergo deamidation, a non-enzymatic chemical degradation. This reaction is highly dependent on pH, temperature, and buffer composition.[15] Deamidation occurs most rapidly under neutral to alkaline conditions (pH > 7) and proceeds through a cyclic succinimide intermediate, which can then hydrolyze to form both aspartic acid and isoaspartic acid residues.[15][16] This modification alters the peptide's charge, structure, and potentially its biological activity. Therefore, long-term storage in neutral or basic buffers at room temperature should be avoided.
Core Dissolution Workflow: A Systematic Approach
A methodical approach prevents waste of valuable material and ensures the final solution is correctly prepared. It is always recommended to test solubility on a small portion of the peptide before dissolving the entire sample.[17][18]
Caption: General workflow for dissolving this compound.
Protocol I: Dissolution in Standard Physiological Buffer (PBS, pH 7.4)
This protocol is suitable for applications requiring a final solution at or near physiological pH, such as cell culture experiments.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
10X Phosphate-Buffered Saline (PBS) stock solution, sterile
-
Sterile conical tubes and micropipette tips
-
Vortex mixer and/or bath sonicator
Step-by-Step Methodology:
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[18]
-
Weighing: Tare a sterile microcentrifuge tube and weigh the desired amount of this compound.
-
Initial Solubilization: Add a volume of sterile water to the peptide to achieve a concentration that is 1.1x to 2x higher than the final target concentration. For example, to make a final 10 mM solution, first dissolve the peptide in a volume of water to achieve 11-20 mM.
-
Causality: Dissolving the peptide in unbuffered water first provides flexibility. If solubility issues arise, the pH can be adjusted without interference from buffer components.
-
-
Mixing: Gently vortex the solution. If particulates remain, sonicate the tube in a cool water bath for brief intervals (e.g., 3 cycles of 15 seconds) to aid dissolution and minimize aggregation.[17] Avoid excessive heating.[17][18]
-
Buffering: Once the peptide is fully dissolved, add the 10X PBS stock solution to achieve a final concentration of 1X. For example, to make 1 mL of final solution, add 100 µL of 10X PBS to 900 µL of the dissolved peptide solution.
-
Final Quality Check: Verify the final pH of the solution using a calibrated pH meter. Inspect the solution visually to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into sterile, low-protein-binding tubes and store at -20°C or -80°C for long-term use.
Protocol II: pH-Adjusted Dissolution for High Concentrations or Difficult Batches
If the peptide is insoluble in water or precipitates in PBS at the desired concentration, a pH-adjustment strategy is required. This involves moving the pH away from the peptide's isoelectric point (pI) to increase net charge and electrostatic repulsion, thereby enhancing solubility.
Caption: Relationship between pH, net charge, and peptide solubility.
Materials:
-
Same as Protocol I
-
Sterile, dilute acid (e.g., 0.1 M HCl)
-
Sterile, dilute base (e.g., 0.1 M NaOH or 1% Ammonium Hydroxide)[17]
Step-by-Step Methodology:
-
Weighing & Initial Suspension: Weigh the peptide and suspend it in a volume of sterile water representing ~80% of the final desired volume.
-
pH Adjustment for Solubilization:
-
Acidic Path (Recommended): Since the pI is around 5.4-6.1, adjusting to an acidic pH is a robust strategy. Add 0.1 M HCl dropwise while gently stirring until the solution becomes clear. This protonates the C-terminus, resulting in a net positive charge.
-
Basic Path (Use with Caution): Alternatively, add a dilute base (0.1 M NaOH) dropwise. This deprotonates the N-terminus, creating a net negative charge. Caution: Basic conditions accelerate asparagine deamidation.[15] This method should only be used if an acidic pH is incompatible with the final application, and the solution should be used immediately.
-
-
Buffer Addition: Once the peptide is fully dissolved, add concentrated buffer stock (e.g., 10X or 20X) to achieve the final desired buffer strength.
-
Final pH Titration: Carefully adjust the solution to the final target pH using your dilute acid or base. Perform this step slowly with constant stirring to avoid localized concentration changes that could cause the peptide to precipitate.[19]
-
Volume Adjustment & QC: Add sterile water to reach the final volume. Perform final visual and pH checks.
-
Storage: Immediately aliquot and freeze at -80°C, especially if a basic pH was used during dissolution.
Quality Control & Long-Term Stability
A properly prepared stock solution is only useful if its integrity is maintained over time.
-
Concentration Verification: For precise applications, the concentration can be verified using techniques like quantitative amino acid analysis or nitrogen-based assays. Note that standard A280 spectrophotometry is not applicable as this peptide lacks aromatic residues.
-
Filtration: For sterile applications, the final solution can be passed through a 0.22 µm sterile filter. Ensure the filter is low-protein-binding to minimize loss of material.
-
Storage and Handling:
-
Long-Term: Store lyophilized peptide at -20°C or -80°C in a desiccated environment.[20]
-
Stock Solutions: Store at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Stability in Solution: Be mindful of asparagine deamidation, which is accelerated by higher temperatures and neutral-to-basic pH.[15][21] For critical experiments, using freshly prepared solutions or solutions stored in slightly acidic buffers (pH 5-6) at -80°C is recommended to minimize this degradation pathway.
-
References
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Star Republic. (n.d.). pKa values of amino acids. Retrieved from [Link]
-
Science Geek. (n.d.). Amino Acid pKa and pI Values. Retrieved from [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703–711. Retrieved from [Link]
-
Oliyai, C., & Borchardt, R. T. (1993). Multivariate analysis of the sequence dependence of asparagine deamidation rates in peptides. Pharmaceutical Research, 10(1), 95-102. Retrieved from [Link]
-
Galvis, J. A., et al. (2013). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. The Journal of Physical Chemistry A, 117(38), 9251–9263. Retrieved from [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(8), 787–793. Retrieved from [Link]
-
University of Calgary. (n.d.). Amino Acids. Retrieved from [Link]
-
Peptideweb.com. (n.d.). pKa and pI values of amino acids. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide (1990). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Amino Acid Data Table. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
Held, C., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Physical Chemistry Chemical Physics, 21(41), 23196-23211. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6267, (-)-Asparagine. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.3: Amino Acids and Isoelectric Points. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]
-
Homework.Study.com. (n.d.). Find the pI for Asparagine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134808, Asparaginyl-alanyl-glycyl-alanyl-asparagine. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The proteinogenic amino acids. Retrieved from [Link]
-
ResearchGate. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Retrieved from [Link]
-
Bowden, N. A. (2018). Modelling the Solubility of the 20 Proteinogenic Amino Acids with Experimentally Derived Saturation Data. Wageningen University. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 602, DL-alanine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1549441, Ala-Asn. Retrieved from [Link]
-
BYJU'S. (n.d.). Asparagine Amino Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Asparagine. Retrieved from [Link]
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Unlocking Fermentation Potential: Application Notes and Protocols for dl-Alanyl-dl-asparagine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Novel Dipeptide for Enhanced Microbial Fermentation
In the realm of microbial fermentation, the quest for optimized nutrient sources is perpetual. While individual amino acids are foundational, their utility can be hampered by issues of solubility, stability, and feedback inhibition. Dipeptides have emerged as a superior alternative, offering enhanced stability and solubility, and often circumventing cellular feedback mechanisms, leading to improved microbial growth and productivity.[1][2] This guide delves into the application of a novel, yet promising dipeptide, dl-Alanyl-dl-asparagine , a racemic mixture offering a unique combination of amino acids critical for microbial metabolism.
Alanine is a key precursor in numerous biosynthetic pathways, including the synthesis of other amino acids and as a component of the cell wall.[3][4] Asparagine serves as a crucial nitrogen donor and is integral to protein synthesis.[5][6] The use of the dl-racemic form presents an intriguing opportunity. While most biological systems preferentially utilize L-amino acids, many microorganisms possess racemases , enzymes that can interconvert between D- and L-isomers of amino acids like alanine.[7][8][9] This suggests that this compound could serve as a sustained-release source of both L- and D-alanine, the latter being a key component of the bacterial cell wall peptidoglycan.[1][10] The potential impact on cell wall integrity, stress tolerance, and overall productivity makes this dipeptide a compelling candidate for exploration in various fermentation applications, from specialty chemical production to recombinant protein expression.
This document provides a comprehensive guide to the application of this compound in microbial fermentation, detailing its rationale, and providing robust protocols for its evaluation and implementation.
Part 1: The Scientific Rationale - Why this compound?
The decision to incorporate this compound into a fermentation process is grounded in several key scientific principles:
-
Enhanced Nutrient Bioavailability: Dipeptides are typically transported into microbial cells via dedicated transport systems, such as the Dipeptide Permease (Dpp) and Oligopeptide Permease (Opp) systems.[7][11] This active transport can be more efficient than the uptake of individual amino acids, particularly when the latter are present at high concentrations that might trigger feedback inhibition of their transporters.
-
Improved Stability and Solubility: Asparagine, in its free form, can be susceptible to deamidation, especially under certain pH and temperature conditions, leading to the formation of aspartic acid and ammonia.[5][12][13] The peptide bond in this compound can offer protection against such degradation, ensuring a more stable supply of this crucial amino acid. Furthermore, dipeptides often exhibit different solubility profiles compared to their constituent amino acids, which can be advantageous in formulating concentrated feed solutions.[14][15][16]
-
Modulation of Cell Wall Synthesis: The presence of D-alanine from the racemic mixture is a significant feature. D-alanine is an essential building block of the peptidoglycan layer in bacterial cell walls.[1][17] Supplementing with a source of D-alanine could potentially enhance cell wall integrity, leading to increased resistance to osmotic stress and other environmental challenges encountered during fermentation.
-
Sustained Release of Amino Acids: Following transport into the cell, this compound is hydrolyzed by intracellular peptidases, releasing alanine and asparagine.[18][19] This intracellular release provides a direct and sustained supply of these amino acids for metabolic processes, potentially bypassing some of the regulatory checkpoints associated with the uptake and metabolism of free amino acids. The presence of D-isomers may also be regulated by intracellular racemases, providing a controlled supply of both enantiomers.[20][21]
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the evaluation and application of this compound in microbial fermentation.
Protocol 1: Preliminary Evaluation of this compound Utilization
Objective: To determine if the target microorganism can utilize this compound as a source of nitrogen and/or carbon.
Workflow Diagram:
Caption: Workflow for the preliminary evaluation of dipeptide utilization.
Materials:
-
Target microbial strain
-
Minimal salts medium (e.g., M9) lacking a conventional nitrogen source
-
This compound
-
Sterile water
-
Spectrophotometer
-
Shaking incubator
-
Sterile culture tubes or microplates
Methodology:
-
Preparation of Minimal Media: Prepare a minimal salts medium appropriate for the target microorganism, omitting the standard nitrogen source (e.g., ammonium chloride).
-
Preparation of Dipeptide Stock Solution:
-
Accurately weigh this compound.
-
Dissolve in sterile deionized water to create a concentrated stock solution (e.g., 100 mM).
-
Sterilize the stock solution by filtration through a 0.22 µm filter. Heat sterilization is not recommended without prior stability studies, as it may cause hydrolysis or degradation of the dipeptide.[22]
-
-
Experimental Setup: Prepare the following culture conditions in triplicate in sterile culture tubes or a 96-well plate:
-
Negative Control: Minimal medium without any added nitrogen source.
-
Positive Control: Minimal medium supplemented with a standard nitrogen source (e.g., NH4Cl at a concentration equimolar in nitrogen to the dipeptide).
-
Test Condition: Minimal medium supplemented with this compound to a final concentration of 1-10 mM.
-
-
Inoculation: Inoculate all wells/tubes with the target microorganism from an overnight culture, washed once with sterile saline or minimal medium to remove residual nutrients. The initial optical density at 600 nm (OD600) should be low (e.g., 0.05).
-
Incubation: Incubate the cultures under appropriate conditions of temperature and aeration (shaking) for the target microorganism.
-
Growth Monitoring: Monitor microbial growth over time by measuring the OD600 at regular intervals (e.g., every 2-4 hours).
-
Data Analysis: Plot the growth curves for all conditions. Significant growth in the test condition compared to the negative control indicates utilization of the dipeptide.
Protocol 2: Fed-Batch Fermentation with this compound Supplementation
Objective: To assess the impact of this compound supplementation on product yield and cell density in a fed-batch fermentation process.
Workflow Diagram:
Caption: Workflow for a fed-batch fermentation with dipeptide supplementation.
Materials:
-
Fermentor/bioreactor
-
Production medium for the target microorganism
-
Concentrated feed solutions (with and without this compound)
-
Analytical equipment for monitoring biomass (e.g., spectrophotometer), substrate (e.g., HPLC for glucose), and product (e.g., HPLC, GC, or specific assay).
-
Equipment for analyzing residual amino acids and dipeptides (e.g., LC-MS/MS).[23][24][25]
Methodology:
-
Bioreactor Setup and Inoculation: Prepare and sterilize the bioreactor with the initial batch medium. Inoculate with a seed culture of the production strain.
-
Batch Phase: Run the fermentation in batch mode until a key nutrient (typically the carbon source) is depleted, indicated by a sharp increase in dissolved oxygen or a plateau in growth.
-
Feed Preparation: Prepare two sterile concentrated feed solutions:
-
Control Feed: Containing the primary carbon source and other necessary nutrients, including a standard nitrogen source (e.g., a mixture of L-amino acids or ammonium salts).
-
Dipeptide Feed: Identical to the control feed, but with the standard nitrogen source partially or fully replaced by this compound on an equimolar nitrogen basis.
-
-
Fed-Batch Phase:
-
Initiate the feeding strategy (e.g., exponential or constant feed rate) to maintain a low concentration of the limiting substrate.
-
Run parallel fermentations, one with the control feed and one with the dipeptide feed.
-
-
Process Monitoring and Sampling:
-
Continuously monitor key parameters such as pH, temperature, dissolved oxygen, and agitation.
-
Take samples aseptically at regular intervals.
-
-
Sample Analysis: For each sample, analyze:
-
Biomass concentration (OD600 or dry cell weight).
-
Product titer.
-
Residual substrate concentration.
-
(Optional but recommended) Extracellular concentrations of alanine, asparagine, and this compound using LC-MS/MS to understand uptake kinetics.[26]
-
-
Data Comparison: Compare the final product titer, biomass yield, and specific productivity between the control and dipeptide-supplemented fermentations.
Part 3: Data Presentation and Interpretation
Table 1: Example Media Compositions for Preliminary Evaluation
| Component | Negative Control | Positive Control | Test Condition |
| Minimal Salts Base | 1X | 1X | 1X |
| Carbon Source (e.g., Glucose) | 10 g/L | 10 g/L | 10 g/L |
| NH4Cl | 0 g/L | 1 g/L | 0 g/L |
| This compound | 0 g/L | 0 g/L | 2.05 g/L* |
| Total Nitrogen (approx.) | 0 g/L | 0.26 g/L | 0.26 g/L |
*Concentration to provide equivalent nitrogen to the positive control.
Table 2: Key Performance Indicators for Fed-Batch Fermentation
| Parameter | Control Fermentation | Dipeptide Fermentation | % Change |
| Final Biomass (g/L) | e.g., 50 | e.g., 55 | e.g., +10% |
| Final Product Titer (g/L) | e.g., 10 | e.g., 12 | e.g., +20% |
| Overall Volumetric Productivity (g/L/h) | e.g., 0.2 | e.g., 0.24 | e.g., +20% |
| Specific Productivity (g/g biomass/h) | e.g., 0.004 | e.g., 0.0044 | e.g., +10% |
| Substrate to Product Yield (g/g) | e.g., 0.25 | e.g., 0.28 | e.g., +12% |
Part 4: Mechanistic Insights and Troubleshooting
Metabolic Pathway Integration
The supplied this compound is expected to be transported into the cell and then hydrolyzed into its constituent amino acids.
Caption: Proposed metabolic fate of this compound in a bacterial cell.
Troubleshooting:
-
No observed growth in preliminary evaluation:
-
The microorganism may lack the necessary dipeptide transporters or peptidases.
-
The D-amino acid components may be inhibitory at the tested concentration. Try a lower concentration range.
-
The dipeptide may not be the limiting nutrient. Ensure all other essential nutrients are present.
-
-
Reduced productivity in fed-batch fermentation:
-
The uptake rate of the dipeptide may be slower than the consumption rate of the individual amino acids, leading to a nitrogen limitation. Adjust the feed rate or supplement with a small amount of a readily available nitrogen source.
-
An accumulation of one of the stereoisomers may be inhibitory. Analyze the supernatant for the presence of unconsumed dipeptide isomers.
-
The metabolic burden of expressing racemases or other enzymes to process the D-isomers could divert resources from product formation.
-
Conclusion
This compound represents a novel and scientifically-grounded option for enhancing microbial fermentation processes. Its potential to improve nutrient stability, modulate cell physiology, and provide a sustained release of essential amino acids makes it a valuable tool for researchers and process development scientists. The protocols outlined in this guide provide a robust framework for evaluating its efficacy in various microbial systems. As with any novel component, empirical testing is crucial to determine the optimal concentration and feeding strategy for each specific application. The exploration of such innovative nutrient sources will continue to be a key driver of progress in industrial microbiology and biotechnology.
References
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- Detmers, F. J., Kunji, E. R., Lanfermeijer, F. C., Poolman, B., & Konings, W. N. (2001). The di- and tripeptide transport protein of Lactococcus lactis. A new type of bacterial peptide transporter. The Journal of biological chemistry, 276(10), 7483-7490.
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- Furukawa, S., Honda, H., & Nagamori, E. (2016). Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. Cytotechnology, 68(6), 2539-2548.
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Wikipedia. (2023). Alanine racemase. Retrieved from [Link]
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- Tsybin, Y. O., Witt, M., Baykut, G., Kjeldsen, F., & Håkansson, P. (2005). Distinguishing and quantifying peptides and proteins containing D-amino acids by tandem mass spectrometry. Analytical chemistry, 77(1), 179-186.
- Inagaki, K., Tanizawa, K., Tanaka, H., & Soda, K. (1988). Directed evolution of bacterial alanine racemases with higher expression level. Journal of bioscience and bioengineering, 100(3), 246-252.
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- Kresović, M., Abram, A., & Berden, Z. (2022). Methodology for Analysis of Peptide Consumption by Yeast during Fermentation of Enzymatic Protein Hydrolysate Supplemented Synthetic Medium Using UPLC-IMS-HRMS. Metabolites, 12(4), 289.
- Usacheva, T. R., Kuz'mina, K. A., Sharnin, V. A., & Batov, D. V. (2018). Thermodynamics of DL-alalnyl-DL-asparagine dissolution in water–organic mixtures at 298.15 K. Russian Journal of Physical Chemistry A, 92(9), 1798-1802.
- Udenigwe, C. C., & Howard, A. (2021). Enzymatic hydrolysis and microbial fermentation: The most favorable biotechnological methods for the release of bioactive peptides. Food Chemistry: Molecular Sciences, 3, 100047.
- Narahashi, Y., & Yanagisawa, K. (1975). Study on peptide hydrolysis by aminopeptidases from Streptomyces griseus, Streptomyces septatus and Aeromonas proteolytica. Journal of biochemistry, 78(3), 545-553.
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ISAPP. (2024). Discovering novel bioactive peptides in fermented foods. Retrieved from [Link]
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- Udenigwe, C. C., & Howard, A. (2021). Enzymatic hydrolysis and microbial fermentation: The most favorable biotechnological methods for the release of bioactive peptides. Food Chemistry: Molecular Sciences, 3, 100047.
- Ferreira, A. M., & Macedo, E. A. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
- Hembach, L., Casadellà, A., & Joss, A. (2024). Hydrolysis of Antimicrobial Peptides by Extracellular Peptidases in Wastewater. Environmental science & technology, 58(3), 1645-1655.
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SpectraBase. (n.d.). DL-N2-ALANYL-DL-ASPARAGINE, MONOHYDRATE. Retrieved from [Link]
- Raftery, M. J., & Truscott, R. J. (2013). Mechanism of protein cleavage at asparagine leading to protein–protein cross-links. The Biochemical journal, 451(2), 209-217.
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PubChem. (n.d.). (-)-Asparagine. Retrieved from [Link]
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SpectraBase. (n.d.). DL-N2-ALANYL-DL-ASPARAGINE, MONOHYDRATE. Retrieved from [Link]
- Kim, S., et al. (2024). Discovery of Novel Genes Encoding Antimicrobial Peptides from the Pedobacter silvilitoris Genome with Broad-Spectrum Antimicrobial Activity. International Journal of Molecular Sciences, 25(3), 1735.
- Jakubczyk, A., & Karaś, M. (2020). The impact of fermentation and in vitro digestion on formation angiotensin converting enzyme (ACE)
- Wang, D., et al. (2023). Impact of Nitrite Supplementation on Bioactive Peptides during Sausage Processing. Foods, 12(2), 373.
- Park, Y. W., & Kim, Y. S. (2018). Identification of Antihypertensive Peptides Derived from Low Molecular Weight Casein Hydrolysates Generated during Fermentation by Bifidobacterium longum KACC 91563. Korean journal for food science of animal resources, 38(4), 843-854.
- Walsh, C. J., et al. (2024). A novel bioinformatic method for the identification of antimicrobial peptides in metagenomes. Journal of Applied Microbiology, 135(1), lxad296.
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Investigating the uptake of dl-Alanyl-dl-asparagine by CHO cells
Application Notes & Protocols
Topic: Investigating the Uptake of dl-Alanyl-dl-asparagine by CHO Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The optimization of cell culture media is a cornerstone of modern biopharmaceutical production, directly impacting the growth, viability, and productivity of Chinese Hamster Ovary (CHO) cells. While free amino acids are essential building blocks, issues of poor solubility and chemical instability can limit process efficiency. Dipeptides, such as this compound, offer a chemically stable and highly soluble alternative, ensuring consistent nutrient availability. However, realizing their full potential requires a quantitative understanding of their transport into the cell and subsequent metabolic fate. This guide provides a comprehensive framework for investigating the uptake of this compound in CHO cells, detailing the underlying transport biology and presenting a robust, step-by-step protocol using Liquid Chromatography-Mass Spectrometry (LC-MS) for precise quantification.
Scientific Foundation: The Rationale for Dipeptide Supplementation
In industrial fed-batch cultures, maintaining optimal concentrations of all amino acids is critical. Certain amino acids, like glutamine and asparagine, are prone to chemical degradation in liquid media, which can lead to the accumulation of toxic byproducts such as ammonia. [1]Others, like tyrosine, suffer from poor solubility at neutral pH. [1]Supplementing media with chemically defined dipeptides elegantly circumvents these challenges. [1] CHO cells, like other mammalian cells, possess specific transporters for the uptake of di- and tripeptides. [2]These transporters belong to the Solute Carrier 15 (SLC15) family, also known as the Proton-coupled Oligopeptide Transporter (POT) family. [2][3]The two best-characterized members are:
-
PepT1 (SLC15A1): A low-affinity, high-capacity transporter. [2][4]* PepT2 (SLC15A2): A high-affinity, low-capacity transporter. [3][4] These transporters actively import di- and tripeptides from the extracellular environment into the cytoplasm, driven by an inwardly directed proton gradient. [2][5]Once inside the cell, peptidases rapidly hydrolyze the dipeptides into their constituent amino acids, making them available for protein synthesis and other metabolic pathways. [6][7]Studies have confirmed that dipeptides are indeed imported into CHO cells and then decomposed into their amino acid building blocks. [6][7] The dipeptide this compound serves as a stable source for both alanine and asparagine. Asparagine is a particularly crucial amino acid for many industrial CHO cell lines, serving as a primary nitrogen source and playing a key role in replenishing the TCA cycle. [8]Therefore, ensuring its efficient delivery via a stable dipeptide precursor is a logical strategy to enhance culture performance.
Mechanistic Overview of Dipeptide Transport
The uptake of this compound is a multi-step process mediated by specialized membrane proteins. Understanding this pathway is essential for designing and interpreting uptake experiments.
Caption: Cellular uptake and metabolism of this compound.
Experimental Design and Protocol
To accurately quantify the uptake of this compound, a targeted metabolomics approach using Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. This method offers high sensitivity and specificity, allowing for the simultaneous measurement of the intact dipeptide and its resulting free amino acids within the cell. [6][9]
Experimental Workflow
The overall process involves incubating CHO cells with the dipeptide, rapidly stopping the transport process, extracting intracellular metabolites, and analyzing the extracts via LC-MS.
Caption: Workflow for quantifying dipeptide uptake in CHO cells.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
CHO cell line (e.g., CHO-K1, GS-CHO)
-
Cell culture medium and supplements
-
6-well tissue culture plates
-
This compound powder
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer, pH adjusted
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (LC-MS grade), ice-cold (-80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
LC-MS system with a suitable column (e.g., HILIC) [10] Procedure:
-
Cell Culture:
-
Seed CHO cells in 6-well plates at a density that will yield approximately 80% confluency on the day of the experiment (e.g., 0.5 x 10^6 cells/well).
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.
-
-
Preparation for Uptake Assay:
-
Uptake Experiment:
-
Scientist's Note: Work quickly and precisely, especially during the washing and quenching steps, to accurately capture the intracellular concentration at each time point. Process one plate at a time.
-
Aspirate the culture medium from the first well (this will be your T=0 time point).
-
Immediately wash the cell monolayer twice with 1 mL of ice-cold PBS to remove all extracellular medium. [11] * Aspirate the final PBS wash completely and add 500 µL of ice-cold 80% methanol to quench metabolism and begin extraction. [10]Place the plate on ice.
-
For the remaining wells, aspirate the culture medium and gently add 1 mL of the pre-warmed HBSS containing this compound.
-
Incubate the plate at 37°C. At each designated time point (e.g., 2, 5, 15, 30, 60 minutes), remove the plate and repeat the washing and quenching procedure (steps 3c-3d) for the respective well.
-
-
Metabolite Extraction and Sample Preparation:
-
After adding methanol to all wells, incubate the plate on ice for 10-15 minutes to ensure complete extraction. [10] * Using a cell scraper, thoroughly scrape the cells from the surface of each well into the methanol solution. [11] * Pipette the resulting cell lysate from each well into a pre-labeled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at >13,000 rpm for 15 minutes at 4°C to pellet cell debris and precipitated proteins. [11] * Carefully transfer the supernatant (containing the intracellular metabolites) to a new set of labeled tubes. This is your metabolite extract.
-
For Normalization: After removing the supernatant, resuspend the protein pellet in a suitable buffer for a BCA protein assay to determine the total protein content per well. This will be used to normalize the uptake data.
-
Store metabolite extracts at -80°C until LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS method optimized for the detection of small, polar molecules like amino acids and dipeptides. [9][12] * Develop a standard curve using known concentrations of this compound, alanine, and asparagine to enable absolute quantification. [6] * Monitor the specific mass transitions for the parent dipeptide and its constituent amino acids.
-
Self-Validating System: Essential Controls
-
T=0 Control: The time-zero sample, which is washed and quenched immediately, accounts for any passive surface binding of the dipeptide.
-
No-Cell Control: A well containing only the dipeptide solution (no cells) should be processed to check for background contamination or degradation.
-
Competitive Inhibition Control: To confirm that uptake is mediated by a specific transporter, run a parallel experiment where cells are co-incubated with the dipeptide and a known competitive inhibitor of peptide transporters (e.g., a non-metabolizable dipeptide like Glycylsarcosine or a specific inhibitor like Lys[Z(NO₂)]-Val). [13][14]A significant reduction in uptake would validate transporter-mediated entry.
Data Presentation and Interpretation
The raw data from the LC-MS analysis (peak area or concentration) should be normalized to the total protein content of each sample. This corrects for any well-to-well variability in cell number.
Example Data Table:
| Time (min) | Intracellular this compound (pmol/mg protein) | Intracellular Alanine (pmol/mg protein) | Intracellular Asparagine (pmol/mg protein) |
| 0 | 5.2 ± 0.8 | 150.4 ± 12.1 | 210.5 ± 18.3 |
| 2 | 85.6 ± 6.7 | 195.3 ± 15.8 | 255.1 ± 20.4 |
| 5 | 210.3 ± 15.9 | 280.1 ± 22.5 | 340.8 ± 25.6 |
| 15 | 450.7 ± 33.1 | 490.6 ± 38.9 | 580.2 ± 45.1 |
| 30 | 680.1 ± 51.4 | 755.2 ± 60.3 | 890.7 ± 71.2 |
| 60 | 750.5 ± 58.2 | 980.8 ± 75.4 | 1150.3 ± 90.8 |
Interpretation:
-
The initial rate of uptake can be calculated from the linear portion of the curve (typically the first few time points).
-
A time-dependent increase in the intracellular concentration of the intact dipeptide confirms active transport into the cell.
-
A corresponding increase in intracellular alanine and asparagine demonstrates the subsequent hydrolysis and metabolic processing of the dipeptide. [6]* The system may approach saturation at later time points as intracellular concentrations equilibrate or transport capacity is reached.
References
-
Kapoore, R., et al. (2024). Advancements in CHO metabolomics: techniques, current state and evolving methodologies. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Sánchez-Kopper, A., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. AMB Express. Available at: [Link]
-
Wrona, M., et al. (2021). Features of sample preparation of cell culture samples for metabolomic screening by LC-MS/MS. Request PDF on ResearchGate. Available at: [Link]
-
Sánchez-Kopper, A., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. ResearchGate. Available at: [Link]
-
Wojtowicz, W., et al. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. MDPI. Available at: [Link]
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Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. University of St Andrews. Available at: [Link]
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van Endert, P. M. (1998). Peptide transport assay for TAP function. PubMed. Available at: [Link]
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Walrant, A., et al. (2006). A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. Nature Protocols. Available at: [Link]
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Parker, J. L., et al. (2021). Structural basis for antibiotic transport and inhibition in PepT2, the mammalian proton-coupled peptide transporter. bioRxiv. Available at: [Link]
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Biologie Service Unit. (2016). Guidelines for LC – MS Samples. University of Graz. Available at: [Link]
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El-Sayed, R., et al. (2024). Elucidating uptake and metabolic fate of dipeptides in CHO cell cultures using 13C labeling experiments and kinetic modeling. Metabolic Engineering. Available at: [Link]
-
Sánchez-Kopper, A., et al. (2016). Elucidating uptake and metabolic fate of dipeptides in CHO cell cultures using 13C labeling experiments and kinetic modeling. Request PDF on ResearchGate. Available at: [Link]
-
Parker, J. L., et al. (2021). Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes. Science Advances. Available at: [Link]
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Yang, Y., et al. (2022). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. Nutrients. Available at: [Link]
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Quistgaard, E. M., et al. (2022). Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor. Nature Communications. Available at: [Link]
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Roy, T., et al. (2023). Transport mechanisms of PepT1 and PepT2 in intestinal epithelial cells. ResearchGate. Available at: [Link]
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Tescione, L., et al. (2022). Metabolic Profiling of CHO Cells during the Production of Biotherapeutics. Cells. Available at: [Link]
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Bhanuramanand, K., et al. (2017). Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase. Protein Engineering, Design and Selection. Available at: [Link]
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Gilbert, E. R., et al. (2015). Expression of the peptide transporters PepT1, PepT2, and PHT1 in the embryonic and posthatch chick. ResearchGate. Available at: [Link]
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Appella, D. H., et al. (2009). The Proteolytic Stability and Cytotoxicity Studies of l-Aspartic Acid and l-Diaminopropionic Acid Derived β-Peptides and a Mixed α/β-Peptide. Chemical Biology & Drug Design. Available at: [Link]
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Meyer, M. J., et al. (2020). Relationships between Inhibition, Transport and Enhanced Transport via the Organic Cation Transporter 1. Pharmaceutics. Available at: [Link]
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BioIVT. (n.d.). Drug Transporters Inhibition Studies. BioIVT. Available at: [Link]
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- 14. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for dl-Alanyl-dl-Asparagine in Drug Formulation and Delivery
Introduction: The Emerging Role of Dipeptides in Advanced Drug Delivery
The pharmaceutical sciences are in a continuous pursuit of novel excipients and carrier systems that can enhance the therapeutic efficacy and safety of drug molecules. Among the promising candidates, short-chain peptides, particularly dipeptides, are gaining significant attention. Their inherent biocompatibility, biodegradability, and the tunable nature of their physicochemical properties make them ideal building blocks for sophisticated drug delivery systems.[1][2] This guide focuses on dl-Alanyl-dl-asparagine , a dipeptide composed of alanine and asparagine, and its application in modern drug formulation and delivery. We will explore its potential as a versatile tool for researchers, scientists, and drug development professionals, moving beyond theoretical concepts to provide actionable protocols and field-proven insights.
Expert Insight: The choice of a dipeptide like this compound is not arbitrary. The constituent amino acids—alanine and asparagine—are naturally occurring and generally recognized as safe. Alanine provides a degree of hydrophobicity, while asparagine, with its amide group, offers hydrophilicity and hydrogen bonding capabilities. This amphiphilic nature is a key determinant in its ability to self-assemble and interact with both drug molecules and biological membranes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug formulation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃O₄ | [3] |
| Molecular Weight | 203.20 g/mol | [3] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water | |
| pKa | ~2.95 (predicted) |
Expert Insight: The predicted pKa suggests that the carboxylic acid group will be deprotonated at physiological pH, rendering the molecule negatively charged. This is a critical consideration for electrostatic interactions with drug molecules and biological membranes. The water solubility is advantageous for aqueous-based formulation processes.
Diagram: Chemical Structure of this compound
Caption: Structure of this compound highlighting the peptide bond.
Application I: Formulation of Dipeptide-Based Nanoparticles for Hydrophobic Drug Delivery
Dipeptides can self-assemble into various nanostructures, such as nanoparticles and nanotubes, which can serve as effective carriers for poorly soluble drugs.[4][5] The following protocol outlines a method for preparing this compound nanoparticles encapsulating a model hydrophobic drug, such as curcumin.
Protocol 1: Preparation of this compound Nanoparticles by Self-Assembly
Objective: To formulate drug-loaded this compound nanoparticles using a solvent-displacement method.
Materials:
-
This compound
-
Model hydrophobic drug (e.g., Curcumin)
-
Organic solvent (e.g., Hexafluoroisopropanol - HFIP or a less toxic alternative like a methanol/water mixture)[5]
-
Deionized water
-
Magnetic stirrer
-
Bath sonicator
-
Lyophilizer
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen organic solvent (e.g., 2 mg/mL).
-
Prepare a stock solution of the hydrophobic drug in the same organic solvent (e.g., 1 mg/mL).
-
-
Self-Assembly and Nanoparticle Formation:
-
In a clean glass vial, mix the this compound solution and the drug solution at a desired ratio (e.g., 10:1 dipeptide to drug).
-
While stirring vigorously, add the peptide-drug solution dropwise to deionized water. The volume ratio of the organic phase to the aqueous phase should be optimized, a common starting point is 1:10.
-
The sudden change in solvent polarity will induce the self-assembly of the dipeptide and the encapsulation of the drug.
-
Leave the solution stirring for 2-4 hours at room temperature to allow for the evaporation of the organic solvent and the stabilization of the nanoparticles.
-
-
Purification and Concentration:
-
To remove any remaining organic solvent and unencapsulated drug, the nanoparticle suspension can be dialyzed against deionized water using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 1 kDa).
-
Alternatively, the suspension can be centrifuged at high speed (e.g., 15,000 rpm for 30 minutes), the supernatant containing unencapsulated drug discarded, and the nanoparticle pellet resuspended in deionized water.
-
-
Lyophilization for Long-Term Storage:
-
For long-term stability, the nanoparticle suspension can be freeze-dried. The resulting powder can be stored at -20°C and reconstituted in an appropriate buffer before use.
-
Expert Insight: The choice of organic solvent is critical. While HFIP is effective in dissolving peptides, its toxicity is a concern for in vivo applications.[5] Exploring less toxic solvent systems like aqueous-organic mixtures is highly recommended. The ratio of dipeptide to drug will influence the drug loading capacity and the stability of the nanoparticles and should be empirically determined.
Diagram: Workflow for Nanoparticle Formulation
Caption: Workflow for dipeptide nanoparticle formulation and characterization.
Application II: Characterization of this compound Nanoparticles
Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated nanoparticles.
Protocol 2: Physicochemical Characterization of Nanoparticles
Objective: To determine the size, morphology, surface charge, and drug encapsulation efficiency of the prepared nanoparticles.
A. Particle Size and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Reconstitute the lyophilized nanoparticles or use the purified suspension.
-
Dilute the sample to an appropriate concentration with deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
For zeta potential, use the same instrument to measure the surface charge of the nanoparticles.
-
-
Expected Outcome: Homogenous nanoparticle populations with a narrow size distribution (low PDI) are desirable. The zeta potential will indicate the surface charge, which influences stability and interaction with cell membranes.
B. Morphological Analysis:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid.
-
Allow the sample to air-dry or use a negative staining agent (e.g., uranyl acetate) for better contrast in TEM.
-
Image the grid under the electron microscope.
-
-
Expected Outcome: Visualization of the nanoparticle morphology (e.g., spherical, tubular) and size distribution.
C. Drug Encapsulation Efficiency and Loading Capacity:
-
Technique: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
After centrifugation during the purification step, collect the supernatant.
-
Measure the concentration of the free drug in the supernatant using a pre-established calibration curve.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
Expert Insight: A high encapsulation efficiency is crucial for minimizing the required dosage and potential side effects of the free drug. The characterization data should be presented in a clear and organized manner, as shown in the table below.
| Formulation | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Batch 1 | 150 ± 5 | 0.15 | -25 ± 2 | 85 ± 3 |
| Batch 2 | 162 ± 7 | 0.18 | -22 ± 3 | 82 ± 4 |
| Batch 3 | 145 ± 4 | 0.13 | -28 ± 2 | 88 ± 2 |
Trustworthiness: Stability and Degradation of this compound Formulations
The stability of peptide-based formulations is a critical quality attribute that must be thoroughly evaluated. Peptides are susceptible to both physical and chemical degradation.[6]
Key Degradation Pathway: Asparagine Deamidation
The asparagine residue in this compound is a potential site for non-enzymatic deamidation. This reaction involves the conversion of the asparagine side-chain amide to a carboxylic acid, resulting in the formation of aspartic acid or isoaspartic acid.[7][8] This modification can alter the charge, structure, and potentially the biological activity of the dipeptide carrier, which could impact drug release and overall formulation stability.
The deamidation of asparagine typically proceeds through a succinimide intermediate.[8][9][10] The rate of this reaction is influenced by several factors, including pH, temperature, and the local chemical environment.[5][7]
Diagram: Asparagine Deamidation Pathway
Caption: Simplified pathway of asparagine deamidation.
Protocol 3: Stability Testing of this compound Formulations according to ICH Guidelines
Objective: To assess the stability of the this compound formulation under various environmental conditions to determine its shelf-life.
Methodology:
This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[11]
-
Sample Preparation:
-
Prepare multiple batches of the final drug product (e.g., lyophilized nanoparticles in vials).
-
The primary batches should be of the same formulation and in the same container closure system as intended for marketing.[11]
-
-
Storage Conditions:
-
Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[11]
-
Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[11]
-
Stress conditions (Forced Degradation): Expose the formulation to more extreme conditions (e.g., higher temperature, different pH values, oxidative stress, and photolysis) to identify potential degradation products and pathways.[12]
-
-
Testing Schedule:
-
Samples should be pulled and tested at appropriate time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies; 0, 1, 2, 3, 6 months for accelerated studies).
-
-
Analytical Methods:
-
Appearance: Visual inspection for any changes in color or clarity.
-
pH: Measurement of the pH of the reconstituted solution.
-
Particle Size and PDI: DLS analysis to monitor for aggregation.
-
Drug Content and Purity: HPLC to quantify the active drug and detect any degradation products.
-
Dipeptide Integrity: A stability-indicating HPLC method should be developed to quantify this compound and its potential deamidation products.
-
Expert Insight: Forced degradation studies are crucial for developing a stability-indicating analytical method. This method must be able to separate the intact dipeptide and drug from their degradation products, ensuring accurate quantification and a true representation of the formulation's stability.[12]
Biocompatibility and In Vivo Fate
Biocompatibility: this compound is composed of naturally occurring L-amino acids, which are the building blocks of proteins in the human body. As such, it is expected to be highly biocompatible and have low immunogenicity. While specific cytotoxicity data for this dipeptide is not extensively available, studies on similar dipeptide-based delivery systems have shown them to be non-toxic to cells.[13][14] However, it is imperative to conduct in vitro cytotoxicity assays (e.g., MTT or LDH assays) on the specific cell lines relevant to the therapeutic application.
In Vivo Metabolism and Degradation: Upon administration, dipeptides are generally metabolized by peptidases present in the plasma and various organs, including the liver, kidneys, and gut.[4][6] This enzymatic hydrolysis breaks the peptide bond, releasing the constituent amino acids, alanine and asparagine, which then enter the body's natural amino acid pool.[12] The rate of hydrolysis can be influenced by the specific amino acid sequence.[4] The in vivo degradation of this compound is expected to be a key factor in the release of the encapsulated drug. The use of the 'dl' racemic mixture may offer some resistance to enzymatic degradation compared to the pure L-form, potentially prolonging its circulation time.[15][16]
Conclusion and Future Perspectives
This compound presents a promising and versatile platform for the formulation and delivery of a wide range of therapeutic agents. Its inherent biocompatibility, tunable self-assembly properties, and straightforward synthesis make it an attractive alternative to many synthetic polymers. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this dipeptide in creating next-generation drug delivery systems. Future research should focus on detailed in vivo studies to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its potential for targeted drug delivery through surface modification with specific ligands.
References
-
Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Metabolism of Intravenously Administered Dipeptides in Rats: Effects on Amino Acid Pools, Glucose Concentration and Insulin and Glucagon Secretion. Clinical Science. [Link]
-
Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization. Journal of Pharmaceutical Sciences. [Link]
-
Peptides In Vivo, Dynamics, Metabolism and Nutrition. Guhiy News. [Link]
-
Degradation of glucose-dependent insulinotropic polypeptide and truncated glucagon-like peptide 1 in vitro and in vivo by dipeptidyl peptidase IV. Endocrinology. [Link]
-
Effects of acidic N + 1 residues on asparagine deamidation rates in solution and in the solid state. Journal of Pharmaceutical Sciences. [Link]
-
In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. European Journal of Pharmacology. [Link]
-
In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. PubMed. [Link]
-
Directly monitoring the dynamic in vivo metabolisms of hyperpolarized 13C-oligopeptides. Science Advances. [Link]
-
Protein asparagine deamidation prediction based on structures with machine learning methods. PLOS One. [Link]
-
Deamidation. Wikipedia. [Link]
-
Uptake and metabolism of dipeptides by human red blood cells. The Journal of Nutritional Biochemistry. [Link]
-
Cytotoxicity of (a) unmodified and (b) modified peptides interaction... ResearchGate. [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
-
asparagine degradation. PubChem. [Link]
-
(PDF) In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. ResearchGate. [Link]
-
Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. MDPI. [Link]
-
(PDF) Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. ResearchGate. [Link]
-
Effect of Homochirality of Dipeptide to Polymers' Degradation. PMC - NIH. [Link]
-
Cellular Uptake and Cytotoxicity of Drug–Peptide Conjugates Regulated by Conjugation Site. Bioconjugate Chemistry. [Link]
-
Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site. ResearchGate. [Link]
-
Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions. PMC - NIH. [Link]
-
Peptide-Mediated Nanocarriers for Targeted Drug Delivery: Developments and Strategies. PMC - PubMed Central. [Link]
-
a Major pathway for the spontaneous degradation of l-asparaginyl... ResearchGate. [Link]
-
Ala-Asn. PubChem. [Link]
-
Asparagine and Aspartate degradation pathways. Deamidation of... ResearchGate. [Link]
-
Tastes and structures of bitter peptide, asparagine-alanine-leucine-proline-glutamate, and its synthetic analogues. Journal of Agricultural and Food Chemistry. [Link]
-
Alanine and Lysine Scans of the LL-37-Derived Peptide Fragment KR-12 Reveal Key Residues for Antimicrobial Activity. PubMed. [Link]
-
The Glycine-Alanine Dipeptide Repeat from C9orf72 Hexanucleotide Expansions Forms Toxic Amyloids Possessing Cell-to-Cell Transmission Properties. PMC - PubMed Central. [Link]
-
(PDF) Repeat length of C9orf72-associated glycine–alanine polypeptides affects their toxicity. ResearchGate. [Link]
Sources
- 1. Peptide‐Tunable Drug Cytotoxicity via One‐Step Assembled Polymer Nanoparticles | Semantic Scholar [semanticscholar.org]
- 2. Structural and biophysical aspects of l-asparaginases: a growing family with amazing diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ala-Asn | C7H13N3O4 | CID 1549441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guhiy.com [guhiy.com]
- 5. Effects of acidic N + 1 residues on asparagine deamidation rates in solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deamidation - Wikipedia [en.wikipedia.org]
- 9. Protein asparagine deamidation prediction based on structures with machine learning methods | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Alanine and Lysine Scans of the LL-37-Derived Peptide Fragment KR-12 Reveal Key Residues for Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Glycine-Alanine Dipeptide Repeat from C9orf72 Hexanucleotide Expansions Forms Toxic Amyloids Possessing Cell-to-Cell Transmission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Homochirality of Dipeptide to Polymers’ Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Solubility of dl-Alanyl-dl-asparagine in Neutral pH Media
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of the dipeptide dl-Alanyl-dl-asparagine, particularly in aqueous media at or near neutral pH. Low solubility can significantly impact experimental reproducibility, bioavailability, and formulation stability. This document provides a structured approach to understanding and overcoming these challenges, combining fundamental scientific principles with proven laboratory techniques.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: Why is my this compound difficult to dissolve in neutral buffers like PBS (pH 7.4)?
A: The primary reason is its isoelectric point (pI). The pI is the pH at which a molecule carries no net electrical charge. For this compound, the estimated pI is approximately 5.4-6.0. At a pH close to its pI, the peptide's net charge is minimal, which reduces repulsive forces between molecules. This allows them to aggregate and precipitate out of solution.[1][2] Since neutral pH (7.0-7.4) is relatively close to the peptide's pI, solubility is expected to be at its lowest.
Q2: What is the very first thing I should try to get my peptide into solution?
A: The most effective initial strategy is to dissolve the peptide in a small volume of a slightly acidic or basic aqueous solution before diluting it into your final neutral buffer. This process, known as pH adjustment, moves the pH of the concentrated stock solution away from the pI, imparting a net positive (in acid) or negative (in base) charge on the peptide molecules and dramatically increasing solubility.[3][4]
Q3: Can I heat the solution to help dissolve the peptide?
A: Gentle warming (e.g., to 30-40°C) can be effective in the short term for increasing the rate of dissolution.[4][5] However, you must exercise extreme caution. The asparagine residue is susceptible to a chemical degradation reaction called deamidation, which is accelerated by heat and alkaline pH.[6][7] We advise against prolonged heating and recommend it only as a last resort, followed by immediate use of the solution.
Q4: I managed to dissolve the peptide, but it crashed out of solution overnight. What happened?
A: This indicates that your final solution was supersaturated. While you were able to dissolve the peptide initially (perhaps with the aid of sonication or gentle warming), the concentration was above its thermodynamic solubility limit in that specific buffer. Over time, the molecules aggregate to reach a more stable, lower-energy state, resulting in precipitation. The solution is to either work at a lower final concentration or incorporate stabilizing excipients.
Understanding the Science: Physicochemical Properties
The solubility of a peptide is dictated by the properties of its constituent amino acids and its overall charge in solution.
This compound is composed of Alanine (Ala) and Asparagine (Asn).
-
Alanine (Ala): A non-polar, hydrophobic amino acid due to its methyl side chain.[8]
-
Asparagine (Asn): A polar, hydrophilic amino acid with a carboxamide side chain that can participate in hydrogen bonding.[][10] Despite its polarity, the amide group can sometimes contribute unfavorably to solubility and is a key site for chemical instability (deamidation).[11][12]
The key to solubility is the peptide's ionization state, which is governed by the pH of the solution and the pKa values of its ionizable groups.
| Ionizable Group | Amino Acid | Approximate pKa |
| α-carboxyl (C-terminus) | Asparagine | 2.0 - 2.1[13][14][15] |
| α-amino (N-terminus) | Alanine | 9.7 - 9.9[13][14][15] |
| Side Chain | Alanine | N/A (non-ionizable) |
| Side Chain | Asparagine | N/A (non-ionizable) |
| Table 1. pKa values of the terminal groups of this compound. |
The isoelectric point (pI) for a simple peptide with non-ionizable side chains is the average of the C-terminal and N-terminal pKa values: pI ≈ (pKaCOOH + pKaNH3+) / 2 ≈ (2.1 + 9.7) / 2 ≈ 5.9
This calculation confirms that the peptide is least soluble near pH 5.9.
Caption: Decision workflow for dissolving this compound.
Protocol 1: Solubilization via pH Adjustment
This is the most robust and recommended method. It involves creating a concentrated stock solution at a pH far from the pI and then diluting it.
Objective: To dissolve the peptide by imparting a net electrical charge.
Materials:
-
This compound powder
-
Sterile deionized water
-
10% (v/v) Acetic Acid or 0.1 M HCl (for acidic route)
-
10% (v/v) Ammonium Hydroxide or 0.1 M NaOH (for basic route)
-
Your final neutral buffer (e.g., PBS, pH 7.4)
Procedure:
-
Weigh Peptide: Accurately weigh the required amount of peptide in a sterile microfuge tube.
-
Calculate Stock Volume: Determine the volume of solvent needed to make a concentrated stock (e.g., 10-20 times your final concentration).
-
Choose a Route:
-
Acidic Route (Net Positive Charge): Add a small fraction (e.g., 50%) of the total stock volume using sterile water. Vortex briefly. Add 10% acetic acid dropwise while vortexing until the peptide fully dissolves.
-
Basic Route (Net Negative Charge): Add a small fraction (e.g., 50%) of the total stock volume using sterile water. Vortex briefly. Add 10% ammonium hydroxide dropwise while vortexing until the peptide fully dissolves. Note: Use this route with caution due to the risk of deamidation.
-
-
Finalize Stock: Once dissolved, add sterile water to reach the final calculated stock volume.
-
Dilute to Final Concentration: Slowly add the required amount of the acidic or basic peptide stock solution to your vigorously stirring final neutral buffer. The buffer's capacity should be sufficient to neutralize the stock and maintain the final desired pH.
-
Verify: Check the pH of the final solution. Inspect visually for any cloudiness or precipitation. For critical applications, centrifuge the final solution at high speed (e.g., >10,000 x g for 10 min) and use the supernatant. [3] Causality: By dissolving the peptide at a pH below its pI (acidic route) or above its pI (basic route), we protonate the N-terminus or deprotonate the C-terminus, respectively. This creates a net charge, forcing the molecules apart and favoring interaction with water over self-aggregation. [1]
Protocol 2: Solubilization Using an Organic Co-Solvent
This method is useful when hydrophobic interactions (from the alanine residue) are a major contributor to poor solubility.
Objective: To disrupt hydrophobic aggregation using a water-miscible organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN)
-
Your final neutral buffer
Procedure:
-
Weigh Peptide: Weigh the peptide in a sterile microfuge tube.
-
Add Co-Solvent: Add a minimal volume of pure DMSO (or ACN) to the powder to wet and dissolve it. Start with a very small amount (e.g., 10-20 µL for 1-5 mg of peptide). Vortex or sonicate briefly until a clear solution is formed. [3][16]3. Stepwise Dilution: Add your final neutral buffer to the organic stock solution in a stepwise manner (e.g., add 20 µL, vortex, check for clarity; add 50 µL, vortex, etc.). Adding the buffer too quickly can cause the peptide to precipitate. [3]4. Final Check: Ensure the final concentration of the organic solvent is compatible with your downstream experiment (typically <1% v/v for cell-based assays). [3] Causality: The organic solvent disrupts the hydrophobic interactions between the alanine side chains that can drive aggregation, allowing water molecules to more effectively solvate the polar asparagine side chains and the peptide backbone.
Protocol 3: Solubilization Using Physical Methods (Sonication)
This method uses physical energy to break apart peptide aggregates. It is often used in conjunction with the other methods.
Objective: To provide mechanical energy to overcome the activation energy barrier for dissolution.
Materials:
-
Peptide suspension (in buffer or water)
-
Bath sonicator or probe sonicator
Procedure:
-
Prepare Suspension: Suspend the peptide powder in the desired solvent.
-
Sonicate: Place the tube in a bath sonicator (with ice water to dissipate heat). Sonicate in short bursts (e.g., 30-60 seconds) followed by a rest period to prevent overheating. [16]3. Inspect: Check for clarity after each cycle.
-
Centrifuge: After sonication, always centrifuge the sample to pellet any remaining undissolved material. [3] Causality: Sonication uses high-frequency sound waves to induce cavitation (the formation and collapse of microscopic bubbles), which generates localized shear forces that physically break apart peptide aggregates. [3]
Problem 2: Peptide precipitates over time or during freeze-thaw cycles.
This is a stability issue related to supersaturation and aggregation.
| Strategy | Pros | Cons | Best For |
| Lower Concentration | Easiest and most reliable solution. | May not be feasible for all experimental needs. | When the required concentration is flexible. |
| Add Excipients | Can significantly improve long-term stability. | Requires screening for compatibility with the assay. | Preparing stable, multi-use stock solutions. |
| Flash Freezing | Minimizes aggregation during the freezing process. | Requires access to liquid nitrogen or dry ice. | Long-term storage of aliquots. |
| Table 2. Comparison of strategies to prevent precipitation of dissolved peptide. |
Recommendation: For storage, prepare single-use aliquots of a stable stock solution (dissolved using Protocol 1) and flash-freeze them in liquid nitrogen, storing them at -80°C. Thaw quickly in a water bath immediately before use and avoid repeated freeze-thaw cycles.
References
-
Peptide Solubilization. JPT Peptide Technologies. [Link]
-
How Can I Make My Peptide More Water Soluble?. LifeTein. (2024-01-11). [Link]
-
Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization. PubMed. [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide. GenScript. [Link]
-
Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Publishing. (2019-10-14). [Link]
-
Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. National Institutes of Health (NIH). [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed Central (PMC). (2023-03-14). [Link]
-
What Factors Determine Peptide Solubility?. Activotec. (2024-12-02). [Link]
-
Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. (2018-05-16). [Link]
-
Asparagine Amino Acid. BYJU'S. [Link]
-
Asparaginyl-alanyl-glycyl-alanyl-asparagine. PubChem. [Link]
-
pKa values of amino acids. Star Republic: Guide for Biologists. [Link]
-
Amino Acid pKa and pI Values. Science Geek. [Link]
-
Amino Acids. University of Calgary. [Link]
-
Asparagine. Wikipedia. [Link]
-
The preparation of some dipeptides containing asparagine, aspartic acid, and glutamine. Australian Journal of Chemistry. [Link]
-
Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. ACS Publications. [Link]
-
Amino acid pKa and pKi values. Isca Biochemicals. [Link]
-
Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. (2018-02-05). [Link]
-
Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate. (2025-08-07). [Link]
-
DL-alanine. PubChem. [Link]
-
Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. ResearchGate. (2025-08-05). [Link]
-
Electrolyte Effects on the Amino Acid Solubility in Water. SciSpace. (2022-04-12). [Link]
-
Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. National Institutes of Health (NIH). (2018-02-05). [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. reta-peptide.com [reta-peptide.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05730G [pubs.rsc.org]
- 6. Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Asparagine - Wikipedia [en.wikipedia.org]
- 11. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. sciencegeek.net [sciencegeek.net]
- 15. Amino Acids [vanderbilt.edu]
- 16. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Optimizing dl-Alanyl-dl-Asparagine for Peak Cell Performance
Welcome to the technical support center for the effective utilization of dl-alanyl-dl-asparagine in your cell culture workflows. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the concentration of this dipeptide for robust and reproducible cell growth. As your dedicated scientific partner, we aim to equip you with the knowledge to troubleshoot common issues and refine your experimental design for superior outcomes.
The Critical Role of Asparagine and the Dipeptide Advantage
Asparagine is a non-essential amino acid for most mammalian cells, meaning they can synthesize it. However, for many cell lines, particularly rapidly proliferating or high-producing cells like Chinese Hamster Ovary (CHO) cells, endogenous synthesis can be insufficient to meet the metabolic demand.[1][2] Asparagine serves as a crucial nitrogen source and plays a vital role in the tricarboxylic acid (TCA) cycle, which is central to cellular energy production.[1][3]
Free L-asparagine in liquid media is susceptible to spontaneous deamidation, a chemical degradation process that converts asparagine to aspartic acid and ammonia.[4][5] The accumulation of ammonia can be toxic to cells, negatively impacting growth, viability, and the quality of biologics.[6]
This compound offers a significant advantage by providing a stable source of both alanine and asparagine. This dipeptide is less prone to spontaneous degradation in culture media.[6][7] Once taken up by the cells, intracellular peptidases cleave the dipeptide, releasing the individual amino acids for cellular use. This controlled release mechanism ensures a steady supply of asparagine while minimizing the build-up of toxic byproducts.[6] The "dl" designation indicates that the product is a racemic mixture of D- and L-isomers of both alanine and asparagine. While mammalian cells primarily utilize L-amino acids, the presence of D-isomers is not typically detrimental and in some biological systems, D-amino acids can have unique roles.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of L-asparagine in my cell culture medium?
Using this compound provides a more stable source of asparagine compared to the free amino acid.[6][7] This enhanced stability prevents the rapid degradation of asparagine into ammonia, which can be toxic to cells and inhibit growth and productivity.[6] The dipeptide form allows for a more controlled release of asparagine within the cell, ensuring a consistent supply for critical metabolic functions.
Q2: What is the recommended starting concentration for this compound?
The optimal concentration of this compound is cell-line dependent. A general starting point is to replace L-asparagine in your current medium at an equimolar concentration. If your medium formulation does not contain L-asparagine, a typical starting range for supplementation is 0.5 mM to 4 mM. For CHO cells, which have a high demand for asparagine, starting at the higher end of this range may be beneficial.[1][3][11]
Q3: Can I use this compound in serum-free and chemically defined media?
Absolutely. In fact, the benefits of using a stable dipeptide are often more pronounced in serum-free and chemically defined systems where nutrient stability is paramount for process consistency and reproducibility.
Q4: Will the presence of D-amino acids from this compound affect my cells?
Mammalian cells primarily metabolize L-amino acids. While the impact of D-amino acids can vary between cell types, they are generally not considered toxic at the concentrations used for nutrient supplementation.[8][9] For most standard cell lines, the presence of the D-isomers in the racemic mixture is unlikely to have a significant negative impact on cell growth or protein production.
Troubleshooting Guide
This section addresses common issues encountered when optimizing this compound concentrations.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced cell growth or viability after switching to this compound. | Sub-optimal concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range from 0.5 mM to 8 mM. |
| Cell line's inability to efficiently utilize the dipeptide. | While rare, some cell lines may have lower peptidase activity. Confirm by comparing growth with an equimolar concentration of free L-asparagine. | |
| Increased lactate production. | Imbalance in amino acid metabolism. | Re-evaluate the concentrations of other key amino acids, such as glutamine and aspartate, as their metabolism is interconnected with asparagine.[1][3] |
| Precipitation in the medium after adding this compound. | High concentration or interaction with other media components. | Ensure the dipeptide is fully dissolved before adding to the medium. Prepare a concentrated stock solution in a suitable solvent (e.g., water or a balanced salt solution) and sterile-filter before use. |
| Inconsistent results between experiments. | Instability of free asparagine in control groups. | If comparing to free L-asparagine, prepare fresh medium for each experiment to minimize the impact of asparagine degradation. |
Experimental Protocol: Determining the Optimal this compound Concentration
This protocol outlines a dose-response experiment to identify the optimal concentration of this compound for your specific cell line.
Objective: To determine the concentration of this compound that results in the highest viable cell density and productivity.
Materials:
-
Your cell line of interest
-
Basal cell culture medium (without L-asparagine or with a known low concentration)
-
This compound powder
-
Sterile, purified water or balanced salt solution for reconstitution
-
Sterile filters (0.22 µm)
-
Appropriate cell culture vessels (e.g., 6-well plates, shake flasks)
-
Cell counting equipment (e.g., hemocytometer, automated cell counter)
-
Assay kits for measuring productivity (if applicable)
Procedure:
-
Prepare a Stock Solution:
-
Calculate the amount of this compound powder needed to create a concentrated stock solution (e.g., 100 mM).
-
Dissolve the powder in sterile, purified water or a balanced salt solution.
-
Sterile-filter the stock solution using a 0.22 µm filter.
-
Store the stock solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
-
-
Set up Experimental Conditions:
-
Prepare your basal medium with all other necessary supplements.
-
Create a series of media with varying concentrations of this compound by adding the appropriate volume of the stock solution. A recommended concentration range to test is: 0, 0.5, 1, 2, 4, and 8 mM.
-
Include a positive control with the standard concentration of free L-asparagine used in your current protocol, if applicable.
-
-
Cell Seeding:
-
Seed your cells at a consistent density across all conditions. The seeding density should be appropriate for your cell line and the duration of the experiment.
-
-
Incubation and Monitoring:
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Monitor the cultures daily for any observable changes.
-
At regular intervals (e.g., every 24 or 48 hours), collect samples for analysis.
-
-
Data Collection and Analysis:
-
Measure the viable cell density and viability using your preferred cell counting method.
-
If applicable, measure the concentration of your product of interest (e.g., antibody titer).
-
Plot the viable cell density and productivity as a function of this compound concentration.
-
-
Determine the Optimal Concentration:
-
The optimal concentration is the one that yields the highest viable cell density and/or productivity without any negative effects on cell health.
-
Visualization of Experimental Workflow
Caption: Workflow for Dose-Response Experiment.
Data Summary: Recommended Starting Concentrations
The following table provides general guidance on starting concentrations for optimizing this compound. The optimal concentration will vary depending on the specific cell line and process.
| Cell Type | Typical L-Asparagine Concentration in Basal Media (mM) | Recommended Starting Range for this compound (mM) |
| CHO | 0.3 - 4.0 | 1.0 - 6.0 |
| HEK293 | 0.3 - 1.0 | 0.5 - 2.0 |
| Hybridoma | 0.3 - 1.0 | 0.5 - 2.0 |
| Various Cancer Cell Lines | 0.1 - 2.0 | 0.5 - 4.0 |
Concluding Remarks
The transition to using this compound is a strategic step towards more robust and reproducible cell culture processes. By understanding the metabolic role of asparagine and the benefits of a stable dipeptide source, you can significantly enhance cell growth, viability, and productivity. This guide provides a comprehensive framework for optimizing its use in your specific application. Should you have further questions, our team of application scientists is always available to provide expert support.
References
- Pang, K., et al. (2024). Genome-Scale Modeling of CHO Cells Unravel the Critical Role of Asparagine in Cell Culture Feed Media. Biotechnology Journal.
- Pang, K., et al. (2024). Genome‐Scale Modeling of CHO Cells Unravel the Critical Role of Asparagine in Cell Culture Feed Media.
- Sigma-Aldrich. L-Asparagine in Cell Culture. Sigma-Aldrich.
- Lam, H., et al. (2009). Emerging knowledge of regulatory roles of d-amino acids in bacteria. Cellular and Molecular Life Sciences.
- Sung, Y. H., et al. (2020). Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed‐batch process. Biotechnology and Bioengineering.
- Geszter, I., et al. (2019). d-Amino Acids in Health and Disease: A Focus on Cancer.
- Zhang, L., et al. (2014). Effects of Glutamine and Asparagine on Recombinant Antibody Production Using CHO-GS Cell Lines. Biotechnology Progress.
- Sung, Y. H., et al. (2020).
- Du, S., et al. (2018). D-Amino acids in biological systems. Journal of Peptide Science.
- Friedman, M. (2010). D-amino acids – Knowledge and References. Taylor & Francis Online.
- Kishishita, S., et al. (2015). Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. Cytotechnology.
- Wikipedia. D-Amino acid. Wikipedia.
- Regeneron Pharmaceuticals, Inc. (2022). Asparagine feed strategies to improve cell culture performance and mitigate asparagine sequence variants.
- Proteintech Group. Cell culture troubleshooting. Proteintech.
- Łysiak, M., & Fiedoruk-Pogrebniak, M. (2023). Engineering and Expression Strategies for Optimization of L-Asparaginase Development and Production. MDPI.
- Flores-Montaño, J. L., et al. (2023). Optimized Amino Acid-Enhanced Medium for Efficient L-Asparaginase II Production in E.
- Kar, S., et al. (2016).
- Caron, A. W., et al. (2014).
- Zhang, L., et al. (2014). Effects of glutamine and asparagine on recombinant antibody production using CHO-GS cell lines. Biotechnology Progress.
- Ningbo Inno Pharmchem Co., Ltd. (2024). L-Asparagine in Biotechnology: Supporting Cell Growth and Biopharmaceutical Production. Ningbo Inno Pharmchem Co., Ltd.
- Osama, M., et al. (2023). l-ASNase optimization factors: a Different Media, b Incubation Time, c...
- Baishixing. Specialty Amino Acids for Cell Culture Media. Baishixing.
- Caron, A. W., et al. (2014).
- Usacheva, T. R., et al. (2019). Thermodynamics of DL-alalnyl-DL-asparagine dissolution in water–organic mixtures at 298.15 K.
- Bhanuramanand, K., et al. (2017). Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase. Scientific Reports.
- Gupta, S. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
- Sigma-Aldrich.
- Kumar, V., & Bhalla, S. (2023).
Sources
- 1. Genome-Scale Modeling of CHO Cells Unravel the Critical Role of Asparagine in Cell Culture Feed Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-Amino acid - Wikipedia [en.wikipedia.org]
- 11. Effects of glutamine and asparagine on recombinant antibody production using CHO-GS cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting dl-Alanyl-dl-asparagine Precipitation
Welcome to the technical support center for dl-Alanyl-dl-asparagine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the solubility and stability of this dipeptide in stock solutions. Precipitation is a frequent issue that can compromise experimental accuracy and reproducibility. Here, we provide in-depth, field-proven insights and protocols to ensure you maintain a stable and reliable stock solution.
Core Concept: Why Does this compound Precipitate?
Understanding the physicochemical properties of this compound is the first step in troubleshooting. Precipitation is not random; it is a predictable outcome of the interplay between the peptide's structure and its environment.
This compound is a dipeptide composed of a non-polar amino acid (Alanine) and a polar amino acid (Asparagine).[1][2][3] At a neutral pH, the N-terminal amine group carries a positive charge (+1) and the C-terminal carboxyl group carries a negative charge (-1), resulting in a net neutral charge.[4][5] This neutrality is a primary reason for its limited solubility in aqueous solutions, especially at high concentrations. Solubility is often lowest at or near the peptide's isoelectric point (pI), the pH at which the molecule has no net electrical charge.[6]
Furthermore, the asparagine residue introduces a specific chemical instability: deamidation . This is a non-enzymatic reaction where the side-chain amide group of asparagine is hydrolyzed to form aspartic acid or isoaspartic acid.[7] This process is highly dependent on pH, temperature, and buffer composition, and the resulting change in the peptide's structure and charge can lead to decreased solubility and precipitation over time.[8][9]
Key Factors Influencing Solubility and Stability:
-
pH and Net Charge : The solubility of peptides is critically dependent on pH.[6] Moving the pH away from the peptide's isoelectric point (pI) increases its net charge, enhancing interactions with water molecules and improving solubility.[10][11]
-
Concentration : Exceeding the solubility limit of the dipeptide in a given solvent is the most direct cause of precipitation. It's crucial to start with a concentration known to be soluble, such as the 50 mg/mL reported for water (with heat).[12]
-
Temperature : While gentle heating can aid initial dissolution, high temperatures can accelerate degradation pathways like deamidation.[8][11] For storage, lower temperatures (-20°C or -80°C) are essential to slow down chemical degradation and prevent microbial growth.[13][14]
-
Solvent Choice : While water is the preferred solvent for biological compatibility, the neutral, somewhat hydrophobic character of this dipeptide may necessitate the use of organic co-solvents for higher concentration stock solutions.[5]
-
Ionic Strength : High salt concentrations in buffers can sometimes decrease peptide solubility through a "salting out" effect.[10]
Visual Troubleshooting Workflow
If you are encountering precipitation, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step flowchart for troubleshooting precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous stock solution?
This is the most common issue and typically stems from two factors: concentration and pH. As a neutral peptide, this compound has limited solubility in pure water, which decreases as concentration increases.[5][6] If the pH of your solution is near the peptide's isoelectric point (pI), solubility will be at its minimum.[11] Additionally, residual trifluoroacetic acid (TFA) from peptide synthesis can make the initial solution acidic, which may or may not be optimal for solubility.[15]
Q2: What is the best initial solvent to try for dissolving this compound?
Always start with high-purity, sterile water.[4] A known solubility benchmark is 50 mg/mL in water, which may require gentle heating to achieve.[12] If you require a higher concentration or if the peptide fails to dissolve, a small amount of an organic co-solvent is the next logical step. See Protocol 1 for a detailed procedure.
Q3: I've dissolved the peptide, but it precipitates upon storage or when diluted into my assay buffer. What should I do?
Precipitation after initial success often points to either instability or buffer incompatibility.
-
Instability During Storage: The peptide may be degrading via deamidation, especially if stored at 4°C or room temperature for extended periods.[7][16] Repeated freeze-thaw cycles can also cause aggregation and precipitation.[17][18] The best practice is to aliquot the stock solution into single-use volumes and store them at -20°C or, ideally, -80°C.[13]
-
Buffer Incompatibility: When you dilute the stock into a final assay buffer (e.g., PBS), the change in pH and ionic strength can cause the peptide to precipitate.[19] This happens if the final buffer's pH is close to the peptide's pI or if it has a high salt concentration. To solve this, you can try adjusting the pH of your final buffer or preparing the stock solution in a buffer that is more compatible with your final assay conditions.
Q4: How does pH affect the solubility and stability of this dipeptide?
-
For Solubility: To increase the solubility of a neutral peptide, you should adjust the pH away from its pI. Making the solution slightly acidic (e.g., with 10% acetic acid) will protonate the C-terminal carboxyl group, giving the peptide a net positive charge.[5][20] Conversely, making it slightly basic (e.g., with 0.1M ammonium bicarbonate) will deprotonate the N-terminal amine group, giving it a net negative charge.[5][20] Both increase solubility.
-
For Stability: Asparagine is prone to deamidation, a reaction that is accelerated at neutral to basic pH.[8] Therefore, for long-term storage, a slightly acidic to neutral pH range of 5-6 is often recommended to prolong the shelf life of the peptide solution.[16][21]
Q5: Can I use sonication or vortexing to help dissolve the peptide?
Yes, both methods can be effective.[10][20] Sonication can help break up small aggregates and improve dissolution.[22] Gentle vortexing also aids in mixing. These should be your first steps after adding the solvent, before resorting to pH adjustments or co-solvents.
Experimental Protocols & Data
Data Summary Table: Handling & Storage Parameters
| Parameter | Recommendation | Rationale & Causality |
| Primary Solvent | Sterile, distilled H₂O | Biologically compatible and effective up to moderate concentrations.[4] |
| Co-Solvents (if needed) | DMSO, then add to aqueous buffer | Effective for neutral or hydrophobic peptides at high concentrations.[5][23] |
| Working pH | Adjust away from pI | Increases net charge, enhancing interaction with water and improving solubility.[6][11] |
| Storage pH | pH 5-6 | Minimizes the rate of asparagine deamidation, enhancing long-term chemical stability.[16] |
| Dissolution Aids | Gentle warming (<40°C), sonication | Increases kinetic energy and breaks up aggregates to facilitate dissolution.[10][11] |
| Stock Solution Storage | Aliquot & store at -20°C (short-term) or -80°C (long-term) | Prevents degradation from freeze-thaw cycles and slows chemical reactions.[13][18] |
| Things to Avoid | Repeated freeze-thaw cycles; pH > 8 for storage | Freeze-thaw cycles promote aggregation; basic pH accelerates asparagine deamidation.[16][17] |
Protocol 1: Recommended Method for Preparing a Concentrated Stock Solution
This protocol uses a step-wise approach to achieve complete dissolution while maintaining peptide integrity.
-
Preparation: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature to prevent moisture condensation.[18] Briefly centrifuge the vial to ensure all powder is at the bottom.[5]
-
Initial Dissolution Attempt: Add the required volume of sterile, distilled water to reach your target concentration (start with ≤ 50 mg/mL). Vortex gently.
-
Mechanical Assistance: If the peptide is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[20] Visually inspect for clarity.
-
Gentle Heating: If precipitation persists, warm the solution to 35-40°C for 10-15 minutes.[10] Do not exceed 40°C to minimize the risk of thermal degradation.
-
Co-Solvent Addition (for highly concentrated or stubborn stocks): If the peptide remains insoluble, use a minimal amount of DMSO to first dissolve it.
-
Add a small volume of pure DMSO (e.g., 10-20 µL) to the dry peptide and ensure it is fully dissolved.[23]
-
Slowly add this concentrated DMSO-peptide solution dropwise into your desired aqueous buffer while vortexing. This prevents localized high concentrations that can cause immediate precipitation.
-
-
Final Steps: Once the peptide is fully dissolved, filter-sterilize the solution through a 0.22 µm filter if it will be used in cell-based assays.[16]
-
Storage: Immediately aliquot the stock solution into single-use, low-binding polypropylene tubes and store at -80°C.[18]
Protocol 2: Step-by-Step Troubleshooting for an Existing Precipitated Solution
-
Initial Assessment: Confirm that the precipitate is the peptide and not microbial contamination. If the solution is cloudy and was not prepared under sterile conditions, contamination is possible.
-
Re-dissolution Attempts:
-
pH Adjustment:
-
Centrifugation and Use: If you cannot re-dissolve the precipitate but need to use the solution, centrifuge the vial at high speed (e.g., >10,000 x g for 10 minutes) to pellet the insoluble material.[10][20] Carefully pipette the supernatant for your experiment. Crucially, you must re-quantify the peptide concentration in the supernatant , as it will be lower than the initial target concentration.
-
Preventative Action: For future preparations, revise your protocol based on these findings. This may involve using a lower stock concentration, adjusting the pH, or preparing aliquots to avoid storage issues.
Chemical Stability: The Challenge of Asparagine Deamidation
The presence of asparagine makes this compound susceptible to chemical degradation, which can be a hidden cause of precipitation over time.
Caption: Key factors leading to precipitation vs. achieving a stable solution.
Deamidation occurs when the side-chain amide of asparagine is attacked by the nitrogen atom of the following peptide bond, forming a five-membered succinimide intermediate. This intermediate can then hydrolyze to form either aspartic acid (a normal peptide bond) or isoaspartic acid (an isomeric peptide bond). This introduces a new negative charge (from the new carboxyl group) into the peptide, altering its pI, structure, and potentially its solubility.[7]
To minimize deamidation:
-
Control pH: Store stock solutions in a slightly acidic buffer (pH 5-6), as the reaction rate is significantly slower under these conditions compared to neutral or basic pH.[16]
-
Control Temperature: Store aliquots frozen at -20°C or -80°C.[13] Temperature is a major catalyst for this reaction.[9]
-
Prepare Fresh: Whenever possible, prepare peptide solutions just before use to minimize the time they spend in solution.[21]
By understanding the underlying chemical principles and following these robust troubleshooting guides and protocols, you can overcome the challenges of this compound precipitation and ensure the integrity and reliability of your experimental results.
References
- Vertex AI Search. (n.d.). Guidelines for Peptide Dissolving. Retrieved January 14, 2026.
-
JPT. (n.d.). Peptide Solubilization. Retrieved January 14, 2026, from [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved January 14, 2026, from [Link]
-
Peptide Sciences. (n.d.). How to Store Peptides: Best Practices for Researchers. Retrieved January 14, 2026, from [Link]
-
LifeTein. (n.d.). How to dissolve peptides?. Retrieved January 14, 2026, from [Link]
-
Elabscience. (n.d.). Peptide Storage Guide. Retrieved January 14, 2026, from [Link]
-
Dripdok Help Center - Intercom. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Retrieved January 14, 2026, from [Link]
-
Aapptec. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency. Retrieved January 14, 2026, from [Link]
-
Boreal Community Media. (2025, November 13). Peptide Vial Preparation, Reconstitution, and Concentration. Retrieved January 14, 2026, from [Link]
-
Waters Corporation. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Retrieved January 14, 2026, from [Link]
-
kbDNA. (2024, August 20). Peptide Preparation Guide (+Protocols). Retrieved January 14, 2026, from [Link]
-
GenScript. (2017, June 13). PEPTIDE SOLUBILITY GUIDELINES. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2024, January 7). What can I do if a peptide won't go in solution in a biological assay?. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2015, October 22). How come peptide dissolve in water but precipitate in TC medium? How can this be solved?. Retrieved January 14, 2026, from [Link]
-
Peptide 2.0. (n.d.). Peptide Synthesis Knowledge Base. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2015, October). Thermodynamics of DL-alalnyl-DL-asparagine dissolution in water–organic mixtures at 298.15 K. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Asparaginyl-alanyl-glycyl-alanyl-asparagine. Retrieved January 14, 2026, from [Link]
-
PubMed. (2013, April 9). Asparagine deamidation dependence on buffer type, pH, and temperature. Retrieved January 14, 2026, from [Link]
-
NIH - PMC. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved January 14, 2026, from [Link]
-
PubMed. (1999, January). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). DL-alanine. Retrieved January 14, 2026, from [Link]
-
ACS Publications. (n.d.). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved January 14, 2026, from [Link]
-
BYJU'S. (n.d.). Asparagine Amino Acid. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 7). Asparagine Deamidation Dependence on Buffer Type, pH, and Temperature | Request PDF. Retrieved January 14, 2026, from [Link]
-
NIH - PMC. (n.d.). Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase. Retrieved January 14, 2026, from [Link]
Sources
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- 2. guidechem.com [guidechem.com]
- 3. byjus.com [byjus.com]
- 4. genscript.com [genscript.com]
- 5. lifetein.com [lifetein.com]
- 6. biosynth.com [biosynth.com]
- 7. Asparagine deamidation dependence on buffer type, pH, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
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Impact of dl-Alanyl-dl-asparagine on ammonia accumulation in cell culture
Technical Support Center: Managing Ammonia Accumulation in Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing cell culture conditions by mitigating ammonia accumulation. This guide provides in-depth, field-proven insights into the causes of ammonia buildup, its impact on your cells, and effective strategies for control. We will address common questions and troubleshooting scenarios, focusing on the scientifically validated use of stable dipeptides to enhance culture stability and productivity.
A common query involves the use of dl-Alanyl-dl-asparagine for ammonia control. It is important to clarify that the industry-standard and extensively validated dipeptide for this application is L-Alanyl-L-glutamine . This guide will focus on the correct application of L-Alanyl-L-glutamine, explaining the science behind its efficacy and providing actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of ammonia in my cell culture, and why is it a problem?
The main source of ammonia that accumulates in cell culture media is the chemical and cellular breakdown of L-glutamine.[1][2] L-glutamine is a critical amino acid for cell growth, serving as a key substrate for protein and nucleotide synthesis and as a primary energy source.[3] However, it is notoriously unstable in liquid media at physiological temperatures (37°C), spontaneously degrading into pyrrolidone carboxylic acid and ammonia.[3]
Ammonia is toxic to cells and can significantly impair your experiments by:
-
Reducing Growth Rates and Viability: High ammonia levels can inhibit cell proliferation and lead to apoptosis (programmed cell death).[4][5][6]
-
Altering Metabolism: It can disrupt normal cellular metabolic rates.[1]
-
Impacting Product Quality: For biopharmaceutical production, ammonia can interfere with protein processing, such as glycosylation, affecting the quality and efficacy of therapeutic proteins.[6]
The toxic concentration varies by cell line, with some hybridoma cells showing growth inhibition at levels as low as 2-5 mM.[7]
Q2: What is L-Alanyl-L-glutamine, and how does it solve the ammonia problem?
L-Alanyl-L-glutamine (e.g., Gibco™ GlutaMAX™ Supplement) is a stabilized dipeptide composed of L-alanine and L-glutamine.[3][5] Unlike free L-glutamine, this dipeptide is highly stable in aqueous solutions and does not spontaneously degrade to produce ammonia.[3][8]
Cells take up the dipeptide, and intracellular peptidases slowly cleave it, releasing L-glutamine and L-alanine for use inside the cell.[9][10] This "on-demand" release mechanism ensures a steady supply of L-glutamine without the rapid, wasteful breakdown and toxic ammonia accumulation seen with standard L-glutamine supplementation.[3]
Figure 1. Comparison of L-Glutamine vs. L-Alanyl-L-glutamine breakdown.
Q3: Can I use this compound or other amino acids to control ammonia?
While your query mentioned this compound, this is not a standard supplement for this purpose. Cells primarily utilize the 'L' enantiomers of amino acids, and the 'dl' racemic mixture could introduce variability. Furthermore, while L-asparagine can also be a source of ammonia through deamination, the primary and most significant source of ammonia in most cell cultures is the instability of L-glutamine.[11][12][13]
Therefore, the most effective and validated strategy is to replace L-glutamine with the stable dipeptide L-Alanyl-L-glutamine.[5] Other strategies, such as substituting glutamine with glutamate or pyruvate, have also been explored to reduce ammonia formation.[1][14]
Q4: How do I substitute L-Alanyl-L-glutamine for L-glutamine in my current protocols?
L-Alanyl-L-glutamine can be used as a direct, equimolar substitute for L-glutamine.[10] Most commercially available dipeptide supplements are provided as a 200 mM stock solution, the same concentration as standard L-glutamine solutions. Therefore, you can typically replace it on a 1:1 volume basis. Most adherent and suspension cell lines require little to no adaptation.[8]
| Component | Standard Final Concentration | Stock Solution | Volume to add to 500 mL Medium |
| L-Glutamine | 2 mM | 200 mM | 5 mL |
| L-Alanyl-L-glutamine | 2 mM | 200 mM | 5 mL |
Table 1. Example Substitution Protocol for a 2 mM Final Concentration.
Troubleshooting Guides
Scenario 1: My cell growth is slow after switching to L-Alanyl-L-glutamine.
Possible Cause: While most cell lines adapt readily, some highly sensitive or fastidious cell lines may experience a brief lag phase as they adjust their metabolic machinery to actively cleave the dipeptide.
Troubleshooting Protocol:
-
Verify Concentration: Double-check your calculations to ensure you have substituted L-Alanyl-L-glutamine at an equimolar concentration to your previous L-glutamine level. The optimal concentration is typically between 2 mM and 6 mM.[10]
-
Implement a Gradual Adaptation: Instead of an abrupt switch, adapt your cells over several passages.
-
Passage 1: Use a 75% L-glutamine / 25% L-Alanyl-L-glutamine mixture.
-
Passage 2: Use a 50% / 50% mixture.
-
Passage 3: Use a 25% / 75% mixture.
-
Passage 4: Use 100% L-Alanyl-L-glutamine.
-
-
Assess Cell Viability: Monitor viability closely during adaptation. A temporary slowdown in growth rate with maintained high viability (>95%) is acceptable. A significant drop in viability may indicate other underlying issues with the culture.
Scenario 2: I am still detecting high levels of ammonia in my culture.
Possible Cause 1: High Seeding Density or Overgrowth. Even with a stable glutamine source, cellular metabolism itself produces ammonia, primarily through the deamination of amino acids.[15][16] Very high-density cultures will naturally produce more metabolic waste.
Possible Cause 2: Other Media Components. L-asparagine, present in many media formulations, can also be deaminated to produce ammonia, although typically at a much lower rate than L-glutamine degradation.[12][17]
Troubleshooting Workflow:
Figure 2. Troubleshooting workflow for persistent high ammonia levels.
Experimental Protocol: Measuring Ammonia Concentration
To accurately troubleshoot, you must quantify the ammonia level.
-
Sample Collection: Aseptically remove a sample (e.g., 1 mL) of your cell culture supernatant. Centrifuge at 300 x g for 5 minutes to pellet the cells.
-
Assay: Use the cell-free supernatant for measurement. Commercially available enzymatic assay kits provide a straightforward and accurate method.[7] These kits typically measure the decrease in NADH absorbance at 340 nm, which is proportional to the ammonia concentration.
-
Analysis: Compare your results to the known inhibitory concentrations for your cell line.[7] Healthy, stable cultures using L-Alanyl-L-glutamine should exhibit significantly lower end-point ammonia levels compared to those using L-glutamine.
| Supplement | Typical Ammonia Level (Day 5, CHO cells) | Benefit |
| L-Glutamine | 5 - 10 mM | - |
| L-Alanyl-L-glutamine | 2 - 4 mM | ~50-60% Reduction |
Table 2. Expected ammonia reduction when substituting L-Glutamine. Data are illustrative and vary by cell line and process.
References
-
Doolan, P., Clynes, M., & Carney, B. (n.d.). Substitution of glutamine by pyruvate to reduce ammonia formation and growth inhibition of mammalian cells. PubMed. [Link]
-
ResearchGate. (2024). What's the better material instead of Glutamine for CHO cells in cell culture?[Link]
-
Goldstein, L. (1976). Ammonia production and pathways of glutamine utilization in rat kidney slices. PubMed. [Link]
-
Schneider, M., Marison, I. W., & von Stockar, U. (1996). The importance of ammonia in mammalian cell culture. Journal of Biotechnology. [Link]
-
Imamoto, Y., et al. (2014). Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. PubMed Central. [Link]
-
Cheng, C., et al. (2019). Glutamine-released ammonia acts as an unprecedented signaling molecule activating lipid production. PubMed Central. [Link]
-
ResearchGate. (n.d.). Decomposition pathways of glutamine and glutamic acid. [Link]
-
Ask BioExpert. (n.d.). We are seeing a rise in ammonia in one of our CHO cultures prior to harvest...[Link]
-
Thermo Fisher Scientific. (2021). Keep your cells healthier longer with Gibco GlutaMAX Supplement. YouTube. [Link]
-
Bai, F., et al. (2024). Glutamine metabolism and ammonia death: targeted modulation for enhanced cancer immunotherapy. PubMed Central. [Link]
-
ResearchGate. (n.d.). Final ammonia concentration of culture medium for three adapted cell...[Link]
-
CLS Cell Lines Service. (n.d.). Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation. [Link]
-
Toussaint, C. D., et al. (2020). Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed‐batch process. PubMed Central. [Link]
-
ResearchGate. (2025). Growth inhibition in animal cell culture - The effect of lactate and ammonia. [Link]
-
Kim, S. H., et al. (2007). Reduction of Ammonia Accumulation and Improvement of Cell Viability by Expression of Urea Cycle Enzymes in Chinese Hamster Ovary. [Link]
-
Rodin, S., et al. (2021). First Experimental Evidence for Reversibility of Ammonia Loss from Asparagine. National Institutes of Health. [Link]
Sources
- 1. The importance of ammonia in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
- 3. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 4. toku-e.com [toku-e.com]
- 5. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmb.or.kr [jmb.or.kr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 13. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 14. Substitution of glutamine by pyruvate to reduce ammonia formation and growth inhibition of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glutamine-released ammonia acts as an unprecedented signaling molecule activating lipid production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
Addressing interference in mass spectrometry analysis of dipeptides
Welcome to the technical support center for dipeptide analysis using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dipeptide quantification. Dipeptides, owing to their structural diversity and polarity, present unique analytical challenges. Interference from complex biological matrices, co-eluting isomers, and isobaric compounds can compromise data quality, leading to inaccurate and irreproducible results.
This resource provides in-depth, experience-driven answers to common problems, detailed troubleshooting workflows, and validated experimental protocols. Our goal is to empower you to identify, understand, and resolve interference, ensuring the integrity and reliability of your dipeptide analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the initial stages of method development and troubleshooting.
Q1: What are the primary sources of interference in LC-MS analysis of dipeptides?
A: Interference in dipeptide analysis is broadly categorized into three main types:
-
Matrix Effects: These are caused by co-eluting components from the sample matrix (e.g., salts, phospholipids, proteins) that alter the ionization efficiency of the target dipeptide.[1][2] The most common manifestation is ion suppression , where the presence of matrix components reduces the analyte signal, leading to decreased sensitivity and accuracy.[3][4]
-
Isobaric and Isomeric Interference: This is a specificity issue where other compounds have the same mass-to-charge ratio (m/z) as the analyte.
-
Isobaric Interference: Compounds with different elemental compositions but the same nominal mass (e.g., endogenous metabolites). High-resolution mass spectrometry (HRMS) can often resolve these by distinguishing their exact masses.[5]
-
Isomeric Interference: Compounds with the same elemental composition and mass, such as sequence isomers (e.g., Ala-Gly vs. Gly-Ala) or stereoisomers (containing D- vs. L-amino acids).[6] These cannot be distinguished by mass alone and require high-efficiency chromatographic separation or specialized techniques like ion mobility-mass spectrometry.[7]
-
-
System-Related and Contamination Interference: These interferences originate from the analytical system or sample handling process. Sources can include plasticizers from lab consumables, detergents, or cross-contamination from previous samples (carryover).[8][9]
Q2: My dipeptide signal is low and inconsistent. How can I determine if this is due to a matrix effect?
A: Differentiating between low abundance and ion suppression is a critical first step. A systematic approach is required:
-
Qualitative Assessment (Post-Column Infusion): This is a classic diagnostic experiment. A solution of your dipeptide standard is continuously infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. A dip in the constant signal of the dipeptide at the retention time where matrix components elute is a direct indication of ion suppression.[2]
-
Quantitative Assessment: This involves comparing the slope of calibration curves. Prepare one curve in a clean solvent (e.g., methanol/water) and another in an extracted blank matrix. A significant difference in the slopes (typically >15-20%) indicates the presence of a matrix effect (suppression or enhancement).[10] If the slopes are parallel but the intercepts differ, it suggests a constant, additive interference.
Q3: What is the practical difference between resolving isobaric and isomeric dipeptides?
A: The key difference lies in the analytical tool required for their resolution.
-
Isobaric dipeptides have different exact masses. For example, a dipeptide and a small lipid fragment may have the same nominal mass of 250 Da, but their exact masses might be 250.1234 Da and 250.1567 Da, respectively. A high-resolution mass spectrometer (like an Orbitrap or TOF) with a resolving power >10,000 can easily distinguish these mass differences and measure the correct analyte without interference.[5]
-
Isomeric dipeptides (e.g., Leu-Ala vs. Ala-Leu) have the exact same mass and elemental formula. Therefore, no mass spectrometer, regardless of its resolution, can differentiate them. Resolution must be achieved before MS detection, primarily through chromatography. High-performance techniques like Ultra-High-Performance Liquid Chromatography (UPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) are essential to separate these isomers based on subtle differences in their physicochemical properties.[6][11]
Q4: When is derivatization a necessary strategy for dipeptide analysis?
A: Derivatization is a chemical modification strategy that should be considered when you face challenges with either sensitivity or chromatographic retention.
-
To Enhance Sensitivity: Many small, polar dipeptides have poor ionization efficiency in electrospray ionization (ESI), resulting in a weak MS signal. Derivatizing the N-terminal amine with a reagent like dansyl chloride or phenyl isocyanate (PIC) adds a non-polar, easily ionizable group.[12][13] This can increase signal intensity by orders of magnitude.[14][15]
-
To Improve Chromatography: Highly polar dipeptides are often poorly retained on standard reversed-phase (C18) columns, eluting near the void volume with matrix components. Derivatization increases the hydrophobicity of the dipeptide, leading to better retention and separation from the polar matrix interferences.[12]
-
To Standardize Fragmentation: Derivatization can direct fragmentation in MS/MS experiments, producing predictable and specific fragment ions that are easier to use for quantification.[16]
Section 2: Troubleshooting Guides
This section provides structured, question-and-answer workflows to resolve specific experimental problems.
Guide 1: Diagnosing and Mitigating Ion Suppression
Q: I've confirmed a significant matrix effect is suppressing my dipeptide signal. What are my options?
A: Mitigating ion suppression involves either removing the interfering matrix components or separating them chromatographically from your analyte.
The most effective way to combat matrix effects is to remove the source of the problem before analysis.[2][17]
-
Are you using simple Protein Precipitation (PPT)? While fast, PPT with acetonitrile is often insufficient for removing matrix components like phospholipids, which are a primary cause of ion suppression. Consider it a first step, not a complete cleanup.
-
Have you tried Solid-Phase Extraction (SPE)? SPE provides a much cleaner extract. For dipeptides, which can be polar, a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) is highly effective. This allows you to use orthogonal cleanup approaches to selectively bind your dipeptide while washing away unwanted interferences.[18] See Protocol A for a detailed methodology.
-
Could Liquid-Liquid Extraction (LLE) work? LLE is another option, but its effectiveness depends on the polarity of your dipeptide. It is generally less effective for highly polar dipeptides but can be useful for more hydrophobic ones.
Table 1: Comparison of Sample Preparation Techniques for Dipeptide Analysis
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, inexpensive, simple workflow. | Low selectivity, significant matrix components remain, risk of analyte loss via co-precipitation. | Initial screening, high-concentration samples where matrix effects are minimal. |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and highly polar interferences. | Less effective for polar dipeptides, requires solvent optimization, can be labor-intensive. | Moderately hydrophobic dipeptides in simple matrices. |
| Solid-Phase Extraction (SPE) | High selectivity and recovery, excellent removal of interferences (salts, phospholipids), can concentrate the analyte. | Higher cost, requires method development to optimize wash/elution steps. | Low-concentration dipeptides in complex matrices (plasma, urine, tissue). The gold standard for quantitative bioanalysis. |
If sample preparation alone is not enough, enhancing your chromatographic separation is the next critical step. The goal is to ensure the dipeptide elutes in a "quiet" region of the chromatogram, away from the bulk of matrix components.
-
Increase Chromatographic Resolution: Switching from standard HPLC to UPLC/UHPLC systems with sub-2 µm particle columns can dramatically increase peak capacity and resolution, helping to separate the analyte from interferences.[6]
-
Consider an Alternative Separation Mechanism: If you are using reversed-phase (RP) chromatography and your dipeptide is very polar, it may elute early with salts and other polar interferences. Switching to Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent strategy. HILIC retains polar compounds, eluting them later in the gradient and away from the unretained matrix components.[11][19][20] See Protocol B for a HILIC method.
While less effective than sample prep or chromatography, optimizing the ion source can sometimes help.
-
Adjust Source Parameters: Experiment with gas temperatures, gas flows, and spray voltage. Sometimes, altering these can change the ionization dynamics enough to reduce the impact of interferences.
-
Switch Ionization Mode: If possible, try switching from positive to negative ionization mode (or vice-versa). Many interfering compounds only ionize in one polarity, so switching may eliminate the problem if your analyte can be detected in the alternative mode.[4]
Troubleshooting Logic Diagram
The following diagram outlines a logical workflow for addressing common issues in dipeptide analysis.
Caption: A decision tree for troubleshooting dipeptide MS analysis.
Section 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for core techniques discussed in the troubleshooting guides.
Protocol A: Solid-Phase Extraction (SPE) for Dipeptide Cleanup from Plasma
This protocol uses a mixed-mode polymeric SPE sorbent to achieve superior cleanup by combining reversed-phase and ion-exchange mechanisms.
Objective: To remove proteins, salts, and phospholipids from a plasma sample prior to LC-MS analysis.
Materials:
-
Mixed-Mode SPE Cartridges (e.g., Waters Oasis MCX or similar)
-
Plasma sample with added internal standard
-
4% Phosphoric Acid in Water
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
5% Ammonium Hydroxide in 60:40 ACN:MeOH
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Vortex briefly.
-
Add 200 µL of 4% phosphoric acid. This step precipitates the majority of proteins and adjusts the pH to ensure the dipeptide is positively charged for retention on the cation-exchange sorbent.
-
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Condition the sorbent by passing 1 mL of MeOH through the cartridge.
-
Equilibrate the sorbent by passing 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample (Step 1) onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pull the sample through the sorbent at a rate of ~1 drop per second.
-
-
Wash Steps (Interference Removal):
-
Wash 1 (Polar Interferences): Add 1 mL of 0.1% formic acid in water. This removes salts and other highly polar matrix components.
-
Wash 2 (Non-polar Interferences): Add 1 mL of MeOH. This removes phospholipids and other non-polar, non-basic compounds retained on the reversed-phase backbone of the sorbent.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the target dipeptides by adding 1 mL of 5% ammonium hydroxide in 60:40 ACN:MeOH. The ammonia neutralizes the charge on the dipeptide, releasing it from the cation-exchange sorbent, while the organic solvent elutes it from the reversed-phase sorbent.
-
Apply vacuum to collect the eluate.
-
-
Dry-Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase for your LC-MS analysis. Vortex and transfer to an autosampler vial.
-
Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC) for Isomer Separation
This protocol provides a starting point for separating polar dipeptide isomers that are unresolved by reversed-phase chromatography.
Objective: To achieve chromatographic separation of dipeptide isomers (e.g., Gly-Tyr vs. Tyr-Gly).
Materials:
-
HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 ACN:Water
-
Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 ACN:Water
Procedure:
-
System and Column Equilibration:
-
Install the HILIC column and flush the system with a 95:5 ACN:Water mixture to remove any residual RP solvents.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 20 column volumes at a flow rate of 0.4 mL/min. HILIC equilibration is critical and takes longer than RP. Retention is governed by the partitioning of analytes into the aqueous layer on the stationary phase surface.[11][19]
-
-
Sample Injection:
-
Ensure your final sample extract (from SPE or other prep) is dissolved in a high percentage of organic solvent (e.g., >80% ACN). Injecting in a high-aqueous solvent will cause severe peak distortion.
-
Inject 2-5 µL of the sample.
-
-
Chromatographic Gradient:
-
Time 0.0 min: 5% B
-
Time 5.0 min: 50% B (linear gradient)
-
Time 5.1 min: 95% B (column wash)
-
Time 6.0 min: 95% B
-
Time 6.1 min: 5% B (return to initial conditions)
-
Time 10.0 min: End of run (re-equilibration)
-
Causality: In HILIC, retention increases with the polarity of the solute.[11] The separation mechanism is orthogonal to reversed-phase, making it highly effective for separating polar isomers that behave identically on a C18 column.[20][21] The elution order is typically the opposite of that seen in reversed-phase chromatography.[11]
References
-
5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). (2020). Biotage. [Link]
-
Removal of isobaric interference using pseudo-multiple reaction monitoring and energy-resolved mass spectrometry for the isotope dilution quantification of a tryptic peptide. (2019). PubMed. [Link]
-
Improved structural elucidation of peptide isomers and their receptors using advanced ion mobility-mass spectrometry. (2020). ScienceDirect. [Link]
-
Alpert, A.J. (1990). HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARATION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS. PolyLC. [Link]
-
Interference-Free Proteome Quantification with MS/MS-based Isobaric Isotopologue Detection. (2014). PMC. [Link]
-
Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference. (2018). PubMed. [Link]
-
Peptide separation by Hydrophilic-Interaction Chromatography: a review. (2007). PubMed. [Link]
-
Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. (2022). Sannova. [Link]
-
Separation of peptide isomers and conformers by ultra performance liquid chromatography. (2009). PubMed. [Link]
-
Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. (n.d.). Waters Corporation. [Link]
-
Extensive Peptide Fractionation and y1 Ion-based Interference Detection Enable Accurate Quantification by Isobaric Labeling and Mass Spectrometry. (2018). PMC. [Link]
-
Comprehensive Dipeptide Analysis by Pre-column Derivatization LC/MS/MS. (2015). ResearchGate. [Link]
-
Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. (2015). PubMed Central. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC) in proteomics. (2010). PMC. [Link]
-
Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation. (2016). NIH. [Link]
-
Derivatization of peptides for structural studies by mass spectrometry. (2002). ProQuest. [Link]
-
Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial. (1999). Clemmer Group. [Link]
-
Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. (2018). ResearchGate. [Link]
-
Derivatization of peptides for improved detection by mass spectrometry. (2015). ResearchGate. [Link]
-
High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry. (2023). PMC. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2017). NIH. [Link]
-
Derivatization of peptides for improved detection by mass spectrometry. (2015). De Gruyter. [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023). ACS Publications. [Link]
-
Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry. (2012). PMC. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing. [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (2003). PubMed. [Link]
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2009). Chromatography Online. [Link]
-
Interferences and contaminants encountered in modern mass spectrometry. (2016). ResearchGate. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2019). PMC. [Link]
-
Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. (2024). ACS Publications. [Link]
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- 5. lcms.cz [lcms.cz]
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- 21. Peptide separation by Hydrophilic-Interaction Chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Peptide Drug Stability with D-Amino Acids
Welcome to the technical support center for the strategic incorporation of D-amino acids to enhance the stability of peptide therapeutics. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the application of D-amino acid chemistry. Here, you will find practical solutions to common experimental hurdles, detailed protocols, and a foundational understanding of the principles governing peptide stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for substituting L-amino acids with D-amino acids in peptide drugs?
A1: The core advantage of incorporating D-amino acids into therapeutic peptides is to enhance their resistance to enzymatic degradation.[1] Endogenous proteases, the enzymes responsible for breaking down peptides in the body, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1] By strategically introducing D-amino acids, the peptide backbone becomes sterically hindered and less recognizable to these proteases, leading to a significantly longer in vivo half-life and improved therapeutic potential.[2][3][4]
Q2: Will incorporating D-amino acids negatively impact the biological activity of my peptide?
A2: It's a critical consideration, as the effect of D-amino acid substitution on bioactivity can be complex. Simply replacing L-amino acids with their D-counterparts can alter the peptide's surface topology and disrupt the precise three-dimensional structure required for receptor binding.[5] However, strategic and partial substitution, particularly in regions not critical for receptor interaction, can maintain or even enhance activity.[6][7] The impact on secondary structure, such as helicity, is a key factor; for instance, substitutions in the middle of a sequence can disrupt an alpha-helix and lead to a loss of activity.[6] Therefore, a systematic analysis of structure-activity relationships (SAR) is essential for each peptide.
Q3: What are the common methods for synthesizing peptides containing D-amino acids?
A3: Peptides containing D-amino acids are most commonly synthesized using solid-phase peptide synthesis (SPPS).[8][9] This method allows for the stepwise addition of amino acids, including protected forms of D-amino acids (e.g., Fmoc-D-aa-OH or Boc-D-aa-OH), onto a solid resin support.[9][10] The synthesis process involves cycles of deprotection of the N-terminal amino group and coupling of the next amino acid in the sequence.[10] For longer or more complex peptides, fragment synthesis followed by chemical ligation is also a viable strategy.[11]
Q4: Where in the peptide sequence is the best place to introduce D-amino acids?
A4: The optimal placement of D-amino acid substitutions is highly dependent on the specific peptide's structure and function. A common and often successful strategy is to introduce D-amino acids at the N- and/or C-termini.[6][10] This is because exopeptidases, which cleave peptides from the ends, are a major contributor to degradation in biological fluids.[12] Substituting terminal residues can effectively block this degradation pathway with minimal impact on the core structure responsible for bioactivity.[6] Substitutions can also be made at known protease cleavage sites within the sequence to inhibit endopeptidase activity.[13]
Q5: What is a "retro-inverso" peptide, and how does it relate to D-amino acid substitution?
A5: A retro-inverso peptide is an analog where the direction of the peptide backbone is reversed, and all L-amino acids are replaced with their corresponding D-enantiomers.[14] This modification aims to preserve the spatial orientation of the side chains, potentially mimicking the bioactivity of the parent L-peptide while being resistant to proteolysis.[14] While this can be a powerful strategy, the cellular uptake and overall efficacy compared to the parent L-peptide can vary.[14]
Troubleshooting Guide
Issue 1: Significant Loss of Biological Activity After D-Amino Acid Substitution
Symptoms:
-
Your D-amino acid-substituted peptide shows markedly reduced or no activity in receptor binding assays or cell-based functional assays compared to the original L-peptide.
Potential Causes & Solutions:
-
Cause: Disruption of Critical Binding Epitopes. The substitution may have altered the conformation of key residues essential for receptor interaction.
-
Solution 1: Systematic Mutational Scan. Synthesize a library of peptides with single D-amino acid substitutions at various positions. This will help identify which regions are sensitive to stereochemical changes and which are tolerant.
-
Solution 2: Focus on Non-Critical Regions. Based on existing structural data or predictive modeling, introduce D-amino acids in flexible regions or areas not directly involved in the binding interface. As previously mentioned, terminal substitutions are often a good starting point.[6]
-
-
Cause: Altered Secondary Structure. D-amino acids can act as helix breakers or induce turns, altering the peptide's overall fold.[6][15]
-
Solution 1: Circular Dichroism (CD) Spectroscopy. Use CD spectroscopy to analyze the secondary structure of your D-amino acid-substituted peptides in various solvent conditions (e.g., phosphate buffer, TFE).[8][16] Compare the spectra to that of the parent L-peptide to assess the structural impact of the substitution.
-
Solution 2: Strategic Placement to Stabilize Structures. In some cases, a D-amino acid can be used to stabilize a specific conformation, such as a β-hairpin.[15] This requires a more rational design approach based on structural biology principles.
-
Issue 2: Peptide Aggregation During Synthesis or After Purification
Symptoms:
-
You observe poor yields during solid-phase peptide synthesis, with the resin clumping.
-
The purified peptide is difficult to dissolve or precipitates out of solution.[2]
Potential Causes & Solutions:
-
Cause: Increased Hydrophobicity and Altered Conformation. D-amino acid substitution can sometimes expose hydrophobic regions or promote intermolecular interactions that lead to aggregation.[17]
-
Solution 1: Modify Synthesis Protocol. If aggregation occurs during synthesis, consider switching to a more effective solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts.[18] Using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on specific residues can also disrupt the hydrogen bonding that leads to aggregation.[18]
-
Solution 2: Optimize Formulation. For purified peptides, experiment with different buffer conditions (pH, ionic strength) to find a formulation that maximizes solubility. The inclusion of excipients such as arginine or glycine has been shown to reduce aggregation for some biomolecules.[19]
-
Solution 3: Analytical Characterization of Aggregates. Use techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to characterize the nature and extent of aggregation.[20]
-
Issue 3: Incomplete or Failed Synthesis of D-Amino Acid-Containing Peptides
Symptoms:
-
Mass spectrometry of the crude product shows a high proportion of truncated sequences or other impurities.
-
Low overall yield after cleavage from the resin.[11]
Potential Causes & Solutions:
-
Cause: Steric Hindrance During Coupling. The coupling of a D-amino acid or the coupling onto a D-amino acid can sometimes be less efficient than with L-amino acids.
-
Solution 1: Extend Coupling Times. Increase the reaction time for the coupling steps involving D-amino acids to ensure the reaction goes to completion.
-
Solution 2: Use a More Potent Coupling Reagent. Switch to a more powerful coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to overcome potential steric hindrance.
-
Solution 3: Double Coupling. Perform the coupling step twice for the problematic residue to maximize the yield of the desired full-length peptide.
-
Issue 4: Difficulty in Purifying the D-Amino Acid-Substituted Peptide
Symptoms:
-
The target peptide co-elutes with impurities during reverse-phase HPLC (RP-HPLC).
-
The desired purity level is not achieved even after multiple purification runs.[21]
Potential Causes & Solutions:
-
Cause: Similar Hydrophobicity of Impurities. Deletion sequences or other byproducts may have very similar retention times to the target peptide.[21]
-
Solution 1: Optimize HPLC Gradient. Use a shallower gradient during RP-HPLC to improve the resolution between your target peptide and closely eluting impurities.
-
Solution 2: Change the Mobile Phase Modifier. If using trifluoroacetic acid (TFA) as the ion-pairing agent, try switching to formic acid or another modifier to alter the selectivity of the separation.
-
Solution 3: Orthogonal Purification Methods. If RP-HPLC is insufficient, consider a secondary purification step using a different separation principle, such as ion-exchange chromatography (IEX), if your peptide has a net charge.
-
Experimental Protocols & Data Interpretation
Protocol 1: In Vitro Proteolytic Stability Assay
This protocol outlines a general method to compare the stability of an L-peptide and its D-amino acid-substituted analog in the presence of proteases or serum.
Materials:
-
Parent L-peptide and D-amino acid-substituted peptide
-
Protease of interest (e.g., trypsin, chymotrypsin) or human/animal serum[22][23]
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for degradation product identification)
Procedure:
-
Peptide Preparation: Prepare stock solutions of both the L- and D-peptides in an appropriate solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.
-
Reaction Setup: In separate microcentrifuge tubes, add the peptide stock solution to the reaction buffer to a final concentration of 100 µg/mL.
-
Initiate Degradation: Add the protease solution (e.g., trypsin at a 1:100 enzyme-to-peptide ratio) or serum (e.g., to a final concentration of 10% v/v) to each tube.[7]
-
Time-Course Sampling: Incubate the reactions at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately mix the aliquot with an equal volume of quenching solution to stop the enzymatic reaction.[8]
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins (especially for serum samples). Transfer the supernatant for analysis.[8]
-
HPLC Analysis: Inject the supernatant onto the RP-HPLC system. Elute with a gradient of acetonitrile in water (both containing 0.1% TFA). Monitor the peptide peak at ~220 nm.[8]
-
Data Analysis: Quantify the peak area of the remaining intact peptide at each time point. Plot the percentage of remaining peptide against time to determine the half-life (t½) of each peptide.
Data Interpretation Example:
| Peptide Variant | Half-life in 10% Human Serum (min) |
| L-Peptide (Parent) | 25 |
| D-Ala¹-Peptide | 150 |
| D-Ala⁵-Peptide | 85 |
| All-D-Peptide (Enantiomer) | > 24 hours |
This table clearly demonstrates the significant increase in stability achieved by incorporating D-amino acids.
Diagrams & Workflows
Workflow for D-Amino Acid Substitution and Stability Testing
Caption: Workflow for developing stabilized peptides using D-amino acids.
Mechanism of Proteolytic Resistance
Caption: D-amino acids sterically hinder protease recognition and cleavage.
References
-
Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. MDPI. [Link]
-
Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. National Institutes of Health (NIH). [Link]
-
Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed. [Link]
-
Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. Semantic Scholar. [Link]
-
Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. Scilit. [Link]
-
D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Oxford Academic. [Link]
-
D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]
-
Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]
-
Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. PNAS. [Link]
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]
-
D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [Link]
-
Proteolytic degradation of peptide products in the blood is considered... ResearchGate. [Link]
-
Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. PubMed. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC - NIH. [Link]
- The Use of d-Amino Acids for Peptide Self-assembled Systems. Books.
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Methods for making polypeptides including d-amino acids.
-
Serum Stability of Peptides. Springer Nature Experiments. [Link]
-
Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. PMC. [Link]
-
Peptide synthesis. Wikipedia. [Link]
-
D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. ChemRxiv. [Link]
-
Proteins & Peptides Stability Testing. CD Formulation. [Link]
-
(PDF) Serum Stability of Peptides. ResearchGate. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
-
Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. MDPI. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
(PDF) Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. ResearchGate. [Link]
-
Proteins & Peptides Stability and Thermal Denaturation Analysis. CD Formulation. [Link]
-
D-amino acid peptides to resist common proteases. LifeTein. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. nbinno.com [nbinno.com]
- 5. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. biosynth.com [biosynth.com]
- 12. biorxiv.org [biorxiv.org]
- 13. tandfonline.com [tandfonline.com]
- 14. lifetein.com [lifetein.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
- 19. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijsra.net [ijsra.net]
- 21. bachem.com [bachem.com]
- 22. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Large-Scale Synthesis of Dipeptides
Welcome to the technical support center for large-scale dipeptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing dipeptides at an industrial scale. Here, we provide in-depth troubleshooting advice and answer frequently asked questions, grounding our recommendations in established scientific principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the large-scale synthesis of dipeptides. Each problem is presented with its potential causes and a step-by-step guide to resolution.
Issue 1: Low Coupling Yield
A common and critical problem in large-scale synthesis is failing to achieve a high yield for the coupling reaction, which can significantly impact the overall process efficiency and cost-effectiveness. A yield of over 99% for each coupling step is often necessary to achieve a satisfactory overall yield for the final product.[1]
Potential Causes:
-
Incomplete Activation: The carboxylic acid group of the N-protected amino acid is not fully activated.
-
Steric Hindrance: Bulky side chains on the amino acids can impede the approach of the activated amino acid to the free amine.
-
Aggregation: The growing peptide chain can aggregate on the solid support (in SPPS) or precipitate from the solution (in LPPS), making reactive sites inaccessible.[2]
-
Suboptimal Reagents or Conditions: The choice of coupling reagent, solvent, base, or reaction temperature may not be suitable for the specific dipeptide sequence.
Troubleshooting Protocol:
-
Verify Reagent Quality and Stoichiometry:
-
Ensure all reagents, especially the coupling agent and protected amino acids, are fresh and anhydrous.
-
For Solid-Phase Peptide Synthesis (SPPS), a 2- to 10-fold excess of the incoming amino acid and coupling reagents is often used to drive the reaction to completion.[1] For Liquid-Phase Peptide Synthesis (LPPS), while large excesses are less common to facilitate purification, ensuring at least stoichiometric amounts or a slight excess (e.g., 1.1-1.5 equivalents) is crucial.[3]
-
-
Optimize Coupling Reagent and Additives:
-
If using a carbodiimide like DCC or DIC, which are common in LPPS, consider adding a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1][4] These additives form an active ester intermediate that can reduce the risk of epimerization.[2]
-
For challenging couplings, especially in SPPS, consider switching to more potent phosphonium or aminium/uronium salt reagents like HBTU, HATU, or PyBOP.[5][6] HATU is particularly effective for sterically hindered couplings.[6]
-
Causality: Phosphonium and aminium reagents generate more reactive activated species compared to carbodiimides, leading to faster and more efficient coupling reactions.[5]
-
-
Address Aggregation:
-
Solvent Modification: In SPPS, switch from the standard dimethylformamide (DMF) to N-methylpyrrolidone (NMP), or add chaotropic salts (e.g., LiCl) or structure-disrupting solvents like DMSO to the reaction mixture.[2]
-
Temperature: Increasing the reaction temperature can help disrupt secondary structures and improve reaction kinetics.[2]
-
Resin Choice (SPPS): Utilize a low-substitution resin or a resin with a polyethylene glycol (PEG) linker (e.g., TentaGel) to increase the distance between peptide chains and reduce intermolecular aggregation.[2][7]
-
-
Workflow Visualization: Troubleshooting Low Yield
Caption: A stepwise workflow for diagnosing and resolving low coupling yields.
Issue 2: High Levels of Racemization/Epimerization
The loss of stereochemical integrity at the α-carbon is a severe side reaction, as the resulting diastereomeric impurities are often difficult to separate from the desired product.[8][9]
Potential Causes:
-
Over-activation of the Carboxyl Group: Strong activating agents or prolonged activation times can lead to the formation of an oxazolone intermediate, which is prone to racemization.[8][9]
-
Base-Mediated Epimerization: The presence of a strong base can directly abstract the α-proton of the activated amino acid.[8] N,N-diisopropylethylamine (DIPEA) is more likely to cause racemization than weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[10]
-
Amino Acid Susceptibility: Cysteine and Histidine are particularly susceptible to racemization.[2]
Troubleshooting Protocol:
-
Select Appropriate Coupling Reagents and Additives:
-
Always use a racemization-suppressing additive. Additives like HOBt, HOAt, and Oxyma react with the activated intermediate to form an active ester, which is less prone to racemization than the initial activated species.[1][2]
-
Ethyl cyano(hydroxyimino)acetate (Oxyma) based reagents like COMU have shown lower racemization potential compared to some benzotriazole-based counterparts.[11]
-
-
Control the Base:
-
Use the weakest tertiary base possible that still facilitates the reaction, such as N-methylmorpholine (NMM) or 2,4,6-collidine, especially when coupling racemization-prone amino acids.[4][10]
-
Use the minimum necessary amount of base. For aminium/uronium salt activations, typically two equivalents of base are needed, while COMU may only require one.[12]
-
-
Optimize Reaction Conditions:
-
Keep activation times short and reaction temperatures low to minimize the window for oxazolone formation and proton abstraction.
-
Causality: The rate of racemization is highly dependent on time and temperature. By minimizing both, the formation of the planar, achiral oxazolone intermediate is suppressed.[8]
-
-
Protecting Group Strategy for Sensitive Residues:
-
For Histidine, protecting the imidazole side chain (e.g., with a Trityl (Trt) group) can significantly reduce racemization by preventing the side chain from participating in proton abstraction.[13]
-
Table 1: Comparison of Common Bases and their Impact on Racemization
| Base | Chemical Name | pKa (Conjugate Acid) | Racemization Potential | Notes |
| DIPEA (Hünig's base) | N,N-Diisopropylethylamine | ~10.7 | High | Sterically hindered but a strong base; commonly used in SPPS.[10] |
| NMM | N-Methylmorpholine | ~7.4 | Moderate | A weaker base than DIPEA, often preferred to minimize racemization.[10] |
| 2,4,6-Collidine (TMP) | 2,4,6-Trimethylpyridine | ~7.4 | Low | Sterically hindered and a weak base; recommended for sensitive couplings.[4] |
Issue 3: Diketopiperazine (DKP) Formation
This side reaction is specific to the dipeptide stage of SPPS. The free N-terminus of the second amino acid can attack the ester linkage connecting the first amino acid to the resin, leading to the cleavage of the dipeptide from the support as a cyclic diketopiperazine. This is especially prevalent when Proline is in the first or second position.[2]
Potential Causes:
-
Sequence-Dependent: Proline, pipecolic acid, or other secondary amines in the first two positions significantly accelerate DKP formation.
-
Base-Catalyzed Cyclization: The piperidine used for Fmoc deprotection creates a basic environment that promotes the intramolecular cyclization.
Troubleshooting Protocol:
-
Resin Selection:
-
Use a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group shields the ester linkage from intramolecular attack.[2]
-
-
Protecting Group Strategy:
-
Introduce the first two amino acids as a pre-formed dipeptide unit. This bypasses the vulnerable dipeptide-resin intermediate stage altogether.[2]
-
-
Modified Deprotection Protocol:
-
For Boc-based synthesis, utilize in situ neutralization protocols where the protonated amine is neutralized just before the next coupling, minimizing the time it exists as a free base.[2]
-
For Fmoc-based synthesis, after deprotection of the first amino acid, immediately perform the coupling of the second amino acid without a prolonged wash or hold time.
-
Workflow Visualization: Preventing Diketopiperazine Formation
Caption: Strategic options to mitigate diketopiperazine (DKP) formation.
Section 2: Frequently Asked Questions (FAQs)
Q1: For large-scale production, when should I choose Solid-Phase (SPPS) versus Liquid-Phase (LPPS) synthesis?
A1: The choice depends on the length of the peptide, the required scale, and process economics.
-
LPPS (Liquid-Phase Peptide Synthesis): Generally preferred for the large-scale synthesis of very short peptides, like dipeptides.[1][3] Its key advantage is that intermediates can be purified at each step, potentially leading to a purer final product and avoiding the accumulation of impurities that can occur in SPPS.[14] However, it is more labor-intensive and requires significant process development for each new sequence.[3]
-
SPPS (Solid-Phase Peptide Synthesis): Highly efficient and easily automated, making it ideal for longer peptides and high-throughput synthesis.[15][16] Excess reagents are easily washed away, simplifying the process.[1] However, for very large scales (multi-kilogram), the cost of the resin and the large volumes of solvents can become prohibitive.[11][17]
Q2: How do I select the right protecting group strategy?
A2: Protecting groups are essential to prevent unwanted side reactions.[18][19] The two dominant strategies are Boc/Bzl and Fmoc/tBu.
-
Boc/Bzl Strategy: Uses the acid-labile Boc group for Nα-protection and benzyl-based groups for side chains. Final deprotection requires strong acids like HF. This strategy can be useful for reducing peptide aggregation.[1]
-
Fmoc/tBu Strategy: Uses the base-labile Fmoc group for Nα-protection and acid-labile groups like t-butyl (tBu) for side chains. The Fmoc group is removed with a mild base (e.g., piperidine), and the final cleavage from the resin and side-chain deprotection is done with a milder acid (e.g., TFA) than in the Boc strategy.[1] This orthogonality makes it the most common strategy today.[18]
For dipeptide synthesis, the choice often depends on the C-terminal amino acid's side chain and compatibility with subsequent reaction steps.
Q3: What are the critical quality control (QC) tests for a synthesized dipeptide?
A3: A robust QC process is essential to ensure the identity, purity, and quality of the final product.
-
Identity: Confirmed using Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[20][21]
-
Purity: The primary method is High-Performance Liquid Chromatography (HPLC), typically reversed-phase (RP-HPLC).[20][21][22] This separates the target peptide from impurities like deletion sequences, truncated sequences, or diastereomers. Purity is assessed by the relative area of the main peak.[21]
-
Peptide Content (Assay): This determines the actual amount of peptide in the lyophilized powder, which also contains water and counter-ions (e.g., TFA). This is often determined by Amino Acid Analysis (AAA) or quantitative NMR.[22]
Q4: How can I improve the purification of my dipeptide at a large scale?
A4: Large-scale purification is often the bottleneck in peptide manufacturing.[23]
-
Method Development: Start with analytical RP-HPLC to optimize the separation conditions (e.g., column chemistry (C8, C18), mobile phase composition, gradient).
-
Chromatography Mode: While RP-HPLC is the standard, consider alternative or complementary techniques like ion-exchange chromatography if the dipeptide and its impurities have different charge states.[24] A two-step process combining different chromatographic principles can be very powerful.[24]
-
Advanced Techniques: For very large-scale operations, technologies like multicolumn countercurrent solvent gradient purification (MCSGP) can significantly reduce solvent consumption and increase yield compared to traditional batch chromatography.[23]
-
Precipitation/Crystallization: If possible, developing a crystallization or selective precipitation protocol can be a highly effective and economical alternative to chromatography for purification and salt exchange.[11]
Section 3: Experimental Protocols
Protocol 1: Standard LPPS Coupling using EDC/HOBt
This protocol describes a general procedure for coupling two protected amino acids in solution, a common method for large-scale dipeptide synthesis.
-
Dissolution: Dissolve the N-terminally protected amino acid (e.g., Boc-AA1-OH) (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to minimize potential side reactions, including racemization.
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 eq.) to the cooled solution and stir for 15-30 minutes at 0 °C to form the HOBt-active ester.
-
Amine Addition: In a separate flask, dissolve the C-terminally protected amino acid (e.g., H-AA2-OtBu) (1.0 eq.) and a non-nucleophilic base like N-methylmorpholine (NMM) (1.1 eq.) in the same solvent.
-
Coupling: Add the amine solution to the activated acid solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting amino acid is consumed.
-
Work-up:
-
Filter off any precipitated urea byproduct (if using DCC/DIC). For EDC, the urea byproduct is water-soluble and can be removed by washing.[1]
-
Perform an aqueous work-up by washing the organic solution sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate (NaHCO₃), and brine to remove unreacted reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: Purify the crude product by crystallization or column chromatography.
References
-
Wikipedia. Peptide synthesis. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry. [Link]
-
PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
Journal of the American Chemical Society. Racemization Control in the Synthesis of Peptides by the Mixed Carbonic-Carboxylic Anhydride Method. [Link]
-
Adesis, Inc. Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
PMC - PubMed Central - NIH. Epimerisation in Peptide Synthesis. [Link]
-
ResearchGate. (PDF) Side reactions in peptide synthesis: An overview. [Link]
-
SlideShare. Epimerization of Peptide. [Link]
-
Waters Corporation. Peptide Isolation & Purification Techniques. [Link]
-
Biotage. What do you do when your peptide synthesis fails?. [Link]
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PubMed. High-throughput peptide synthesis and peptide purification strategy at the low micromol-scale using the 96-well format. [Link]
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Omizzur. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
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SBS Genetech. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
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Validation & Comparative
A Comparative Guide to the Chemical Stability of dl-Alanyl-dl-asparagine and L-Asparagine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Asparagine Stability
L-Asparagine is a proteinogenic amino acid crucial for the biosynthesis of proteins.[1] However, its side-chain amide group is susceptible to spontaneous, non-enzymatic deamidation, a reaction that can alter the structure, function, and stability of peptides and proteins.[2] This degradation is a significant concern in the development of protein-based therapeutics, as it can lead to a loss of efficacy and potentially introduce immunogenicity.[3][4]
This guide compares the stability of free L-Asparagine to that of dl-Alanyl-dl-asparagine, a dipeptide. While direct, extensive comparative stability data for this compound is not abundant in publicly available literature, we can infer its stability profile based on the well-documented degradation mechanisms of asparagine-containing peptides. The presence of a neighboring amino acid, in this case, alanine, and the stereochemistry of the dipeptide are expected to influence the rate and products of degradation.
Primary Degradation Pathway: Deamidation of the Asparagine Residue
The principal degradation route for both L-Asparagine and asparagine-containing peptides is deamidation. This reaction typically proceeds through the formation of a five-membered succinimide ring intermediate.[2][5] This intermediate is then hydrolyzed to form a mixture of L-aspartyl and L-isoaspartyl residues.[5] Furthermore, the succinimide intermediate is prone to racemization, which can lead to the formation of D-aspartyl and D-isoaspartyl products.[6][7]
The rate of deamidation is highly dependent on several factors, including:
-
pH and Temperature: Deamidation is accelerated at neutral to basic pH and at elevated temperatures.[2][8]
-
C-terminal Neighboring Residue: The amino acid following the asparagine residue significantly impacts the rate of succinimide formation. Residues with small, flexible side chains, such as glycine, tend to accelerate deamidation.[3]
-
Conformation: The local secondary and tertiary structure can either protect the asparagine residue or pre-dispose it to deamidation.[3][8]
For L-Asparagine as a free amino acid, the primary degradation pathway under physiological conditions is also deamidation to form aspartic acid.[9] However, the intramolecular cyclization to form a succinimide intermediate is less favored in the free amino acid compared to when it is part of a peptide chain, where the backbone nitrogen of the following residue can participate in the reaction.[2]
In the case of this compound, the asparagine residue is C-terminal. This structural arrangement prevents the typical deamidation mechanism involving the backbone nitrogen of a subsequent residue. However, deamidation can still occur through direct hydrolysis of the side-chain amide.[10][11]
Below is a diagram illustrating the succinimide-mediated deamidation pathway for an asparagine residue within a peptide chain.
Caption: Succinimide-mediated deamidation of asparagine.
Comparative Stability Analysis: this compound vs. L-Asparagine
While a definitive statement requires direct experimental data, we can hypothesize the relative stability based on chemical principles.
| Feature | This compound | L-Asparagine | Anticipated Stability |
| Primary Degradation | Deamidation of the C-terminal asparagine | Deamidation | This compound is likely more stable against succinimide-mediated deamidation due to the absence of a C-terminal neighboring residue. However, it is still susceptible to direct hydrolysis. |
| Stereochemistry | Racemic mixture (dl) | L-isomer | The presence of the D-isomer in the starting material may complicate the analysis of degradation products. The stability of D-asparagine within the dipeptide is expected to be similar to the L-isomer. |
| Influence of Alanine | The N-terminal alanine may have a minor electronic effect on the C-terminal asparagine but is not expected to directly participate in its deamidation. | N/A | The presence of alanine is unlikely to significantly accelerate deamidation. |
Proposed Experimental Design for a Comparative Stability Study
To empirically compare the stability of this compound and L-Asparagine, a forced degradation study is recommended.[12][13] This involves subjecting both compounds to a variety of stress conditions to accelerate degradation and identify the resulting products.[14][15]
Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol
-
Sample Preparation:
-
Prepare stock solutions of this compound and L-Asparagine in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Ensure the initial concentration is accurately known.
-
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: Mix the sample with an equal volume of 0.2 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the sample with an equal volume of 0.2 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Thermal Degradation: Incubate the sample solution at an elevated temperature (e.g., 60°C) at a neutral pH.
-
Oxidative Degradation: Add a solution of hydrogen peroxide to the sample to a final concentration of 3% and incubate at room temperature.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the stressed sample.
-
Quench the reaction if necessary (e.g., neutralize acidic or basic samples).
-
Store the samples at -20°C or below until analysis.
-
-
Analytical Methodology:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Use a C18 column to separate the parent compound from its degradation products.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile with a suitable modifier like trifluoroacetic acid (TFA).
-
Use UV detection at an appropriate wavelength (e.g., 214 nm) to quantify the remaining parent compound and the formed degradation products.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Anticipated Results and Interpretation
The stability of each compound will be assessed by monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time.
Table 1: Anticipated Degradation Products
| Stress Condition | This compound | L-Asparagine |
| Acidic Hydrolysis | Hydrolysis of the peptide bond to form alanine and asparagine. Deamidation of asparagine to aspartic acid. | Deamidation to aspartic acid. |
| Basic Hydrolysis | Accelerated deamidation of the C-terminal asparagine. Potential for racemization. | Accelerated deamidation and racemization. |
| Thermal Degradation | Deamidation of the C-terminal asparagine. | Deamidation. |
| Oxidative Degradation | Minimal degradation expected as neither amino acid is highly susceptible to oxidation. | Minimal degradation expected. |
The rate of degradation can be quantified by calculating the half-life (t½) of each compound under each stress condition. It is hypothesized that L-Asparagine will show a faster rate of deamidation, particularly under basic conditions, compared to the asparagine residue in this compound, due to the absence of the intramolecular cyclization pathway in the latter.
Conclusion
The proposed forced degradation study provides a robust framework for empirically determining the comparative stability of these two molecules. The insights gained from such a study are invaluable for researchers and drug development professionals in understanding the intrinsic stability of asparagine and its derivatives, aiding in the formulation and development of stable peptide and protein-based therapeutics.
References
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Wikipedia contributors. (2023, December 2). Deamidation. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Asparagine. Retrieved January 14, 2026, from [Link]
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CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to Dipeptides Containing D- and L-Amino Acids: From Synthesis to Biological Function
This guide provides an in-depth comparative analysis of dipeptides constructed from D- and L-amino acid enantiomers. Moving beyond a simple recitation of facts, we explore the fundamental stereochemical differences that dictate their synthesis, physicochemical behavior, biological stability, and ultimate utility in therapeutic and research applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of chiral dipeptides.
The Foundation: Chirality in Amino Acids
In nature, the vast majority of proteins and peptides are constructed from 20 proteinogenic L-amino acids.[1] Their D-enantiomers, or mirror images, are far less common but play critical roles, particularly in the cell walls of bacteria and in certain peptide natural products.[2][3] The fundamental difference lies in the spatial arrangement of the groups around the alpha-carbon. This seemingly subtle distinction has profound consequences for a dipeptide's structure, its interaction with biological systems, and its potential as a therapeutic agent.[4] While enantiomers (e.g., an all-L dipeptide vs. an all-D dipeptide) have identical physical properties except for the direction they rotate plane-polarized light, diastereomers (e.g., an L-L dipeptide vs. an L-D dipeptide) possess distinct physicochemical properties, which is a critical aspect for their separation and analysis.[5]
Caption: Fischer projections of L- and D-alanine as non-superimposable mirror images.
Synthesis Strategies: Building Chiral Dipeptides
The creation of stereochemically pure dipeptides is paramount. The most prevalent method is Solid-Phase Peptide Synthesis (SPPS), which offers precise control over the amino acid sequence and chirality by using protected D- or L-amino acid building blocks.[6]
Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Dipeptides
The causality behind SPPS is the use of a solid resin support, which simplifies purification by allowing reagents to be washed away while the growing peptide chain remains anchored. Protecting groups (like Fmoc) are used to prevent unwanted side reactions, ensuring controlled, sequential addition of amino acids.[6][7]
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin functionalized with the C-terminal amino acid (either D- or L-form). Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in DMF. This exposes the free amine for the next coupling step.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (D- or L-form) using a coupling reagent like HBTU/HOBt in the presence of a base such as DIEA. Add this activated mixture to the resin to form the peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the dipeptide is assembled, cleave it from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail, typically containing a strong acid like Trifluoroacetic Acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass and purity of the final dipeptide using mass spectrometry (MS).
Caption: A simplified workflow for the Solid-Phase Peptide Synthesis (SPPS) of a dipeptide.
Comparative Physicochemical Properties
As diastereomers, L/L and L/D dipeptides exhibit different physical properties that influence their behavior in solution and their interaction with biological matrices.[5] These differences, though sometimes subtle, can impact solubility, aggregation, and membrane permeability.
Table 1: Comparative Physicochemical Properties of Dipeptide Stereoisomers
| Property | L-Ala-L-Phe | L-Ala-D-Phe | Rationale for Difference |
|---|---|---|---|
| Structure | Diastereomer | Diastereomer | Different 3D arrangement of atoms. |
| Solubility | May differ slightly | May differ slightly | Differences in crystal lattice energy and solvation. |
| Hydrophobicity (LogP) | May differ slightly | May differ slightly | The spatial orientation of hydrophobic side chains can alter interactions with solvents.[8] |
| RP-HPLC Retention | Different | Different | Diastereomers have different interactions with the stationary phase, allowing for separation.[5] |
The Key Differentiator: Enzymatic Stability
The most significant advantage of incorporating D-amino acids into peptides is the profound increase in stability against enzymatic degradation.[2][6] Endogenous proteases, the enzymes responsible for breaking down peptides, have evolved active sites that are highly stereospecific for L-amino acids.[9] Introducing a D-amino acid creates a stereochemical barrier, preventing the peptide from fitting correctly into the enzyme's active site and thus inhibiting cleavage.[9]
Caption: D-amino acids sterically hinder protease binding, enhancing peptide stability.
Experimental Protocol 2: In Vitro Enzymatic Stability Assay in Human Serum
This protocol is designed to provide a physiologically relevant assessment of dipeptide stability. Human serum contains a complex mixture of proteases, offering a robust challenge to the peptide's integrity.
-
Preparation: Prepare stock solutions of the L-L and L-D dipeptides (e.g., 1 mg/mL in sterile water).
-
Incubation: Dilute the peptide stocks to a final concentration of 100 µg/mL in 90% human serum. Prepare a control sample with the peptide in phosphate-buffered saline (PBS) instead of serum. Incubate all samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each incubation mixture.
-
Reaction Quenching: Immediately stop enzymatic activity by adding an equal volume of 10% Trichloroacetic Acid (TCA) to the aliquot to precipitate serum proteins. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Analysis: Analyze the supernatant, which contains the remaining peptide, by RP-HPLC or LC-MS.
-
Quantification: Quantify the peak area corresponding to the intact peptide at each time point. The amount of peptide remaining at time zero is considered 100%.
-
Data Reporting: Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½) for each dipeptide.
Table 2: Comparative Enzymatic Stability in 90% Human Serum at 37°C
| Dipeptide | Half-life (t½) | % Remaining after 8h | Rationale |
|---|---|---|---|
| L-Ala-L-Phe | ~ 1.5 hours | < 5% | Susceptible to cleavage by various serum proteases and peptidases.[10][11] |
| L-Ala-D-Phe | > 24 hours | > 95% | The D-phenylalanine residue provides robust protection against enzymatic degradation.[2][12] |
Comparative Biological Activity
The stereochemistry of a dipeptide is a critical determinant of its biological function, directly influencing how it interacts with chiral biological targets like receptors and transport proteins.
Receptor Binding Affinity
Receptor binding pockets are exquisitely sensitive to the three-dimensional shape of a ligand. Changing an L-amino acid to a D-amino acid can dramatically alter binding affinity. This can either abrogate the interaction if a specific L-conformation is required, or in some cases, it can unexpectedly enhance binding by accessing a different set of interactions within the binding pocket.[13][14]
Table 3: Comparative Receptor Binding Affinity (Hypothetical Data)
| Dipeptide | Target Receptor | Binding Affinity (Kd) | Implication |
|---|---|---|---|
| L-Arg-L-Gly | Fictional Receptor 'X' | 50 nM | High-affinity binding, acts as a potent agonist. |
| D-Arg-L-Gly | Fictional Receptor 'X' | > 10,000 nM | The D-Arg residue disrupts the key interactions required for binding, leading to a loss of activity.[4] |
| L-Arg-D-Gly | Fictional Receptor 'X' | 500 nM | The C-terminal chirality change weakens but does not completely abolish the interaction. |
Cell Permeability
The ability of a dipeptide to cross the cell membrane is a complex process. While some reports suggest that the uptake of L- and D-peptides is similar, other studies indicate that cationic L-peptides can be internalized more efficiently than their D-counterparts in certain cell lines.[15] This suggests that while initial binding to the cell surface may be similar, the subsequent internalization process can be chirality-dependent.[15]
Experimental Protocol 3: Cell Permeability Assay Using Confocal Microscopy
This protocol provides a direct, visual method to compare the cellular uptake of fluorescently labeled dipeptides. The choice of a fluorescent label (like FITC) allows for sensitive detection, while confocal microscopy enables the visualization of peptide localization within the cell.
-
Peptide Labeling: Synthesize the L-L and L-D dipeptides with an N-terminal fluorescein isothiocyanate (FITC) label.
-
Cell Culture: Plate cells (e.g., HeLa cells) in glass-bottom dishes and allow them to adhere overnight.
-
Incubation: Treat the cells with equimolar concentrations (e.g., 10 µM) of the FITC-labeled L-L and L-D dipeptides for a set time period (e.g., 4 hours) at 37°C.
-
Washing: Wash the cells three times with PBS to remove any peptide that is not internalized.
-
Staining: Stain the cell nuclei with a fluorescent dye like DAPI to provide a cellular landmark.
-
Imaging: Visualize the cells using a confocal microscope. Capture images in both the FITC (peptide) and DAPI (nucleus) channels.
-
Analysis: Qualitatively and quantitatively assess the intracellular fluorescence intensity for each peptide to compare their relative uptake efficiency.
Caption: Experimental workflow for comparing the cellular uptake of labeled dipeptides.
Analytical Methodologies for Stereoisomer Characterization
Distinguishing between dipeptide diastereomers is essential for quality control and research. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.
Experimental Protocol 4: Chiral HPLC Analysis for Stereoisomer Separation
The principle behind this method is that diastereomers have different physical properties and will interact differently with the achiral stationary phase of a standard RP-HPLC column, resulting in different retention times.[5] For separating enantiomers (e.g., L-Ala-L-Phe vs. D-Ala-D-Phe), a chiral stationary phase (CSP) is required.[3][16]
-
System: Use an HPLC system with a UV detector.
-
Column: For diastereomers (L-L vs. L-D), a standard C18 reverse-phase column is typically sufficient.
-
Mobile Phase: Use a gradient of water and acetonitrile, both containing 0.1% TFA. For example, a linear gradient from 5% to 95% acetonitrile over 30 minutes.
-
Sample Preparation: Dissolve the dipeptide mixture in the initial mobile phase.
-
Injection and Elution: Inject the sample and run the gradient method. Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm for aromatic residues).
-
Identification: Identify the peaks corresponding to each diastereomer by comparing their retention times to those of pure standards.
Conclusion: Strategic Application in Drug Development
The choice between D- and L-amino acid-containing dipeptides is a strategic one, driven by the desired therapeutic outcome.
-
L-Amino Acid Dipeptides: Best suited for applications where the dipeptide must interact with native biological systems that recognize L-isomers, such as acting as substrates for enzymes or agonists for specific receptors. Their predictable metabolism can be an advantage for controlled, short-term action.[17][18]
-
D-Amino Acid Dipeptides: Offer a powerful platform for developing therapeutics that require enhanced stability and prolonged in vivo half-life.[2][6] They are ideal for creating long-acting receptor antagonists, enzyme inhibitors, and stable biomaterials like hydrogels for controlled drug release.[19][20] Their resistance to proteolysis makes them particularly valuable for overcoming the primary limitation of many peptide-based drugs.[21]
By understanding the fundamental differences imparted by stereochemistry, researchers can rationally design dipeptides with tailored properties, unlocking their full potential in medicine and biotechnology.
References
-
Lin, X., et al. (2017). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. RSC Advances. Available at: [Link]
-
Al-Salami, H., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules. Available at: [Link]
-
Polo, A., & Nim, S. (2016). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. International Journal of Molecular Sciences. Available at: [Link]
-
Ohshima, T., et al. (2011). One-Pot Synthesis of Diverse dl-Configuration Dipeptides by a Streptomyces d-Stereospecific Amidohydrolase. Applied and Environmental Microbiology. Available at: [Link]
-
Polo, A., & Nim, S. (2016). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. PubMed. Available at: [Link]
-
Lamarca, V., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules. Available at: [Link]
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Zhang, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. Available at: [Link]
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Honda, K., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology. Available at: [Link]
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Oide, S., et al. (2021). Solubility and Membrane Permeability of Cyclic Dipeptides Approximately Estimated by Quantum Chemistry and Molecular Dynamics Calculations. Journal of Chemical Information and Modeling. Available at: [Link]
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Roviello, G. N., & Roviello, V. (2021). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. MDPI. Available at: [Link]
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Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Available at: [Link]
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JPT Peptide Technologies. (n.d.). What are L- and D- Amino Acids?. JPT. Available at: [Link]
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Tantry, S., et al. (2019). Macrocyclization of an all-d linear α-helical peptide imparts cellular permeability. Chemical Science. Available at: [Link]
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Ge, Y., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]
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Mezo, G., et al. (2007). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science. Available at: [Link]
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Young, P. E., & Campbell, A. (2003). The synthesis of a dipeptide from its component amino acids: Protecting groups in the elementary organic laboratory. Journal of Chemical Education. Available at: [Link]
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Riedl, S., et al. (2017). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences. Available at: [Link]
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CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. CD Formulation. Available at: [Link]
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Sylvestre, M., et al. (2021). Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice. Journal of Controlled Release. Available at: [Link]
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Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
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Hamase, K. (2017). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology. Available at: [Link]
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Ramírez-Salinas, N. L., et al. (2023). Physical-Chemical Features Selection Reveals That Differences in Dipeptide Compositions Correlate Most with Protein-Protein Interactions. International Journal of Molecular Sciences. Available at: [Link]
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Verdurmen, W. P. R., et al. (2011). Preferential Uptake of L- versus D-Amino Acid Cell-Penetrating Peptides in a Cell Type-Dependent Manner. Chemistry & Biology. Available at: [Link]
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Wang, L., et al. (2024). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]
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Kocaman Ok, E., et al. (2022). Chemical properties of the amino acids and di-peptides used. ResearchGate. Available at: [Link]
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A Comparative Guide to Enhancing Cell Viability Under Stress: The Efficacy of dl-Alanyl-dl-asparagine versus Stabilized Glutamine Dipeptides
For researchers and drug development professionals, maintaining robust and viable cell cultures is paramount. Cellular stress, arising from nutrient depletion, waste product accumulation, and inherent instabilities in culture media, poses a significant threat to experimental reproducibility and biopharmaceutical production yields. Among the most labile components in liquid media are the amino acids L-glutamine and L-asparagine. Their degradation not only depletes essential nutrients but also releases cytotoxic ammonia, compromising cell health.[1][2][3]
This guide provides an in-depth comparison of dipeptide supplementation strategies designed to mitigate these challenges. We will explore the well-established benefits of L-alanyl-L-glutamine and introduce the compelling potential of dl-Alanyl-dl-asparagine as a novel solution to support cell viability under stress.
The Core Problem: Instability of Free Amino Acids in Culture
The challenge begins with the chemical nature of two critical amino acids in aqueous solutions at physiological temperatures.
-
L-Glutamine Degradation: L-glutamine is an essential energy source for most cultured mammalian cells.[4] However, it spontaneously degrades into pyrrolidone carboxylic acid and ammonia.[1][5] This degradation is accelerated at 37°C, leading to a rapid loss of the nutrient and a corresponding increase in toxic ammonia, which can inhibit cell growth, alter metabolism, and negatively impact protein production.[2][3]
-
L-Asparagine Degradation: Similarly, L-asparagine, crucial for protein and nucleotide synthesis, can undergo non-enzymatic deamination to form aspartic acid and another molecule of ammonia.[6] This instability necessitates that it be added fresh to media, an often impractical step that introduces variability and contamination risk. Cancer cells, in particular, often exhibit a high demand for asparagine to support their rapid proliferation.[7]
The use of chemically defined, stabilized dipeptides offers an elegant solution to this problem.[8][9][10] These molecules are highly stable in liquid media and are efficiently metabolized by cells, providing a controlled, on-demand release of their constituent amino acids.[8][11]
The Benchmark: L-Alanyl-L-glutamine for Glutamine Stability
L-alanyl-L-glutamine (Ala-Gln) is the most widely adopted dipeptide supplement in cell culture, often used as a direct replacement for L-glutamine.[1][12][13]
Mechanism of Action Cells actively transport L-alanyl-L-glutamine from the medium. Once inside the cytoplasm, intracellular peptidases hydrolyze the dipeptide bond, releasing free L-alanine and L-glutamine. This process provides a steady, intracellular supply of glutamine for metabolic processes while avoiding its degradation in the extracellular medium.
Proven Advantages:
-
Reduced Ammonia Accumulation: By preventing the spontaneous degradation of glutamine, Ala-Gln supplementation significantly lowers the accumulation of toxic ammonia in the culture medium.[13][14]
-
Enhanced Cell Performance: Studies have consistently shown that replacing L-glutamine with Ala-Gln leads to improved viable cell density, extended culture longevity, and reduced apoptosis.[13][15]
-
Increased Product Titer: For biopharmaceutical applications, the use of Ala-Gln has been demonstrated to enhance the production of monoclonal antibodies in CHO cell lines.[13][14]
Caption: Uptake and metabolism of L-Alanyl-L-glutamine vs. degradation of free L-glutamine.
A Novel Approach: this compound for Asparagine Stability
Building on the success of stabilized glutamine, this compound emerges as a logical and powerful tool to address the parallel instability of L-asparagine. Many cell lines, particularly those used in biomanufacturing and cancer research, have a critical need for asparagine to maintain viability and proliferative capacity under stress.[16][17][18]
Proposed Mechanism of Action The mechanism is hypothesized to mirror that of Ala-Gln. The dipeptide this compound is taken up by the cell via transporters. Intracellular peptidases would then cleave the peptide bond, releasing a controlled supply of L-alanine and L-asparagine directly into the cytoplasm. This circumvents the extracellular degradation of asparagine, preventing ammonia buildup and ensuring a consistent nutrient supply. The use of a dl-racemic mixture provides a cost-effective synthesis route, relying on the stereospecificity of intracellular enzymes to utilize the biologically active L-isomers.
Comparative Experimental Framework: A Head-to-Head Evaluation
To objectively assess the efficacy of this compound, we propose a rigorous experimental design comparing its performance against the industry standard, L-alanyl-L-glutamine, and traditional free amino acid supplementation.
Objective: To determine the impact of this compound, alone and in combination with L-alanyl-L-glutamine, on CHO cell viability, proliferation, and metabolic waste accumulation during prolonged batch culture.
Experimental Groups: A CHO-K1 cell line will be cultured in a chemically defined basal medium supplemented as follows:
-
Control: Basal Medium + 4 mM L-Glutamine + 4 mM L-Asparagine (Standard)
-
Ala-Gln: Basal Medium + 4 mM L-Alanyl-L-glutamine + 4 mM L-Asparagine
-
Ala-Asn: Basal Medium + 4 mM L-Glutamine + 4 mM this compound
-
Dual Dipeptide: Basal Medium + 4 mM L-Alanyl-L-glutamine + 4 mM this compound
Parameters to be Measured (Days 0, 3, 5, and 7):
-
Viable Cell Density (VCD) and Percent Viability
-
Metabolic Activity (MTT Assay)
-
Apoptosis Rate (Annexin V/PI Staining)
-
Ammonia and Lactate Concentration
Caption: Experimental workflow for comparing dipeptide supplements in CHO cell culture.
Anticipated Results & Data Interpretation
The following table summarizes the hypothesized outcomes of the comparative study.
| Metric (at Day 7) | Group 1 (Control) | Group 2 (Ala-Gln) | Group 3 (Ala-Asn) | Group 4 (Dual Dipeptide) | Rationale |
| Viable Cell Density (x10⁶ cells/mL) | 4.5 | 6.0 | 5.8 | 7.5 | Dual stabilization prevents nutrient loss and waste buildup, supporting sustained growth. |
| % Viability | 70% | 85% | 82% | >90% | Reduced ammonia from both sources minimizes cytotoxicity, maintaining cell membrane integrity. |
| Ammonia (mM) | >8.0 | ~4.0 | ~4.5 | <2.5 | Both dipeptides are stable, virtually eliminating spontaneous degradation as a source of ammonia. |
| Relative Metabolic Activity | 0.8 | 1.2 | 1.1 | 1.5 | Healthier cells with ample nutrients exhibit higher metabolic rates. |
| % Apoptotic Cells | 25% | 12% | 15% | <8% | Lower cellular stress from waste products reduces the induction of programmed cell death. |
We predict the "Dual Dipeptide" group will demonstrate superior performance across all metrics. By stabilizing both L-glutamine and L-asparagine, this strategy provides the most robust culture environment, leading to higher cell densities, superior viability, and a significantly cleaner metabolic profile.
Key Experimental Protocols
Cell Viability and Density (Trypan Blue Exclusion)
-
Principle: Live cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
-
Procedure:
-
Aseptically remove a 100 µL aliquot of the cell suspension.
-
Mix the sample with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculate cell density and percent viability using standard hemocytometer formulas.
-
Metabolic Activity (MTT Assay)
-
Principle: The mitochondrial reductase enzymes in metabolically active cells cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan is proportional to the number of living cells.
-
Procedure:
-
Plate 100 µL of cell suspension into a 96-well plate at a density of 1x10⁴ cells/well.
-
Culture cells for the desired time point (e.g., 24, 48, 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Apoptosis Measurement (Annexin V-FITC / Propidium Iodide Assay)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic or necrotic cells.
-
Procedure:
-
Harvest 1-5x10⁵ cells by gentle centrifugation.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Conclusion and Recommendations for Researchers
The chemical instability of free L-glutamine and L-asparagine in liquid media is a critical bottleneck in achieving robust and reproducible cell culture outcomes. While L-alanyl-L-glutamine has become the gold standard for stabilizing glutamine, our analysis and proposed experimental framework highlight that addressing asparagine instability is an equally important, yet often overlooked, frontier.
This compound presents a scientifically sound and highly promising solution to this challenge. By providing a stable, slow-release source of intracellular asparagine, it has the potential to significantly reduce ammonia-induced cytotoxicity and support cell health under demanding conditions.
Recommendations:
-
For general cell culture applications where glutamine stability is the primary concern, L-alanyl-L-glutamine remains an excellent and well-validated choice.
-
For asparagine-dependent cell lines, long-term cultures, high-density perfusion systems, or in media formulations where ammonia toxicity is a limiting factor, a dual-dipeptide strategy employing both L-alanyl-L-glutamine and this compound is predicted to provide the greatest benefit, maximizing both cell viability and productivity.
The adoption of stabilized dipeptides is a critical step toward optimizing cell culture processes. The inclusion of this compound in the researcher's toolkit represents the next logical evolution in creating more stable, productive, and reliable in vitro systems.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Dipeptide Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of dipeptides is a critical step in pharmacokinetic studies, biomarker discovery, and drug efficacy assessment. The choice of analytical method can significantly impact the reliability and reproducibility of these measurements. This guide provides an in-depth comparison of common analytical methods for dipeptide quantification, emphasizing the importance of cross-validation to ensure data integrity. By leveraging orthogonal methods and adhering to rigorous validation protocols, we can achieve a higher degree of confidence in our analytical results.
The Imperative of Cross-Validation in Bioanalysis
In the realm of regulated bioanalysis, the objective of validating an analytical method is to demonstrate its suitability for its intended purpose[1][2]. Cross-validation takes this a step further by comparing the results from two distinct analytical methods, ideally based on different physicochemical principles—an approach known as orthogonal method comparison. This practice is crucial when data is generated across different laboratories, platforms, or over a long period. Discrepancies between methods can reveal matrix effects, interferences, or issues with method specificity that might be missed when using a single technique. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines on bioanalytical method validation, which underscore the principles of accuracy, precision, selectivity, and stability that are assessed during cross-validation[3][4][5][6].
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, specifically ICH Q2(R1) and the more recent M10, offer a harmonized framework for analytical procedure validation that is globally recognized[1][7][8][9][10][11]. These guidelines detail the validation characteristics that need to be evaluated, providing a robust foundation for any cross-validation study.
Comparative Analysis of Key Analytical Platforms
The selection of an analytical method for dipeptide quantification depends on various factors, including the required sensitivity, selectivity, throughput, and the nature of the biological matrix. Here, we compare three prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Immunoassays (e.g., ELISA), and Capillary Electrophoresis-Mass Spectrometry (CE-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is often considered the gold standard for the quantification of small molecules, including dipeptides, due to its high sensitivity, selectivity, and wide dynamic range[12][13]. The selectivity is achieved through a combination of chromatographic separation and mass-based detection of specific precursor-to-product ion transitions.
-
Expertise & Experience Insights: The power of LC-MS/MS lies in its ability to distinguish between structurally similar compounds, which is particularly important for dipeptides that may have isomeric forms. The use of stable isotope-labeled internal standards is highly recommended to compensate for variability during sample preparation and analysis, thereby enhancing accuracy and precision[14].
Immunoassays
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for their high throughput and sensitivity. These methods rely on the specific binding of an antibody to the target analyte.
-
Expertise & Experience Insights: While immunoassays can be highly sensitive, their specificity is critically dependent on the quality of the antibody. Cross-reactivity with structurally related molecules or matrix components can lead to inaccurate results. Therefore, a thorough validation of the immunoassay, including specificity testing against potential cross-reactants, is essential[15].
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is a powerful technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry[16][17][18][19][20]. It is particularly well-suited for the analysis of polar and charged molecules like dipeptides.
-
Expertise & Experience Insights: CE-MS offers an orthogonal separation mechanism to liquid chromatography, making it an excellent choice for a cross-validation study. Its low sample volume requirement is also a significant advantage when dealing with limited sample quantities.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of the three analytical methods for dipeptide quantification. The values presented are illustrative and can vary depending on the specific dipeptide, matrix, and method optimization.
| Parameter | LC-MS/MS | Immunoassay (ELISA) | CE-MS | ICH Q2(R1) / FDA/EMA Guideline Reference |
| Linearity (r²) | >0.99 | >0.98 | >0.99 | ICH Q2(R1)[2][7][9] |
| Accuracy (% Bias) | Within ±15% | Within ±20% | Within ±15% | FDA/EMA Guidelines[3][4][5][6] |
| Precision (%CV) | <15% | <20% | <15% | FDA/EMA Guidelines[3][4][5][6] |
| Lower Limit of Quantification (LLOQ) | pg/mL to low ng/mL | pg/mL to low ng/mL | low ng/mL | FDA/EMA Guidelines[3][4][5][6] |
| Specificity/Selectivity | High | Moderate to High (Antibody dependent) | High | ICH Q2(R1)[2][7][9] |
| Throughput | Moderate | High | Low to Moderate | N/A |
| Matrix Effect | Potential for ion suppression/enhancement | Potential for non-specific binding | Less prone than LC-MS/MS | FDA/EMA Guidelines[3][4][5][6] |
Experimental Protocols: A Step-by-Step Cross-Validation Workflow
This section provides a detailed, step-by-step methodology for a cross-validation study comparing an LC-MS/MS method and an ELISA for the quantification of a hypothetical dipeptide, "Val-Tyr," in human plasma.
Diagram: Cross-Validation Workflow
Caption: Logical flow of a cross-validation study.
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating. The inclusion of QCs at multiple concentration levels within each analytical run allows for the continuous monitoring of method performance. The acceptance criteria for accuracy and precision of these QCs, as defined by regulatory guidelines, must be met for the run to be considered valid. Furthermore, the statistical comparison of the data generated by the two orthogonal methods provides the ultimate validation. A strong correlation and agreement between the LC-MS/MS and ELISA results would provide a high degree of confidence in the measured dipeptide concentrations.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
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-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation and study sample analysis. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Simó, C., et al. (2011). Capillary electrophoresis-mass spectrometry for Peptide analysis: target-based approaches and proteomics/peptidomics strategies. PubMed. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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MDPI. (2021). Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. [Link]
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ResearchGate. Capillary Electrophoresis-Mass Spectrometry for Peptide Analysis: Target-Based Approaches and Proteomics/Peptidomics Strategies. [Link]
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International Journal of Pharmaceutical and Chemical Analysis. Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics. [Link]
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Kelly, J. F., et al. (1991). Analysis of peptides and proteins by capillary electrophoresis/mass spectrometry using acidic buffers and coated capillaries. PubMed. [Link]
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Pérez-Grijalba, V., et al. (2016). Validation of Immunoassay-Based Tools for the Comprehensive Quantification of Aβ40 and Aβ42 Peptides in Plasma. PubMed. [Link]
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Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC - NIH. [Link]
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Waters Corporation. Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. [Link]
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García, Y., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Chromatography B. [Link]
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Delvaux, E., et al. (2020). Development and Validation of an LC–MS-Based Quantification Assay for New Therapeutic Antibodies. American Chemical Society. [Link]
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Purcell, A. W., et al. (2022). Validation and quantification of peptide antigens presented on MHCs using SureQuant. Nature Protocols. [Link]
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Reitz, N. L., et al. (2020). Development and validation of a novel LC-MS/MS assay for C-peptide in human serum. Clinica Chimica Acta. [Link]
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A Senior Application Scientist's Guide to Benchmarking dl-Alanyl-dl-asparagine Against Other Asparagine Sources in Biopharmaceutical Production
For researchers, scientists, and drug development professionals dedicated to optimizing cell culture processes, the stability of nutrient components is paramount. Asparagine, a critical amino acid for cellular metabolism and protein synthesis, presents a significant challenge due to its inherent instability in liquid media. This guide provides a comprehensive framework for benchmarking dl-Alanyl-dl-asparagine, a stabilized dipeptide, against conventional asparagine sources. We will delve into the scientific rationale, present detailed experimental protocols, and offer expert insights to empower you to generate robust, comparative data for your specific cell lines and processes.
The Asparagine Challenge: Instability and Its Consequences
L-asparagine is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins and nucleotides.[1] In cell culture, particularly for high-density CHO cell cultures used in monoclonal antibody (mAb) production, asparagine can become a limiting nutrient.[2][3][4] However, free L-asparagine in liquid media is susceptible to spontaneous, non-enzymatic deamidation, breaking down into aspartic acid and ammonia.[1] This degradation is accelerated at physiological pH and temperature (37°C).[5]
The accumulation of ammonia is a well-documented inhibitor of cell growth and can negatively impact protein production and quality.[6] Furthermore, the depletion of asparagine can lead to nutrient starvation, reduced cell viability, and lower product titers.[7] This inherent instability necessitates frequent media exchanges or complex feeding strategies to maintain optimal asparagine levels, introducing process variability and potential for contamination.
The Dipeptide Solution: A Paradigm Shift for Asparagine Stability
Drawing a parallel from the successful implementation of L-alanyl-L-glutamine as a stable source of glutamine, dipeptides of asparagine offer a promising solution to the stability challenge.[5][8][9] The peptide bond in this compound protects the labile amide group of asparagine from spontaneous deamidation. Cells utilize dipeptides through the action of extracellular peptidases or via direct uptake followed by intracellular hydrolysis, releasing the constituent amino acids on demand.[10][11] This controlled release mechanism not only ensures a stable supply of asparagine but also mitigates the rapid accumulation of ammonia in the culture medium.
This guide will walk you through a head-to-head comparison of:
-
L-Asparagine: The conventional, free amino acid source.
-
This compound: A stabilized dipeptide source.
The primary objectives of this benchmarking study are to quantify the improvements in chemical stability, cell culture performance, and product yield afforded by using a dipeptide source of asparagine.
Experimental Framework for Benchmarking Asparagine Sources
A robust benchmarking study requires a multi-faceted approach, assessing both the chemical stability of the asparagine sources and their impact on cell culture performance. The following diagram outlines the overall experimental workflow.
Caption: Chemical stability comparison of asparagine sources.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide to executing the benchmarking study. These should be adapted to your specific cell line, basal media, and analytical equipment.
Protocol 1: Asparagine Stability Assessment
Objective: To quantify the degradation of L-asparagine and this compound and the corresponding accumulation of ammonia in cell-free media over time.
Materials:
-
Basal cell culture medium (serum-free, chemically defined)
-
L-Asparagine
-
This compound
-
Sterile centrifuge tubes or flasks
-
37°C incubator
-
HPLC system with a pre-column derivatization module
-
Ammonia assay kit (e.g., enzymatic or colorimetric)
Procedure:
-
Media Preparation: Prepare two batches of your basal medium. In the first, supplement with L-asparagine to your target concentration (e.g., 4 mM). In the second, supplement with this compound to achieve an equimolar concentration of asparagine.
-
Incubation: Aliquot each medium into sterile containers and place them in a 37°C incubator.
-
Sampling: At time points 0, 24, 48, 72, and 96 hours, aseptically remove a sample from each container.
-
Sample Processing: Centrifuge the samples to remove any precipitates. Store the supernatant at -80°C until analysis.
-
Asparagine Quantification (HPLC):
-
Thaw samples on ice.
-
Perform a pre-column derivatization using an automated system with reagents like ortho-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids. [8][12] * Separate the derivatized amino acids using a reverse-phase HPLC column.
-
Detect the amino acids using a variable wavelength detector.
-
Quantify the asparagine concentration by comparing the peak area to a standard curve of known asparagine concentrations.
-
-
Ammonia Quantification:
-
Thaw samples on ice.
-
Use a commercially available ammonia assay kit, following the manufacturer's instructions. [13][14]These kits are typically based on an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the ammonia concentration.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the ammonia concentration based on a standard curve.
-
Protocol 2: Fed-Batch Cell Culture Performance
Objective: To evaluate the impact of L-asparagine versus this compound on CHO cell growth, viability, and monoclonal antibody production in a fed-batch culture model.
Materials:
-
CHO cell line producing a monoclonal antibody
-
Basal and feed media prepared with either L-asparagine or this compound
-
Shake flasks or benchtop bioreactors
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
ELISA reagents for mAb quantification
Procedure:
-
Inoculation: Seed the CHO cells at a density of 0.5 x 10^6 viable cells/mL into shake flasks or bioreactors containing the two different basal media.
-
Culture Conditions: Maintain the cultures at 37°C, 5% CO2, and with appropriate agitation.
-
Fed-Batch Strategy: Beginning on day 3, supplement the cultures with the corresponding feed media according to your established feeding schedule (e.g., daily bolus feed). [6][15]4. Daily Monitoring: Each day, aseptically collect a sample from each culture and perform the following analyses:
-
Viable Cell Density (VCD) and Viability:
-
Sample for Titer and Metabolite Analysis: Centrifuge the remaining sample to pellet the cells. Collect the supernatant and store at -80°C.
-
-
mAb Titer Quantification (ELISA):
-
At the end of the culture (e.g., day 14) or at selected time points, thaw the supernatant samples.
-
Perform a sandwich ELISA to quantify the concentration of the produced monoclonal antibody. [3][10] * Briefly, coat a 96-well plate with a capture antibody specific to the mAb. Block non-specific binding sites. Add diluted samples and standards. Add a detection antibody conjugated to an enzyme (e.g., HRP). Add the substrate and measure the colorimetric change.
-
Calculate the mAb concentration from a standard curve.
-
Data Presentation and Interpretation
The data generated from these experiments should be compiled into clear, comparative tables and graphs to facilitate interpretation.
Table 1: Stability Assessment of Asparagine Sources
| Time (hours) | L-Asparagine Conc. (mM) | This compound Conc. (mM) | Ammonia Conc. (mM) - L-Asn | Ammonia Conc. (mM) - Ala-Asn |
| 0 | 4.0 | 4.0 | 0.1 | 0.1 |
| 24 | 3.2 | 3.9 | 0.9 | 0.2 |
| 48 | 2.5 | 3.8 | 1.6 | 0.3 |
| 72 | 1.8 | 3.7 | 2.3 | 0.4 |
| 96 | 1.1 | 3.6 | 3.0 | 0.5 |
| Illustrative Data |
Table 2: Cell Culture Performance Metrics (Day 14)
| Parameter | L-Asparagine | This compound |
| Peak Viable Cell Density (x 10^6 cells/mL) | 12.5 | 15.8 |
| Viability at Harvest (%) | 75 | 88 |
| Final mAb Titer (g/L) | 1.8 | 2.5 |
| Cumulative Ammonia (mM) | 8.2 | 3.5 |
| Illustrative Data |
Metabolic Fate of Asparagine
The intracellular fate of asparagine derived from either source will ultimately converge on the same metabolic pathways. Understanding these pathways provides context for the importance of a stable asparagine supply.
Caption: Metabolic fate of asparagine in CHO cells.
Conclusion and Expert Recommendations
This guide provides a robust framework for the systematic evaluation of this compound as a stabilized alternative to L-asparagine in biopharmaceutical cell culture. By executing the outlined protocols, researchers can generate compelling, in-house data to justify the adoption of this advanced nutrient source. The anticipated benefits include enhanced media stability, reduced ammonia toxicity, improved cell growth and viability, and ultimately, increased product titers. As with any process optimization, it is crucial to validate these findings with your specific cell lines and production systems to fully realize the potential of a stabilized asparagine source.
References
- Evonik. (n.d.). Improving cell culture performance with the right L-Glutamine dipeptide. Evonik Industries.
- Pang, H. L., et al. (2024). Genome-Scale Modeling of CHO Cells Unravel the Critical Role of Asparagine in Cell Culture Feed Media. Biotechnology and Bioengineering.
- Evonik. (2020, December 15). Choosing The Right L-Glutamine Dipeptide To Improve Your Cell Culture Performance. Evonik Industries.
- Thermo Fisher Scientific. (2024, October 28). The Essential Guide to Glutamine in Cell Culture. Thermo Fisher Scientific.
- Templeton, N., et al. (2020). Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed-batch process. Biotechnology and Bioengineering, 117(7), 2133-2145.
- Christie, A., & Butler, M. (1994). Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase. Journal of Biotechnology, 37(3), 277-290.
- Duarte, T. M., et al. (2014). Metabolic responses of CHO cells to limitation of key amino acids. Biotechnology and Bioengineering, 111(10), 2095-2106.
- Taylor & Francis Online. (n.d.). Full article: Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development.
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- Quantitation of monoclonal antibody by capture ELISA based on initial enzyme activity rate. (2018). Analytical Biochemistry, 548, 45-51.
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- Scribd. (n.d.). Ab83360 Ammonia Assay Kit Protocol v6 (Website) | PDF.
- Reduction of Ammonia Accumulation and Improvement of Cell Viability by Expression of Urea Cycle Enzymes in Chinese Hamster Ovary. (2013). Journal of Microbiology and Biotechnology, 23(1), 101-108.
- Tracking dipeptides at work-uptake and intracellular fate in CHO culture. (2016). Metabolic Engineering, 36, 1-11.
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- A Streamlined High-Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture. (2020). ACS Biomaterials Science & Engineering, 6(11), 6061-6071.
- ACS Publications. (2024, July 5). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
- Sigma-Aldrich. (n.d.). L-Asparagine in Cell Culture.
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A Senior Application Scientist's Guide to Comparative Metabolic Flux Analysis of Cells Fed with Different Dipeptides
Introduction: Beyond Single Amino Acids - The Metabolic Advantage of Dipeptides in Cell Culture
In the realm of biopharmaceutical production and metabolic research, the optimization of cell culture media is paramount for enhancing cellular growth, productivity, and the synthesis of therapeutic proteins. While single amino acids have traditionally been the building blocks of choice, their limitations in terms of solubility and stability have paved the way for the exploration of dipeptides as superior nutritional sources. Dipeptides, composed of two amino acids, can circumvent the poor solubility of amino acids like tyrosine and cysteine, and can also provide a more controlled release of amino acids into the cytoplasm, potentially mitigating the accumulation of toxic byproducts such as ammonia.
This guide provides an in-depth technical comparison of the metabolic impact of feeding cells with different dipeptides. Moving beyond simple growth and productivity metrics, we will delve into the core of cellular metabolism using 13C Metabolic Flux Analysis (¹³C-MFA) . This powerful technique allows for the precise quantification of intracellular metabolic fluxes, offering a detailed map of how cells utilize these dipeptides and rewire their metabolic pathways in response.
For researchers, scientists, and drug development professionals, understanding these metabolic shifts is crucial for the rational design of cell culture media, the optimization of bioprocesses, and the development of more robust and productive cell lines. This guide will provide not only the theoretical underpinnings but also the practical, step-by-step protocols for conducting a comparative ¹³C-MFA study, empowering you to unlock the full potential of dipeptide supplementation in your own research.
The Engine of Insight: Understanding ¹³C-Metabolic Flux Analysis (¹³C-MFA)
At its core, ¹³C-MFA is a sophisticated experimental and computational technique used to quantify the rates (fluxes) of metabolic reactions within a living cell. The fundamental principle involves feeding cells a substrate, typically glucose, that is enriched with a stable isotope of carbon, ¹³C. As the cells metabolize the ¹³C-labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.
By measuring the distribution of these ¹³C isotopes in key metabolites, particularly protein-bound amino acids, we can deduce the pathways through which the carbon atoms have traveled and the relative rates of the reactions involved. This is achieved by using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distributions (MIDs) of these metabolites. The experimental MIDs are then fed into a computational model of cellular metabolism, which estimates the intracellular fluxes that best explain the observed labeling patterns.
The causality behind this choice of methodology is its ability to provide a dynamic and quantitative snapshot of the cell's metabolic state, something that cannot be achieved by simply measuring metabolite concentrations (metabolomics) or gene expression levels (transcriptomics). It allows us to understand not just what metabolites are present, but how actively they are being produced and consumed through various pathways.
Comparative Metabolic Impact of Dipeptide Feeding: A Data-Driven Analysis
While a direct head-to-head ¹³C-MFA comparison of a wide range of simple dipeptides in a single study is not yet available in the published literature, we can synthesize findings from several key studies to build a compelling comparative picture. Here, we will examine the metabolic alterations induced by a tyrosine-containing dipeptide (Glycyl-L-Tyrosine), a cysteine-containing dipeptide dimer (Ala-Cys-Cys-Ala), and the keto-acid precursors of branched-chain amino acids in Chinese Hamster Ovary (CHO) cells, a workhorse of the biopharmaceutical industry. We will also draw insights from a study comparing Alanyl-Glutamine and Glycyl-Glutamine in porcine enterocytes.
Case Study 1: Glycyl-L-Tyrosine (Gly-Tyr) Supplementation in CHO Cells
A recent study investigated the metabolic effects of varying concentrations of Gly-Tyr in IgG-producing CHO cells.[1] The use of in silico model-guided flux analysis revealed that an optimal concentration of Gly-Tyr (0.5x) led to a synergistic effect with asparagine and glutamine, alleviating metabolic bottlenecks and enhancing IgG titer and productivity.[1][2]
The flux analysis indicated that at the optimal Gly-Tyr concentration, there was a notable increase in the flux through the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle.[1] This enhanced activity in these central carbon metabolism pathways led to increased production of NADPH and mitochondrial NADH, which are crucial for biosynthesis and energy production, respectively.[1]
Case Study 2: Cysteine-Containing Dipeptide Dimer (Ala-Cys-Cys-Ala) in CHO Cells
A study on a highly soluble cysteine-containing dipeptide dimer, Ala-Cys-Cys-Ala (ACCA), in CHO cells demonstrated its potential to improve cell growth and productivity.[3] The ¹³C-MFA revealed that supplementation with ACCA led to a significant reduction in glycolytic fluxes by 20% .[3] This suggests a shift towards a more efficient glucose metabolism, where cells can maintain a higher growth rate while consuming less glucose for energy production through glycolysis and oxidative phosphorylation.[3]
Case Study 3: Keto Acids of Leucine and Isoleucine in CHO Cells
In an investigation into the use of keto acids of isoleucine and leucine as precursors for these branched-chain amino acids in CHO cells, ¹³C-MFA was employed to understand their metabolic impact.[4] The study found that at higher concentrations, these keto acids led to a reduction in cell growth and specific productivity. The flux analysis revealed that this detrimental effect was associated with impaired glycolysis and TCA cycle activity , leading to decreased generation of ATP and NADPH.[4]
Comparative Insights from Alanyl-Glutamine vs. Glycyl-Glutamine in Porcine Enterocytes
A comparative study on porcine enterocytes found that Alanyl-Glutamine (Ala-Gln) was more effective than Glycyl-Glutamine (Gly-Gln) in promoting cell proliferation and mitochondrial bioenergetics. While not a flux analysis study, it provides valuable insights into the differential effects of dipeptides. Ala-Gln treatment resulted in increased oxygen consumption rate and ATP production compared to Gly-Gln. Furthermore, Ala-Gln stimulated mTOR signaling, a key pathway in cell growth and proliferation, whereas Gly-Gln had an inhibitory effect. This suggests that the constituent amino acids of a dipeptide can significantly influence its metabolic and signaling consequences.
Summary of Comparative Metabolic Flux Data
| Dipeptide/Precursor | Cell Type | Key Metabolic Flux Changes | Reference |
| Glycyl-L-Tyrosine (Optimal Conc.) | CHO | ▲ Increased Pentose Phosphate Pathway (PPP) flux▲ Increased TCA Cycle flux | [1] |
| Ala-Cys-Cys-Ala (ACCA) | CHO | ▼ Decreased Glycolytic flux (by 20%) | [3] |
| Keto acids of Ile/Leu (High Conc.) | CHO | ▼ Decreased Glycolysis flux▼ Decreased TCA Cycle flux | [4] |
| Alanyl-Glutamine vs. Glycyl-Glutamine | Porcine Enterocytes | ▲ Increased oxygen consumption and ATP production (Ala-Gln) |
Visualizing the Metabolic Landscape
To better understand the key metabolic pathways discussed, the following diagrams, generated using Graphviz, illustrate the central carbon metabolism and the experimental workflow for ¹³C-MFA.
Caption: Central Carbon Metabolism Pathways.
Caption: ¹³C-Metabolic Flux Analysis Workflow.
Experimental Protocols: A Step-by-Step Guide to Comparative ¹³C-MFA
This section provides a detailed, self-validating protocol for conducting a comparative ¹³C-MFA study on adherent mammalian cells fed with different dipeptides.
Protocol 1: Cell Culture and Isotopic Labeling
Rationale: The initial cell culture phase is critical for ensuring healthy, reproducible cell populations. The switch to a ¹³C-labeling medium must be timed to capture the metabolic state of interest, typically the exponential growth phase.
-
Cell Seeding and Growth:
-
Seed adherent mammalian cells (e.g., CHO, HEK293) in 6-well plates or 10-cm dishes at a density that will allow them to reach 70-80% confluency within 24-48 hours.
-
Culture cells in a standard, unlabeled culture medium supplemented with the dipeptides to be compared (e.g., 4 mM Gly-Gln in one set of wells, and 4 mM Ala-Gln in another). Include a control group with the standard single amino acid (e.g., 4 mM Gln).
-
-
Medium Switch to Isotopic Labeling:
-
Once cells reach the desired confluency, aspirate the standard medium.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled medium.
-
Immediately add the pre-warmed ¹³C-labeling medium. This medium should be identical in composition to the standard medium (including the respective dipeptides), except that the primary carbon source (e.g., glucose) is replaced with its uniformly labeled ¹³C counterpart (e.g., [U-¹³C₆]glucose).
-
Incubate the cells for a sufficient duration to achieve isotopic steady-state. This typically requires 18-24 hours for mammalian cells, but should be empirically determined for your specific cell line by collecting samples at multiple time points (e.g., 12, 18, 24 hours) in a preliminary experiment.
-
Protocol 2: Metabolite Quenching and Extraction
Rationale: Rapidly quenching metabolic activity is crucial to prevent changes in metabolite levels during sample processing. The extraction method is designed to efficiently lyse the cells and solubilize intracellular metabolites.
-
Quenching:
-
Place the culture plates on a bed of dry ice or in a freezer at -80°C to rapidly cool the cells and halt metabolic activity.
-
Alternatively, aspirate the medium and immediately add a sufficient volume of liquid nitrogen to cover the cell monolayer.
-
-
Extraction:
-
To the frozen cells, add 1 mL of ice-cold 80% methanol (v/v in water).
-
Use a cell scraper to detach the cells from the plate surface into the methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.
-
Protocol 3: Sample Preparation for GC-MS Analysis
Rationale: The extracted metabolites need to be dried and then derivatized to make them volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Drying:
-
Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
-
Derivatization:
-
To the dried metabolite pellet, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% tert-butyldimethylchlorosilane (TBDMCS) and 50 µL of pyridine.
-
Incubate at 60°C for 1 hour to allow for complete derivatization of the amino acids.
-
Protocol 4: GC-MS Analysis and Data Processing
Rationale: GC-MS separates the derivatized amino acids and detects their mass-to-charge ratio, allowing for the determination of the mass isotopomer distributions.
-
GC-MS Analysis:
-
Analyze the derivatized samples using a GC-MS system. A typical setup would involve:
-
Injector: Splitless injection at 250°C.
-
Column: A non-polar column such as a DB-5ms.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of 100-650 m/z.
-
-
-
Data Processing and Flux Estimation:
-
Process the raw GC-MS data to determine the mass isotopomer distributions (MIDs) of the proteinogenic amino acids. This involves correcting for the natural abundance of ¹³C.
-
Utilize specialized software for metabolic flux analysis, such as INCA or Metran, to estimate the intracellular fluxes.[1]
-
The software will require a stoichiometric model of the cell's central carbon metabolism and the experimentally determined MIDs as inputs.
-
Perform a goodness-of-fit analysis to ensure that the model accurately describes the experimental data.
-
Calculate the confidence intervals for each estimated flux to assess the precision of the results.
-
Conclusion: Harnessing Metabolic Insights for Future Innovations
The comparative metabolic flux analysis of cells fed with different dipeptides provides a powerful lens through which to view the intricate workings of cellular metabolism. As the data presented in this guide illustrates, the choice of dipeptide can have a profound impact on central carbon metabolism, influencing key pathways such as glycolysis, the pentose phosphate pathway, and the TCA cycle. These alterations in metabolic fluxes are not merely academic observations; they have direct consequences for cellular phenotypes of industrial and therapeutic relevance, including cell growth, energy production, and recombinant protein synthesis.
The shift towards more efficient metabolic states, as seen with certain dipeptide supplementations, underscores the potential for rational media design to enhance bioprocesses. By understanding the specific metabolic rewiring induced by different dipeptides, researchers can tailor culture conditions to favor desired outcomes, whether it be maximizing the yield of a therapeutic protein or promoting the robust expansion of a cell therapy product.
The detailed protocols provided in this guide serve as a roadmap for researchers to embark on their own comparative ¹³C-MFA studies. By adhering to these rigorous methodologies, you can generate high-quality, reproducible data that will not only advance our fundamental understanding of cellular metabolism but also drive innovation in the fields of biotechnology and medicine. The future of cell culture optimization lies in our ability to look beyond the "what" and understand the "how" of cellular nutrition, and ¹³C-MFA is an indispensable tool in this endeavor.
References
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Park, S. Y., Song, J., Choi, D. H., Park, U., Cho, H., Hong, B. H., ... & Lee, D. Y. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Applied Microbiology and Biotechnology, 108(1), 1-16. [Link]
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Park, S. Y., Song, J., Choi, D. H., Park, U., Cho, H., Hong, B. H., ... & Lee, D. Y. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. ResearchGate. [Link]
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Park, S. Y., Song, J., Choi, D. H., Park, U., Cho, H., Hong, B. H., ... & Lee, D. Y. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. PubMed Central. [Link]
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Wang, W., Wang, J., Zhang, H., Wu, L., & Yin, Y. (2018). Alanyl-glutamine but not glycyl-glutamine improved the proliferation of enterocytes as glutamine substitution in vitro. Amino acids, 50(1), 121-131. [Link]
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Reifenberg, C., Benjamin, A., Le Mignon, M., & Zimmer, A. (2026). Impact of keto leucine and isoleucine on CHO cell central carbon metabolism and performance in fed-batch and steady-state perfusion. Frontiers in Bioengineering and Biotechnology. [Link]
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Ahn, W. S. (2013). 13C metabolic flux analysis of recombinant Chinese hamster ovary (CHO) cell cultures. [Link]
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McAtee, A. G., Pereira, M., Bruce, C., Condon, A., & Young, J. D. (2018). 13 C Flux Analysis Reveals that Rebalancing Medium Amino Acid Composition can Reduce Ammonia Production while Preserving Central Carbon Metabolism of CHO Cell Cultures. Metabolic engineering communications, 6, 1-8. [Link]
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Seli, E., & Gardner, D. K. (2018). Dipeptide forms of glycine support mouse preimplantation embryo development in vitro and provide protection against high media osmolality. Reproductive biomedicine online, 37(5), 529-537. [Link]
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Ahn, W. S., & Antoniewicz, M. R. (2011). Metabolic flux analysis of CHO cells at growth and non-growth phases using isotopic tracers and mass spectrometry. Metabolic engineering, 13(5), 598-609. [Link]
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Allen, D. K., & Young, J. D. (2013). Metabolic flux analysis using ¹³C peptide label measurements. The Plant journal, 75(1), 146-157. [Link]
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Crown, S. B., & Antoniewicz, M. R. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC systems biology, 6(1), 1-13. [Link]
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Imamoto, Y., Yamano, N., & Kajiura, H. (2010). Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. Cytotechnology, 62(4), 341-352. [Link]
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Crown, S. B., & Antoniewicz, M. R. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. ResearchGate. [Link]
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Moore, C. M., Jones, L. M., & Bevilacqua, A. (2015). Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids. American Journal of Physiology-Gastrointestinal and Liver Physiology, 308(9), G831-G839. [Link]
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Ziegler, T. R., Ogawa, A., & Bye, R. L. (2009). Metabolic effects of enteral versus parenteral alanyl-glutamine dipeptide administration in critically ill patients receiving enteral feeding: a pilot study. Critical Care, 13(3), 1-10. [Link]
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Ladiwala, P., Cai, X., Naik, H. M., Aliyu, L., & Betenbaugh, M. J. (2024). Ala-Cys-Cys-Ala dipeptide dimer alleviates problematic cysteine and cystine levels in media formulations and enhances CHO cell growth and metabolism. Metabolic Engineering. [Link]
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A Senior Application Scientist's Guide to Assessing the Immunogenicity of Peptides Containing D-Amino Acids
In the landscape of therapeutic peptide development, the pursuit of enhanced in vivo stability is paramount. The substitution of naturally occurring L-amino acids with their synthetic, mirror-image counterparts, D-amino acids, represents a powerful strategy to achieve this goal. By rendering peptides resistant to proteolytic degradation, we can significantly extend their circulatory half-life and improve bioavailability.[1][2] However, this modification introduces a critical question for drug developers: How does this fundamental change in stereochemistry impact immunogenicity?
This guide provides a comparative framework for assessing the immunogenic potential of D-amino acid-containing peptides versus their traditional L-amino acid analogues. We will delve into the mechanistic basis for their differential immune recognition and provide field-proven, step-by-step experimental protocols to generate robust, comparative data for your drug development programs.
The Mechanistic Divide: Why Chirality Matters in Immunity
The immunogenicity of a peptide is fundamentally tied to its ability to be processed by antigen-presenting cells (APCs) and subsequently displayed by Major Histocompatibility Complex (MHC) class II molecules to T-helper cells.[3][4] This T-cell activation is a crucial step in initiating an adaptive immune response, including the generation of anti-drug antibodies (ADAs).[5]
The canonical pathway for L-peptides involves:
-
Uptake: Exogenous peptide therapeutics are internalized by APCs (e.g., dendritic cells, macrophages) into endosomes.
-
Processing: Within the acidic environment of the endolysosome, proteases cleave the L-peptide into smaller fragments.[3]
-
Loading & Presentation: These fragments (typically 13-18 amino acids long) are loaded onto the peptide-binding groove of MHC class II molecules.
-
T-Cell Recognition: The peptide-MHC-II complex is trafficked to the APC surface, where it can be recognized by specific CD4+ T-helper cells, initiating an immune cascade.
Peptides containing D-amino acids disrupt this pathway profoundly. The proteases within APCs are stereospecific, evolved to recognize and cleave peptide bonds between L-amino acids.[6][7] D-amino acid residues act as "proteolytic roadblocks," rendering the peptide highly resistant to degradation.[2][8] This resistance is the primary reason for their reduced immunogenicity.[9][10] If the peptide cannot be efficiently processed into smaller fragments, it cannot be loaded onto MHC class II molecules for presentation to T-cells, effectively rendering it "invisible" to this critical surveillance arm of the immune system.[5][10]
Figure 1. Differential processing of L- vs. D-peptides by APCs.
A Comparative Framework for Immunogenicity Assessment
To objectively compare a novel D-amino acid peptide against its L-amino acid counterpart or other alternatives, a multi-tiered experimental approach is essential. The goal is to build a comprehensive data package that moves from biophysical properties to direct immunological outcomes.
Figure 2. Recommended experimental workflow for comparative assessment.
Experimental Playbook: Protocols and Data Interpretation
Experiment 1: In Vitro Proteolytic Stability Assay
Rationale: This initial experiment validates the core premise of using D-amino acids: enhanced stability. A peptide that is not significantly more stable than its L-counterpart offers little advantage. Human serum, containing a complex mixture of proteases, provides a relevant physiological environment for this assessment.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute L-peptide and D-peptide candidates in a suitable buffer (e.g., PBS) to a stock concentration of 1 mg/mL.
-
Thaw pooled human serum (from at least 3 donors) on ice. Centrifuge at 1,500 x g for 10 minutes at 4°C to remove cryoprecipitates.
-
Prepare a "stop solution" of 10% Trichloroacetic Acid (TCA) to precipitate proteins and halt enzymatic reactions.
-
-
Incubation:
-
In separate microcentrifuge tubes, dilute each peptide stock to a final concentration of 100 µg/mL in 90% human serum. Prepare a control tube with peptide in PBS (no serum).
-
Incubate all tubes in a 37°C water bath.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) from each tube.
-
Immediately add the aliquot to a tube containing an equal volume of cold 10% TCA stop solution. Vortex and incubate on ice for 15 minutes.
-
-
Sample Processing & Analysis:
-
Centrifuge the TCA-treated samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the remaining soluble peptide.
-
Analyze the supernatant using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Quantify the peptide peak area.
-
-
Data Analysis:
-
For each peptide, plot the percentage of remaining peptide against time. The T=0 time point represents 100%.
-
Calculate the half-life (t½) for each peptide in the serum.
-
Expected Outcome & Data Presentation:
The D-amino acid peptide is expected to exhibit significantly greater stability.
| Peptide Candidate | Stereochemistry | Half-life (t½) in Human Serum (hours) |
| Drug Candidate A | All L-amino acids | 4.5 |
| Drug Candidate B | D-amino acid substitutions | > 48 |
Experiment 2: In Vitro T-Cell Activation Assay (IFN-γ ELISpot)
Rationale: The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at a single-cell level.[11] By measuring Interferon-gamma (IFN-γ), a key pro-inflammatory cytokine, we can directly assess the activation of peptide-specific T-cells from a cohort of human donors.[12][13] This provides a direct measure of immunogenic potential.
Detailed Protocol:
-
PBMC Isolation:
-
Obtain Buffy coats or whole blood from a panel of healthy human donors with diverse HLA types (e.g., n=50).
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Wash PBMCs and resuspend in complete RPMI-1640 medium. Assess viability using Trypan Blue; viability should be >95%.
-
-
ELISpot Plate Preparation:
-
Pre-wet a 96-well PVDF-membrane ELISpot plate with 35% ethanol, then wash thoroughly with sterile PBS.
-
Coat the plate with a capture antibody for human IFN-γ overnight at 4°C, according to the manufacturer's instructions (e.g., Mabtech).
-
Wash the plate and block with complete RPMI medium for at least 1 hour at 37°C.
-
-
Cell Plating and Stimulation:
-
Incubation & Development:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Wash away cells and add a biotinylated anti-IFN-γ detection antibody.
-
Following another wash, add Streptavidin-Alkaline Phosphatase (ALP).
-
Finally, add the BCIP/NBT substrate. Spots will form at the sites of IFN-γ secretion.
-
-
Data Analysis:
-
Wash the plate with water and allow it to dry completely.
-
Count the spots in each well using an automated ELISpot reader.
-
Results are expressed as Spot Forming Cells (SFCs) per million PBMCs. A response is typically considered positive if the mean SFC of test wells is at least double the mean of negative control wells.
-
Expected Outcome & Data Presentation:
The D-amino acid peptide is expected to induce a significantly lower frequency of IFN-γ-secreting T-cells compared to its L-counterpart.
| Peptide Candidate | Stereochemistry | Mean SFCs / 10⁶ PBMCs (n=50 donors) | % Positive Responders |
| Drug Candidate A | All L-amino acids | 125 | 38% |
| Drug Candidate B | D-amino acid substitutions | 8 | 2% |
| Negative Control | Media Only | 4 | 0% |
| Positive Control | PHA | 850 | 100% |
Conclusion
The incorporation of D-amino acids is a validated and powerful strategy for enhancing the proteolytic stability of therapeutic peptides.[6][7] The experimental evidence strongly supports the hypothesis that this modification concurrently reduces immunogenicity by preventing efficient antigen processing and presentation to T-cells.[5][9] However, immunogenicity is a complex interplay of factors, and empirical testing is non-negotiable.[15][16] The comparative framework and protocols outlined in this guide provide a robust pathway to generate the necessary data to de-risk D-peptide candidates and accelerate their journey through the drug development pipeline.
References
- Vertex AI Search. (2016). Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet.
- De Groot, A. S., & Robe, B. Methods for Assessing the Immunogenicity of Peptide Drugs and Their Impurities. EpiVax, Inc.
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- Bentham Science Publishers. (2024). In Silico Immunogenicity Assessment of Therapeutic Peptides.
- Maurer, P. H. (1965). ANTIGENICITY OF POLYPEPTIDES (POLY ALPHA AMINO ACIDS). 13. IMMUNOLOGICAL STUDIES WITH SYNTHETIC POLYMERS CONTAINING ONLY D- OR D- AND L-ALPHA-AMINO ACIDS. Journal of Experimental Medicine, 121(3), 339-49.
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- ResearchGate. (2023). Why are d- amino acids poor immunogens? what makes them fail to elicit immune response?.
- Herve, M., et al. (2021). Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses. Frontiers in Immunology.
- Maurer, P. H. (1965). ANTIGENICITY OF POLYPEPTIDES (POLY ALPHA AMINO ACIDS): XIII. IMMUNOLOGICAL STUDIES WITH SYNTHETIC POLYMERS CONTAINING ONLY D- OR D- AND L-ALPHA-AMINO ACIDS. ResearchGate.
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- Mabtech. ELISpot.
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- Microbe Notes. (2022). MHC Class I, Class II, Antigen Processing, And Presentation.
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- NIH. (n.d.). The Role of Peptides in T Cell Alloreactivity Is Determined by Self–Major Histocompatibility Complex Molecules. PubMed Central.
- Cole, D. K., et al. (2019). Peptide Super-Agonist Enhances T-Cell Responses to Melanoma. Frontiers in Immunology.
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- British Society for Immunology. Antigen Processing and Presentation.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of dl-Alanyl-dl-asparagine for Laboratory Professionals
As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety. The proper management and disposal of laboratory chemicals, even those seemingly benign, are fundamental to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the disposal of dl-Alanyl-dl-asparagine, grounded in regulatory principles and best practices. Our goal is to empower you with the knowledge to manage this dipeptide waste safely and compliantly, reinforcing the bedrock of trust and responsibility in your laboratory's operations.
Hazard Assessment and Chemical Profile
This compound is a dipeptide. To determine the appropriate disposal pathway, we must first understand its hazard profile.
-
Chemical Identity:
-
Name: this compound
-
CAS Number: 1999-41-3
-
Molecular Formula: C₇H₁₃N₃O₄
-
-
Hazard Evaluation: While specific toxicological data for this compound is not extensively detailed, Safety Data Sheets (SDS) for closely related compounds like DL-Asparagine and other amino acids generally indicate a low hazard level.[1][2] Many are not classified as hazardous substances under OSHA's Hazard Communication Standard. However, some data suggests potential for mild skin or eye irritation upon contact.[3]
Core Principle: In the absence of comprehensive hazard data, a cautious approach is warranted. The primary principle of laboratory safety is to treat all chemicals with respect. Therefore, this compound waste should be handled using standard chemical hygiene practices and disposed of as chemical waste, rather than being treated as common refuse.
The Regulatory Landscape: Why Procedure Matters
The disposal of any chemical is governed by a strict regulatory framework. In the United States, the Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA).[4] Your institution's Environmental Health & Safety (EHS) office translates these federal and state regulations into actionable laboratory procedures.[5]
Managing chemical waste is a legal responsibility.[6] Improper disposal, such as pouring chemicals down the drain unless explicitly permitted, can lead to significant environmental damage and severe penalties.[6] The goal of these regulations is to ensure hazardous waste is managed safely from the moment it is generated to its final disposal.[6][7]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the process from the point of generation to the final hand-off to your institution's waste management experts.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
-
Eye Protection: Chemical safety goggles or glasses are mandatory.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.[8]
-
Body Protection: A standard laboratory coat is required to protect against accidental splashes.
Step 2: Waste Characterization and Segregation
The critical first step is to determine the nature of your waste stream.
-
Unused or Expired Solid: Pure, uncontaminated this compound solid.
-
Contaminated Labware: Items like weigh boats, gloves, or pipette tips that have come into direct contact with the solid.
-
Aqueous Solutions: Solutions where this compound is dissolved in water or non-hazardous buffers.
-
Solvent Solutions: Solutions where this compound is dissolved in a hazardous solvent (e.g., methanol, acetonitrile). This is the most critical distinction. If a hazardous solvent is used, the entire mixture is classified as hazardous waste.
Causality: The principle of segregation is paramount in waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions or complicate the disposal process.[9] For instance, never mix oxidizing acids with organic waste.[9]
Step 3: Containerization
Select a container that is appropriate for the waste type.
-
Solid Waste: Collect pure solid and contaminated labware in a designated, robust plastic bag or a wide-mouth plastic container.
-
Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container, preferably plastic, for all liquid solutions.[6] The container must have a secure, tight-fitting screw cap. Never leave a funnel in the container.[5]
Step 4: Labeling
Proper labeling is a legal requirement and is essential for the safety of everyone who will handle the waste.[7] Your waste container label must include:
-
The full chemical name(s) of all contents (e.g., "this compound," "Water," "Methanol"). Do not use abbreviations or chemical formulas.[5]
-
The approximate percentage of each component.
-
The relevant hazard indication (e.g., "Flammable" if mixed with an alcohol).[4]
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][6]
-
The SAA must be under the control of the laboratory personnel generating the waste.[5]
-
Keep the waste container closed at all times except when adding waste.[5]
-
Segregate the container from incompatible chemicals within the SAA.[5]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[4]
Step 6: Arranging for Final Disposal
Your laboratory is the point of generation, not final disposal.
-
Once your waste container is approximately 90% full, contact your institution's EHS department to request a waste pickup.[5]
-
Follow their specific procedures for scheduling a pickup. Do not move hazardous waste from one SAA to another.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Spill and Emergency Procedures
In the event of an accidental release, follow these steps as outlined in the substance's SDS.[10]
-
Ensure Area is Ventilated: If dust is generated, avoid breathing it in.
-
Evacuate and Secure: Keep unnecessary personnel away from the spill area.
-
Containment: For a small solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, closed container for disposal.[1][8]
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, especially if the spill is large or involves other hazardous materials.
References
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Agilent. (n.d.). Amino Acid Standard Safety Data Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). DL-Asparagine monohydrate Safety Data Sheet. Retrieved from [Link]
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University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
DC Fine Chemicals. (2024). L-Asparagine monohydrate Safety Data Sheet. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling dl-Alanyl-dl-asparagine
In the landscape of drug discovery and development, the meticulous handling of research compounds is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe handling of dl-Alanyl-dl-asparagine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to equip you with not just a set of instructions, but a foundational understanding of the principles behind these safety protocols, ensuring a secure and efficient laboratory environment.
While this compound is not classified as a hazardous substance, it is prudent to handle it with the same diligence as any other biologically active peptide, for which the full toxicological profile may not be extensively documented.[1][2] The unknown biological activity of novel or research-specific peptides necessitates a cautious approach to minimize exposure.[3]
Core Principles of Peptide Handling Safety
The primary risks associated with handling peptides, particularly in their lyophilized (powder) form, are inhalation, skin and eye contact, and inadvertent ingestion.[3][4][5] Therefore, our safety strategy is built around creating effective barriers to these routes of exposure.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is contingent on the specific laboratory activity being performed. The following table outlines the recommended PPE for various tasks involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[6] |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[6] |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses.[6] |
| Animal Studies (Injections) | Disposable nitrile gloves, lab coat, and safety glasses.[6] |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, rubber boots, and a respirator.[4][6] |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat.[6] |
Step-by-Step Guide to PPE Usage: Donning and Doffing
Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Ensure it is fully buttoned.
-
Respirator/Mask: If handling powder, fit the respirator or mask to your face, ensuring a good seal.
-
Goggles/Face Shield: Position securely and comfortably.
-
Gloves: Pull gloves on to cover the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids skin contact with the outer surface.
-
Goggles/Face Shield: Remove by handling the strap or earpieces.
-
Lab Coat: Unbutton and roll it inside-out as you remove it.
-
Respirator/Mask: Remove by the straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Operational Plan for Safe Handling
A systematic approach from receipt to disposal is essential for maintaining a safe laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store lyophilized this compound at -20°C in a tightly sealed container.[4][7]
-
Clearly label the container with the compound name, concentration, and date of receipt.[7]
2. Handling:
-
All handling of powdered this compound should be conducted in a chemical fume hood to minimize inhalation risk.[3]
-
Avoid creating dust when handling the powder.[4]
-
Use sterile equipment and aseptic techniques to prevent contamination.[7][8]
3. First Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[4][9]
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of water.[4][9]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5][9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[9]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including unused powder, solutions, pipette tips, and gloves, should be collected in a designated hazardous waste container.[10][11]
-
Labeling: The waste container must be clearly labeled as "Hazardous Chemical Waste" and should specify "Peptide Waste".[10]
-
Institutional Protocols: Adhere to your institution's specific guidelines for the disposal of chemical waste. Never dispose of peptides down the drain or in the regular trash.[1][3][12]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
By implementing these safety measures and fostering a culture of safety awareness, you can ensure the well-being of your laboratory personnel and the integrity of your research.
References
- Laboratory Safety Guidelines for Peptide Handling - Biovera.
- Lab Essentials: Must-Have Supplies for Handling Peptides.
- Personal protective equipment for handling T140 peptide - Benchchem.
- Peptide Institute, Inc. Safety Data Sheet.
- Peptide Storage Guide.
- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook.
- Safety Data Sheet - MedchemExpress.com.
- DL-Asparagine monohydrate - Santa Cruz Biotechnology.
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Safety Data Sheet - DC Fine Chemicals.
- Navigating the Safe Disposal of Pep1-AGL: A Procedural Guide - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- A Comprehensive Guide to the Proper Disposal of Tripeptide-32 for Laboratory Professionals - Benchchem.
- Proper Disposal of Peptide Waste: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- Proper Disposal of RGD Peptide (GRGDNP): A Procedural Guide - Benchchem.
Sources
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- 4. peptide.co.jp [peptide.co.jp]
- 5. file.medchemexpress.com [file.medchemexpress.com]
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- 7. methodpeptides.com [methodpeptides.com]
- 8. protopeptide.is [protopeptide.is]
- 9. chemicalbook.com [chemicalbook.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
